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  • Product: 6,6-dimethyloxan-2-one
  • CAS: 2610-95-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 6,6-dimethyloxan-2-one via Intramolecular Cyclization

Abstract: This whitepaper provides an in-depth examination of the synthesis of 6,6-dimethyloxan-2-one, a δ-lactone, from its precursor, 5-hydroxy-5-methylhexanoic acid. The core of this transformation lies in an acid-cat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides an in-depth examination of the synthesis of 6,6-dimethyloxan-2-one, a δ-lactone, from its precursor, 5-hydroxy-5-methylhexanoic acid. The core of this transformation lies in an acid-catalyzed intramolecular esterification, a fundamental and efficient method for the formation of cyclic esters. This guide will elucidate the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline analytical techniques for the characterization of the final product. This document is intended for researchers and professionals in organic synthesis and drug development who require a robust understanding of lactonization strategies.

Introduction and Strategic Overview

Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and polymers. Their synthesis is a cornerstone of modern organic chemistry. Specifically, δ-lactones, which feature a six-membered ring, are valuable synthetic intermediates. The target molecule, 6,6-dimethyloxan-2-one, is synthesized from 5-hydroxy-5-methylhexanoic acid through an intramolecular cyclization.

The most direct and widely employed method for this transformation is the intramolecular Fischer esterification . This reaction involves the esterification of a carboxylic acid with an alcohol, where both functional groups are present within the same molecule.[1][2] The reaction is typically promoted by an acid catalyst and is governed by an equilibrium that can be strategically manipulated to favor the formation of the cyclic product.[3][4] The formation of stable five- or six-membered rings, such as the δ-lactone in this case, is particularly favorable.[3][4][5]

The Reaction Mechanism: An Acid-Catalyzed Pathway

The conversion of 5-hydroxy-5-methylhexanoic acid to 6,6-dimethyloxan-2-one proceeds through a well-established, multi-step mechanism under acidic conditions.[1][4][6] Each step in this process is reversible.

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst (e.g., H₃O⁺). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][4][6]

  • Intramolecular Nucleophilic Attack : The hydroxyl group at the C5 position of the hydroxy acid acts as an intramolecular nucleophile. It attacks the now highly electrophilic carbonyl carbon, leading to the formation of a cyclic, tetrahedral intermediate.[1][6][7]

  • Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group) to one of the hydroxyl groups on the tetrahedral carbon. This converts one of the hydroxyls into a neutral water molecule, which is an excellent leaving group.[1][4]

  • Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule.[1][4]

  • Deprotonation : A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final neutral lactone product, 6,6-dimethyloxan-2-one.[1][4][6]

The overall transformation is a dehydration or condensation reaction, as a molecule of water is eliminated.[2]

Fischer_Esterification_Mechanism Start 5-Hydroxy-5-methylhexanoic Acid H3O + H₃O⁺ Protonated Protonated Carboxylic Acid Intermediate Tetrahedral Intermediate Protonated->Intermediate 2. Nucleophilic Attack WaterLeave Protonated Intermediate Intermediate->WaterLeave 3. Proton Transfer Product_Protonated Protonated Lactone WaterLeave->Product_Protonated 4. Elimination H2O_out + H₂O H3O_regen - H₃O⁺ Product 6,6-dimethyloxan-2-one H3O->Protonated 1. Protonation H2O_in - H₂O H3O_regen->Product 5. Deprotonation

Caption: Acid-catalyzed intramolecular Fischer esterification mechanism.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 6,6-dimethyloxan-2-one. The key to achieving a high yield is the effective removal of the water byproduct to drive the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[3][4] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Materials and Equipment:

  • 5-hydroxy-5-methylhexanoic acid

  • Toluene (or another suitable solvent like benzene)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark trap and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-5-methylhexanoic acid (e.g., 10.0 g, 1.0 eq).

  • Solvent and Catalyst Addition: Add toluene (approx. 100 mL) to dissolve the starting material. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Azeotropic Reflux: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will distill, and water will be collected in the trap as it is formed.

  • Reaction Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a colorless to pale yellow oil, can be purified by vacuum distillation to yield pure 6,6-dimethyloxan-2-one.

Data Summary and Product Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Synthesis and Product Parameters

ParameterValue / Description
Starting Material 5-hydroxy-5-methylhexanoic acid[8]
Product 6,6-dimethyloxan-2-one[9]
IUPAC Name 6,6-dimethyloxan-2-one[9]
Molecular Formula C₇H₁₂O₂[9][10]
Molecular Weight 128.17 g/mol [9][10]
Reaction Type Acid-Catalyzed Intramolecular Esterification[2]
Key Apparatus Dean-Stark Trap for water removal
Typical Yield > 85% (post-purification)
Appearance Colorless to pale yellow liquid[11][12]
Boiling Point ~206-207 °C at 760 mmHg (est.)[11][13]

Analytical Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of 6,6-dimethyloxan-2-one will exhibit a strong, characteristic absorption band for the lactone carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹. The absence of a broad -OH stretch from the starting material indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a characteristic singlet for the two equivalent methyl groups at the C6 position. The protons of the three methylene (-CH₂-) groups in the ring will appear as distinct multiplets.

    • ¹³C NMR: The spectrum will display a signal for the carbonyl carbon around 170 ppm, a signal for the quaternary C6 carbon, and distinct signals for the three methylene carbons and the two equivalent methyl carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the product (128.17).[9][10]

Synthesis_Workflow Start 5-Hydroxy-5-methylhexanoic Acid in Toluene React Add H₂SO₄ (cat.) Reflux with Dean-Stark Trap Start->React Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) React->Workup Dry Dry (MgSO₄) & Solvent Evaporation Workup->Dry Purify Vacuum Distillation Dry->Purify Product Pure 6,6-dimethyloxan-2-one Purify->Product

Caption: Experimental workflow for the synthesis of 6,6-dimethyloxan-2-one.

Conclusion

The synthesis of 6,6-dimethyloxan-2-one from 5-hydroxy-5-methylhexanoic acid via acid-catalyzed intramolecular Fischer esterification is a robust and high-yielding transformation. The key to success lies in understanding the reversible nature of the reaction and employing effective methods, such as azeotropic distillation, to remove the water byproduct and drive the equilibrium towards lactone formation. The protocols and characterization data presented in this guide provide a solid framework for the successful synthesis and validation of this valuable δ-lactone for applications in research and development.

References

  • Homework.Study.com. (n.d.). Provide a detailed mechanism for the following intramolecular Fischer Esterification Reaction... Retrieved from [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Filo. (2025). Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid... Retrieved from [Link]

  • Fisher, D. (2016). Intramolecular Esterification of a Lactone. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 6,6-Dimethyloxan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 6,6-Dimethyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FlavScents. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Chemical Reactivity. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Lactonization Mechanisms for 6,6-Dimethyloxan-2-one Formation

This guide provides an in-depth exploration of the primary chemical mechanisms governing the formation of 6,6-dimethyloxan-2-one, a δ-valerolactone derivative. Designed for researchers and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the primary chemical mechanisms governing the formation of 6,6-dimethyloxan-2-one, a δ-valerolactone derivative. Designed for researchers and professionals in drug development and organic synthesis, this document elucidates the theoretical underpinnings, practical considerations, and experimental validation of its synthesis.

Introduction: The Significance of 6,6-Dimethyloxan-2-one

Lactones, or cyclic esters, are prevalent structural motifs in natural products and serve as versatile building blocks in synthetic chemistry.[1] 6,6-Dimethyloxan-2-one, a six-membered δ-lactone, is of particular interest due to its potential use as a monomer for novel polyesters and as a specialty chemical intermediate. Its formation is principally achieved through two distinct and highly efficient mechanistic pathways: the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the intramolecular esterification of a specific hydroxycarboxylic acid. Understanding the causality behind these transformations is critical for optimizing reaction conditions and achieving high-purity yields.

Compound Properties

A summary of the key physical and chemical properties of 6,6-dimethyloxan-2-one is presented below for reference.

PropertyValueSource
IUPAC Name6,6-dimethyloxan-2-one[2]
Synonyms6,6-Dimethyltetrahydro-2H-pyran-2-one, 5-Hydroxy-5-methylhexanoic acid lactone[3][4]
CAS Number2610-95-9[2][4]
Molecular FormulaC₇H₁₂O₂[2][4]
Molecular Weight128.17 g/mol [2]
Boiling Point206-207 °C at 760 mmHg (est.)[3][5]
Flash Point74.8 °C (est.)[6]
AppearanceColorless to pale yellow liquid (est.)[3][5]

Primary Mechanistic Pathway: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful and reliable synthetic tool for converting ketones into esters, and more specifically, cyclic ketones into lactones.[7][8][9] This reaction, first reported in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group.[8][9] For the synthesis of 6,6-dimethyloxan-2-one, the logical precursor is 2,2-dimethylcyclohexanone .

Mechanism and Regioselectivity

The reaction proceeds through a critical intermediate, often called the Criegee intermediate, following the nucleophilic addition of a peroxy acid to the ketone. The defining feature of this mechanism is the subsequent concerted rearrangement, where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group.[7][10]

The regioselectivity of the oxygen insertion is dictated by the relative migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a partial positive charge during the transition state will migrate preferentially. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[7][11]

In the case of 2,2-dimethylcyclohexanone, the carbonyl carbon is flanked by a secondary carbon (part of the ring) and a quaternary carbon (the C2 position bearing two methyl groups). The bond that cleaves is between the carbonyl and the quaternary C2 carbon, as the more substituted tertiary alkyl group (C2) has a higher migratory aptitude than the secondary alkyl group (C6). This selective migration ensures the formation of the desired 6,6-dimethyloxan-2-one product.

baeyer_villiger Baeyer-Villiger Oxidation Mechanism cluster_caption ketone 2,2-Dimethyl- cyclohexanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ (from RCO₃H) peracid Peroxy Acid (RCO₃H) proton H⁺ criegee_intermediate Tetrahedral Intermediate (Criegee Intermediate) protonated_ketone->criegee_intermediate + RCO₃⁻ lactone_protonated Protonated Lactone criegee_intermediate->lactone_protonated Rearrangement (tertiary C migration) acid Carboxylic Acid (RCO₂H) criegee_intermediate->acid - RCO₂H lactone 6,6-Dimethyloxan-2-one lactone_protonated->lactone - H⁺ caption Diagram 1: Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone.

Diagram 1: Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone.

Alternative Pathway: Intramolecular Fischer Esterification

An alternative and equally fundamental approach to lactone synthesis is the acid-catalyzed intramolecular cyclization of a suitable hydroxycarboxylic acid.[1][12] For 6,6-dimethyloxan-2-one, the required precursor is 5-hydroxy-5-methylhexanoic acid . This reaction is a classic example of Fischer esterification, where the nucleophilic hydroxyl group and the electrophilic carboxylic acid group reside within the same molecule.

Mechanism and Driving Force

The mechanism involves three key stages:

  • Activation: The carboxylic acid carbonyl is protonated by an acid catalyst (e.g., H₂SO₄, TsOH), which significantly increases its electrophilicity.[12][13]

  • Nucleophilic Attack: The lone pair of electrons on the tertiary hydroxyl group attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[13][14]

  • Elimination: A series of proton transfers occurs, resulting in the elimination of a water molecule and the regeneration of the acid catalyst, yielding the stable six-membered lactone ring.

This reaction is an equilibrium process.[12] To drive the reaction toward the lactone product, it is common practice to remove the water byproduct as it forms, typically through azeotropic distillation using a Dean-Stark apparatus. The formation of thermodynamically stable five- and six-membered rings is highly favored.[12]

fischer_esterification Intramolecular Fischer Esterification Mechanism cluster_caption hydroxy_acid 5-Hydroxy-5-methyl- hexanoic Acid activated_acid Protonated Carboxylic Acid hydroxy_acid->activated_acid + H⁺ catalyst H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate Intramolecular Attack protonated_lactone Protonated Lactone tetrahedral_intermediate->protonated_lactone - H₂O lactone 6,6-Dimethyloxan-2-one protonated_lactone->lactone - H⁺ water H₂O caption Diagram 2: Acid-catalyzed cyclization of 5-hydroxy-5-methylhexanoic acid.

Diagram 2: Acid-catalyzed cyclization of 5-hydroxy-5-methylhexanoic acid.

Experimental Protocol and Workflow Validation

A self-validating protocol ensures that each step is logical and contributes to the purity and identity of the final product. The Baeyer-Villiger oxidation is often preferred for its high efficiency and regioselectivity.

Protocol: Synthesis via Baeyer-Villiger Oxidation

This protocol is a representative procedure based on established methods for Baeyer-Villiger oxidations.[7][8]

Reagents & Equipment:

  • 2,2-Dimethylcyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,2-dimethylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the mixture again to 0 °C. Cautiously add saturated Na₂SO₃ solution to quench excess peroxy acid. Stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure 6,6-dimethyloxan-2-one.

Experimental Workflow

The logical flow from reaction to final product validation is a cornerstone of trustworthy research.

experimental_workflow General Experimental Workflow cluster_caption A Reaction Setup (Ketone + Peracid in DCM) B Reaction Monitoring (TLC / GC-MS) A->B C Aqueous Workup (Quench & Wash) B->C Reaction Complete D Extraction & Drying (DCM, MgSO₄) C->D E Purification (Chromatography / Distillation) D->E F Characterization (NMR, IR, MS) E->F G Pure Product (6,6-Dimethyloxan-2-one) F->G Structure Confirmed caption Diagram 3: A self-validating workflow for chemical synthesis.

Diagram 3: A self-validating workflow for chemical synthesis.

Conclusion

The formation of 6,6-dimethyloxan-2-one is reliably achieved through well-understood and highly predictable mechanistic pathways. The Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone stands out as a superior method due to its excellent control over regioselectivity, governed by the inherent migratory aptitude of the alkyl substituents. Alternatively, the intramolecular Fischer esterification of 5-hydroxy-5-methylhexanoic acid offers a classic, thermodynamically driven route to the same product. For professionals in the field, a firm grasp of these causal mechanisms is essential for the rational design of synthetic strategies, troubleshooting experimental challenges, and ultimately, the efficient production of high-value chemical entities.

References

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Reber, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Fisher, D. (2016). Intramolecular Esterification of a Lactone. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2016). Intramolecular Esterification Lactone. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536245, 6,6-Dimethyloxan-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Khan, I., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Retrieved from [Link]

  • Química Orgánica. (2010). Baeyer-Villiger oxidation as a strategy in Retrosynthesis. Retrieved from [Link]

  • Professor Dave Explains. (2020). Baeyer-Villiger Oxidation. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Baeyer-Villiger Oxidation Reaction. YouTube. Retrieved from [Link]

  • FlavScents. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved from [Link]

  • LookChem. (n.d.). 6,6-Dimethyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,6-Dimethyloxan-2-one

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 6,6-dimethyloxan-2-one, a substituted δ-lactone. Given the limited availability of published experimental spectra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6,6-dimethyloxan-2-one, a substituted δ-lactone. Given the limited availability of published experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and detailed analysis of the parent compound, δ-valerolactone, to predict and interpret the spectral data for 6,6-dimethyloxan-2-one. This approach offers researchers, scientists, and drug development professionals a robust methodology for the structural elucidation of this and similar molecules. The guide covers theoretical synthesis, in-depth analysis of predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and discusses the significance of the lactone scaffold in medicinal chemistry.

Introduction to 6,6-Dimethyloxan-2-one

6,6-Dimethyloxan-2-one, also known as 6,6-dimethyl-δ-valerolactone or 5-methyl-5-hydroxyhexanoic acid lactone, is a heterocyclic organic compound.[1][2] It possesses a six-membered ring containing an ester functional group, classifying it as a δ-lactone.[3] The structure is characterized by a gem-dimethyl group at the C6 position, adjacent to the ring oxygen.[1]

Lactones are prevalent motifs in natural products and pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[4] The spectroscopic characterization of such molecules is fundamental for confirming their identity, purity, and structure, which are critical steps in chemical synthesis and drug development.

Table 1: Physicochemical Properties of 6,6-Dimethyloxan-2-one

PropertyValueSource
IUPAC Name 6,6-dimethyloxan-2-one[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[5][6]
Boiling Point 206-207 °C at 760 mmHg (estimated)[5][6]
Density 0.967 g/cm³[7]
CAS Number 2610-95-9[1]

Proposed Synthesis of 6,6-Dimethyloxan-2-one

A reliable method for the synthesis of δ-lactones is the intramolecular cyclization (lactonization) of the corresponding δ-hydroxycarboxylic acid. A plausible route to 6,6-dimethyloxan-2-one is from a suitable precursor, such as a keto-ester, via reduction and subsequent lactonization.

Synthesis_of_6_6_dimethyloxan_2_one start Ethyl 5-keto-5-methylhexanoate intermediate Ethyl 5-hydroxy-5-methylhexanoate start->intermediate Reduction reagent1 NaBH₄, MeOH reagent1->start product 6,6-Dimethyloxan-2-one intermediate->product Lactonization reagent2 H⁺ or Heat reagent2->intermediate

Figure 1: Proposed synthesis of 6,6-dimethyloxan-2-one.
Experimental Protocol: A Theoretical Approach
  • Reduction of Ethyl 5-keto-5-methylhexanoate:

    • Dissolve ethyl 5-keto-5-methylhexanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 5-hydroxy-5-methylhexanoate.

  • Lactonization:

    • The crude hydroxy-ester can be cyclized by heating under acidic conditions (e.g., refluxing in toluene with a catalytic amount of p-toluenesulfonic acid) with a Dean-Stark trap to remove ethanol and water.

    • Alternatively, spontaneous lactonization may occur upon standing or during purification.

    • Purify the resulting 6,6-dimethyloxan-2-one by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Due to the lack of published experimental NMR data for 6,6-dimethyloxan-2-one, the spectra of the parent compound, δ-valerolactone, will be used as a basis for interpretation and prediction.

The ¹H NMR spectrum of δ-valerolactone in C₆D₆ shows signals at approximately δ 1.08 (m), 1.16 (m), 2.08 (t), and 3.71 (t) ppm.[8]

  • Predicted ¹H NMR Spectrum of 6,6-Dimethyloxan-2-one:

    • The two methyl groups at C6 are chemically equivalent and will appear as a sharp singlet, integrating to 6 protons. This signal is expected to be upfield, around δ 1.3-1.5 ppm .

    • The methylene protons at C5, being adjacent to the quaternary carbon, will appear as a triplet. Their chemical shift will be influenced by the adjacent ring oxygen and is predicted to be in the range of δ 1.7-1.9 ppm .

    • The methylene protons at C4 will be a multiplet, likely a quintet, due to coupling with the protons at C3 and C5, appearing around δ 1.8-2.0 ppm .

    • The methylene protons at C3, being α to the carbonyl group, will be the most deshielded of the methylene protons and will appear as a triplet around δ 2.4-2.6 ppm .

Table 2: Predicted ¹H NMR Data for 6,6-Dimethyloxan-2-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.3-1.5Singlet6H2 x CH₃ at C6
1.7-1.9Triplet2HCH₂ at C5
1.8-2.0Multiplet2HCH₂ at C4
2.4-2.6Triplet2HCH₂ at C3

The ¹³C NMR spectrum of δ-valerolactone in C₆D₆ displays signals at approximately δ 19.0, 22.2, 29.9, 68.8, and 170.0 ppm.[8]

  • Predicted ¹³C NMR Spectrum of 6,6-Dimethyloxan-2-one:

    • The carbonyl carbon (C2) will be the most downfield signal, expected around δ 170-172 ppm .

    • The quaternary carbon (C6) bonded to two methyl groups and the ring oxygen will be significantly downfield, estimated to be in the region of δ 80-85 ppm .

    • The two equivalent methyl carbons will give a single resonance upfield, around δ 25-30 ppm .

    • The methylene carbons (C3, C4, C5) will appear in the aliphatic region. The C3 carbon, being α to the carbonyl, will be around δ 30-35 ppm . The C5 carbon, adjacent to the quaternary carbon and oxygen-bearing carbon, will be around δ 35-40 ppm . The C4 carbon will be the most upfield of the methylene carbons, around δ 18-22 ppm .

Table 3: Predicted ¹³C NMR Data for 6,6-Dimethyloxan-2-one

Chemical Shift (δ, ppm)Assignment
18-22C4
25-302 x CH₃ at C6
30-35C3
35-40C5
80-85C6
170-172C2 (C=O)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying functional groups. For 6,6-dimethyloxan-2-one, the most characteristic absorption will be from the carbonyl group of the lactone.

  • C=O Stretch: For a six-membered ring lactone (δ-lactone), the carbonyl stretching frequency is expected in the range of 1735-1750 cm⁻¹ .[9] This is a strong and sharp absorption band.

  • C-O Stretch: The ester C-O stretching vibrations will appear as two bands in the region of 1250-1000 cm⁻¹ .

  • C-H Stretch: The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. The presence of the gem-dimethyl group may lead to a distinct splitting of these bands.

  • C-H Bend: Methylene and methyl C-H bending vibrations will be present in the fingerprint region, around 1470-1370 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center lists a GC-MS entry for 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (a synonym for our target molecule), indicating a molecular ion peak is likely observable.[10]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 128 , corresponding to the molecular weight of C₇H₁₂O₂.

  • Fragmentation Pattern: The fragmentation of cyclic esters can be complex. Key fragmentation pathways for 6,6-dimethyloxan-2-one are predicted to involve:

    • Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z = 113 . This is a common fragmentation for compounds with methyl groups.

    • Loss of CO₂: Decarboxylation from the lactone ring could lead to a fragment at m/z = 84 .

    • Ring-opening and subsequent cleavages: The molecular ion can undergo ring-opening to form a distonic ion, which can then fragment in various ways characteristic of aliphatic esters and ketones. A prominent peak at m/z = 43 is reported, which could correspond to an acetyl cation [CH₃CO]⁺ or an isopropyl cation [(CH₃)₂CH]⁺, likely formed through rearrangement.[10]

MS_Fragmentation M [C₇H₁₂O₂]⁺• m/z = 128 frag1 [M - CH₃]⁺ m/z = 113 M->frag1 - •CH₃ frag2 [M - CO₂]⁺• m/z = 84 M->frag2 - CO₂ frag3 [C₃H₇]⁺ m/z = 43 M->frag3 rearrangement & cleavage

Figure 2: Predicted major fragmentation pathways for 6,6-dimethyloxan-2-one.
Ultraviolet-Visible (UV-Vis) Spectroscopy

6,6-Dimethyloxan-2-one is a saturated aliphatic lactone. It lacks any chromophores that absorb significantly in the UV-Vis region (200-800 nm). Therefore, it is expected to be transparent in this range, and UV-Vis spectroscopy is not a primary technique for its characterization.

Applications in Drug Development

The lactone ring is a key structural feature in many biologically active compounds and approved drugs. The ester group within the ring can act as a hydrogen bond acceptor and can be susceptible to hydrolysis by esterases in vivo, which can be exploited in prodrug design.

While specific applications for 6,6-dimethyloxan-2-one in drug development are not widely documented, the δ-lactone scaffold is present in several important classes of drugs, including:

  • Statins: Some statins, such as mevastatin and lovastatin, are administered as lactone prodrugs that are hydrolyzed in the body to the active hydroxy acid form, which inhibits HMG-CoA reductase.

  • Anticancer agents: Several natural products with anticancer activity, such as vernolepin and bryostatins, contain lactone moieties that are crucial for their biological function.

  • Antibiotics: Macrolide antibiotics, like erythromycin, feature a large lactone ring.

The study of simpler, substituted lactones like 6,6-dimethyloxan-2-one can provide valuable insights into the structure-activity relationships and metabolic stability of more complex lactone-containing drug candidates.

Conclusion

This technical guide has outlined a comprehensive approach to the spectroscopic characterization of 6,6-dimethyloxan-2-one. While experimental data for this specific molecule is scarce, by applying fundamental principles of NMR, FT-IR, and mass spectrometry, and by using the closely related δ-valerolactone as a model, we have been able to predict the key spectral features. The proposed synthesis provides a viable route for its preparation. A thorough understanding of the spectroscopic properties of such building blocks is essential for chemists in academia and industry, particularly in the field of drug discovery and development where lactone-containing molecules continue to be a rich source of therapeutic agents.

References

  • The Good Scents Company. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536245, 6,6-Dimethyloxan-2-one. Retrieved January 16, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved January 16, 2026, from [Link]

  • FlavScents. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved January 16, 2026, from [Link]

  • LookChem. (n.d.). 6,6-Dimethyltetrahydro-2H-pyran-2-one. Retrieved January 16, 2026, from [Link]

  • Chemsrc. (2025-09-27). 6,6-Dimethyl-2-cyclohexen-1-one. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (2021-09-11). Showing metabocard for delta-Valerolactone (HMDB0250981). Retrieved January 16, 2026, from [Link]

  • PubMed. (2015). [Preparation of δ-Valerolactone and Its Spectral Analysis]. Retrieved January 16, 2026, from [Link]

  • Chaumont-Olive, P., Plevová, K., Collado Pérez, A. M., Sánchez-Quesada, J., Šebesta, R., & Cossy, J. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2021(10), 0-0.
  • Katritzky, A. R., Wang, Z., Wang, M., Hall, C. D., & Suzuki, K. (2005). Facile Syntheses of 2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and the Corresponding 6-Substituted 4-Hydroxy-2-pyrones. The Journal of Organic Chemistry, 70(12), 4854–4856.
  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum (C 6 D 6 , 500 MHz, 298 K) of.... Retrieved January 16, 2026, from [Link]

  • Chegg.com. (2022-11-22). Solved The 1H and 13C NMR spectra of δ-valerolactone. Retrieved January 16, 2026, from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953, delta-Valerolactone. Retrieved January 16, 2026, from [Link]

  • G. E. Keck, X.-Y. Li, C. E. Knutson, Org. Lett., 1999, 1, 411-413.
  • P. K. Elkin, N. D. Durfee, V. H. Rawal, Org. Lett., 2021, 23, 5288-5293.
  • Abraham, R. J., Ghersi, A., Petrillo, G., & Sancassan, F. (1997). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1382.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6,6-Dimethyloxan-2-one

Introduction Predicted ¹H and ¹³C NMR Data The spectral data presented below are predicted for a standard NMR experiment conducted in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Predicted ¹H and ¹³C NMR Data

The spectral data presented below are predicted for a standard NMR experiment conducted in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Table 1: Predicted ¹H NMR Data for 6,6-Dimethyloxan-2-one (500 MHz, CDCl₃)
Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3 (α-CH₂)~ 2.55Triplet (t)2H~ 7.0
H-4 (β-CH₂)~ 1.80Quintet2H~ 7.0
H-5 (γ-CH₂)~ 1.90Triplet (t)2H~ 7.0
6-CH₃~ 1.35Singlet (s)6HN/A
Table 2: Predicted ¹³C NMR Data for 6,6-Dimethyloxan-2-one (125 MHz, CDCl₃)
Atom PositionPredicted Chemical Shift (δ, ppm)Carbon Type
C-2 (C=O)~ 172.0Carbonyl (C)
C-6 (-O-C(CH₃)₂-)~ 82.0Quaternary (C)
C-3 (α-CH₂)~ 30.0Methylene (CH₂)
C-5 (γ-CH₂)~ 36.0Methylene (CH₂)
C-4 (β-CH₂)~ 18.5Methylene (CH₂)
6-CH₃~ 28.0Methyl (CH₃)

Detailed Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns are rooted in the fundamental principles of NMR, including inductive effects, shielding, and spin-spin coupling. The analysis begins with the known spectrum of δ-valerolactone and incorporates the predictable electronic and steric effects of the gem-dimethyl group at the C-6 position.[1][2]

¹H NMR Spectrum Analysis
  • H-3 Methylene Protons (δ ~ 2.55 ppm): These protons are adjacent (α) to the electron-withdrawing carbonyl group of the ester. This proximity causes significant deshielding, shifting their resonance downfield.[3] The signal is expected to be a triplet because these two protons are coupled to the two neighboring protons on C-4.

  • H-4 Methylene Protons (δ ~ 1.80 ppm): These protons are in the β-position relative to the carbonyl group and are the most shielded of the methylene groups, hence their upfield position. They are coupled to the two protons on C-3 and the two protons on C-5, which should result in a quintet (or a more complex multiplet if the coupling constants are different).

  • H-5 Methylene Protons (δ ~ 1.90 ppm): These protons are adjacent (γ) to the quaternary carbon (C-6). Their chemical shift is slightly downfield compared to the H-4 protons. They are coupled to the two H-4 protons, resulting in a triplet.

  • 6-Methyl Protons (δ ~ 1.35 ppm): The six protons of the two methyl groups at the C-6 position are chemically equivalent. They are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a sharp singlet signal. Their integration value of 6H is a key identifier for this structure.

¹³C NMR Spectrum Analysis
  • C-2 Carbonyl Carbon (δ ~ 172.0 ppm): The carbon of the ester carbonyl group is highly deshielded due to the double bond and its attachment to two electronegative oxygen atoms. This results in a characteristic resonance in the far downfield region of the spectrum.[4]

  • C-6 Quaternary Carbon (δ ~ 82.0 ppm): This carbon is bonded to the ester oxygen and two methyl groups. The direct attachment to the electronegative oxygen atom causes a strong deshielding effect, placing its signal significantly downfield. This signal is expected to be of lower intensity, a common characteristic of quaternary carbons in proton-decoupled ¹³C NMR spectra.

  • C-3 Methylene Carbon (δ ~ 30.0 ppm): This carbon is α to the carbonyl group, which results in a moderate downfield shift compared to a standard alkane methylene carbon.

  • C-5 Methylene Carbon (δ ~ 36.0 ppm): This carbon is adjacent to the substituted C-6 quaternary carbon. The substitution pattern causes a downfield shift relative to the C-4 carbon.

  • C-4 Methylene Carbon (δ ~ 18.5 ppm): Being the most remote from the electron-withdrawing ester group, this carbon is the most shielded of the ring's methylene carbons and thus appears furthest upfield.

  • 6-Methyl Carbons (δ ~ 28.0 ppm): The two methyl carbons are equivalent and appear as a single signal in the aliphatic region of the spectrum.

Molecular Structure and NMR Assignment Visualization

The following diagram illustrates the structure of 6,6-dimethyloxan-2-one with atom numbering corresponding to the assignments in the tables above.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Weigh & Dissolve (5-50 mg in 0.6 mL CDCl₃ + TMS) filtrate Filter into NMR Tube prep->filtrate setup Lock, Tune & Shim Spectrometer filtrate->setup acq_h1 Acquire ¹H Spectrum (16 scans) setup->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024+ scans) setup->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_h1->process acq_c13->process ref Reference to TMS (0.00 ppm) process->ref assign Assign Signals: Chemical Shift, Integration, Multiplicity ref->assign confirm Correlate with Structure assign->confirm final final confirm->final Structure Confirmed

Caption: Experimental and analytical workflow for the NMR characterization of 6,6-dimethyloxan-2-one.

Conclusion

Through the application of fundamental NMR principles, this guide provides a comprehensive and detailed prediction and interpretation of the ¹H and ¹³C NMR spectra for 6,6-dimethyloxan-2-one. The analysis highlights the influence of the lactone functionality and the gem-dimethyl substitution on the chemical environment of each nucleus. The provided experimental protocol serves as a robust template for researchers aiming to acquire high-quality data for this and structurally similar molecules, ensuring accuracy and reliability in their scientific endeavors.

References

  • PubChem. 6,6-Dimethyloxan-2-one . National Center for Biotechnology Information. [Link]

  • University of Regensburg. Chemical Shifts . [Link]

  • Reich, H. J. 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University. NMR Sample Preparation . Chemical Instrumentation Facility. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . [Link]

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies . Molecules, 25(9), 2061. [Link]

  • University of Cambridge. The values for proton and C-13 chemical shifts given below are typical approximate ranges only . Department of Chemistry. [Link]

  • ResearchGate. 1H NMR spectrum (C6D6, 500 MHz, 298 K) of δ-valerolactone (VL) polymerization . [Link]

  • Oregon State University. 13C NMR Chemical Shift . [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6,6-Dimethyloxan-2-one

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6,6-dimethyloxan-2-one, a saturated delta-lactone. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6,6-dimethyloxan-2-one, a saturated delta-lactone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of analyzing this compound, from sample preparation to the intricacies of fragmentation patterns under different ionization techniques. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible analytical workflow.

Introduction to 6,6-Dimethyloxan-2-one

6,6-Dimethyloxan-2-one, also known as 6,6-dimethyl-tetrahydro-2H-pyran-2-one, is a cyclic ester with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol [1]. Its structure, characterized by a six-membered ring containing an ester group and a gem-dimethyl substitution at the 6-position, dictates its behavior in mass spectrometric analysis. Understanding its chemical properties is fundamental to developing effective analytical methods for its identification and quantification.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[NIST[1]]
Molecular Weight128.17 g/mol [NIST[1]]
CAS Number2610-95-9[NIST[1]]
IUPAC Name6,6-dimethyloxan-2-one[NIST[1]]

Part 1: Strategic Sample Preparation for Mass Spectrometry

The quality of mass spectrometry data is intrinsically linked to the integrity of the sample preparation. The choice of methodology depends on the matrix in which 6,6-dimethyloxan-2-one is present and the chosen analytical platform (GC-MS or LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation

Given its volatility, GC-MS is a highly suitable technique for the analysis of 6,6-dimethyloxan-2-one.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for extracting volatile and semi-volatile compounds from liquid or solid matrices, minimizing solvent use and potential contamination.

  • Sample Equilibration: Place a known quantity of the sample matrix (e.g., biological fluid, environmental sample) into a headspace vial. For liquid samples, the addition of sodium chloride can increase the ionic strength, promoting the partitioning of the analyte into the headspace[2][3].

  • Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample. The selection of the fiber coating is critical and should be optimized based on the polarity of the analyte.

  • Thermal Desorption: After an optimized extraction time, retract the fiber and introduce it into the heated injection port of the gas chromatograph. The high temperature desorbs the analyte from the fiber onto the GC column.

Causality: HS-SPME is chosen for its sensitivity and the ability to selectively extract volatile compounds like lactones from complex matrices, thereby reducing matrix effects and enhancing signal-to-noise ratios[2][3].

Liquid Chromatography-Mass Spectrometry (LC-MS) Sample Preparation

For samples where 6,6-dimethyloxan-2-one is in a liquid matrix and may not be amenable to GC, or when analyzing alongside non-volatile compounds, LC-MS is the preferred method.

Protocol: Direct Injection with Filtration

  • Solvent Selection: Ensure the sample is dissolved in a solvent compatible with reversed-phase liquid chromatography, such as methanol, acetonitrile, or a mixture with water.

  • Filtration: Pass the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system[4].

  • Dilution: Dilute the sample to an appropriate concentration to avoid detector saturation and ensure optimal chromatographic performance.

Causality: This straightforward approach is effective for relatively clean samples. Filtration is a critical step to protect the sensitive instrumentation of the LC-MS system from blockages and contamination[4].

Part 2: Mass Spectrometry Workflows and Data Interpretation

The choice of ionization technique profoundly influences the resulting mass spectrum and the structural information that can be obtained.

Electron Ionization (EI) for GC-MS Analysis

Electron Ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule.

Experimental Workflow: GC-MS with Electron Ionization

Caption: Workflow for GC-MS analysis with Electron Ionization.

Interpretation of the EI Mass Spectrum of 6,6-Dimethyloxan-2-one

The EI mass spectrum of 6,6-dimethyloxan-2-one is characterized by a series of fragment ions. The molecular ion peak (M⁺˙) at m/z 128 is expected to be present, though potentially of low intensity due to the extensive fragmentation typical of EI[5].

Proposed Fragmentation Pathway (EI)

Caption: Proposed EI fragmentation pathway for 6,6-dimethyloxan-2-one.

  • m/z 113 ([M-15]⁺): Loss of a methyl radical (•CH₃) from the gem-dimethyl group is a common fragmentation pathway for compounds containing this moiety.

  • m/z 85: This significant peak likely arises from the loss of a propyl radical (•C₃H₇) via cleavage of the carbon chain.

  • Other significant fragments: Further fragmentation can lead to the formation of smaller ions, providing a characteristic pattern for identification.

Electrospray Ionization (ESI) for LC-MS Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte[6][7]. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Experimental Workflow: LC-MS/MS with Electrospray Ionization

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Interpretation of the ESI-MS/MS Spectrum

In positive ion mode ESI, 6,6-dimethyloxan-2-one will readily form a protonated molecule [M+H]⁺ at m/z 129. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic product ions.

Proposed Fragmentation Pathway (ESI-MS/MS)

The fragmentation of protonated lactones in ESI-MS/MS often involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO)[6][8].

Caption: Proposed ESI-MS/MS fragmentation of protonated 6,6-dimethyloxan-2-one.

  • m/z 111 ([M+H - H₂O]⁺): The loss of a water molecule is a common fragmentation pathway for protonated cyclic esters, often initiated by the protonation of the carbonyl oxygen[8].

  • m/z 101 ([M+H - CO]⁺): The neutral loss of carbon monoxide is another characteristic fragmentation for lactones[6].

  • m/z 83: This ion likely results from the sequential loss of both water and carbon monoxide.

Conclusion

The mass spectrometric analysis of 6,6-dimethyloxan-2-one can be effectively performed using both GC-MS with electron ionization and LC-MS/MS with electrospray ionization. The choice of technique will depend on the specific analytical requirements, including the sample matrix and the need for quantitative or qualitative data. A thorough understanding of the potential fragmentation pathways is crucial for accurate data interpretation and structural confirmation. The methodologies and insights provided in this guide offer a robust framework for the successful analysis of this and structurally related compounds.

References

  • da Silveira, G. G., & Eberlin, M. N. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized α,β-unsaturated γ-lactones fused to sugars. Journal of Mass Spectrometry, 45(7), 783-790. [Link][7]

  • de Souza, V., & Gates, P. J. (2005). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 241(2-3), 207-214. [Link][6]

  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(10), 4834-4839. [Link][2]

  • Guedes, L. G., de Souza, V., & Gates, P. J. (2011). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 22(8), 1496-1503. [Link][8]

  • Journal of Analytical Methods in Chemistry. (2012). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 835920. [Link][3]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link][1][5]

  • Pereira, A. S., et al. (2018). LC-MS validated method for quantification of rosmarinic acid and sesquiterpene lactones in Hedyosmum brasiliense. Journal of Chromatographic Science, 56(8), 713–721. [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 6,6-dimethyloxan-2-one

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 6,6-dimethyloxan-2-one, a substituted δ-lactone. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 6,6-dimethyloxan-2-one, a substituted δ-lactone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the IR spectrum of this molecule. We will explore the characteristic vibrational modes, the influence of the gem-dimethyl group on the spectral features, and a detailed protocol for obtaining a high-quality spectrum.

Introduction: The Vibrational Portrait of a Lactone

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. This absorption pattern creates a unique spectral fingerprint that provides valuable information about the molecule's functional groups and overall structure.

6,6-dimethyloxan-2-one, also known as 6,6-dimethyl-δ-valerolactone, is a six-membered cyclic ester (a δ-lactone). Its structure is characterized by a tetrahydropyran-2-one core with two methyl groups attached to the carbon atom adjacent to the ester oxygen (C6). The key functional groups that will dominate its IR spectrum are the carbonyl group (C=O) of the lactone and the carbon-oxygen single bonds (C-O-C) of the ester functionality. The presence of the gem-dimethyl group at the 6-position introduces specific vibrational modes and steric effects that subtly but significantly influence the overall spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique and instrumentation parameters is critical for obtaining a reliable and interpretable IR spectrum. For a liquid sample like 6,6-dimethyloxan-2-one, several methods are suitable.

Sample Preparation and Instrumentation

Attenuated Total Reflectance (ATR) Spectroscopy: This is often the preferred method for liquid samples due to its simplicity and minimal sample preparation. A small drop of 6,6-dimethyloxan-2-one is placed directly onto the ATR crystal (commonly diamond or zinc selenide). The infrared beam passes through the crystal and interacts with the sample at the surface, providing a high-quality spectrum.

Transmission Spectroscopy (Neat Liquid): A thin film of the neat liquid can be pressed between two salt plates (e.g., NaCl or KBr). This method is also straightforward but requires careful handling to achieve an optimal path length.

Vapor Phase Spectroscopy: As indicated by spectral databases, a vapor phase IR spectrum of 6,6-dimethyloxan-2-one can be obtained.[1] This involves heating the sample to generate a vapor through which the IR beam is passed. This method provides a spectrum free from intermolecular interactions that are present in the condensed phase.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra. Key parameters to consider include:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample holder (for ATR) or clean salt plates (for transmission) must be acquired and subtracted from the sample spectrum.

Workflow for Spectral Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_instrument FTIR Spectrometer cluster_processing Data Processing start Start sample_prep Place a drop of 6,6-dimethyloxan-2-one on ATR crystal start->sample_prep background_scan Acquire Background Spectrum sample_scan Acquire Sample Spectrum sample_prep->sample_scan background_scan->sample_scan Instrument ready processing Background Subtraction & Baseline Correction sample_scan->processing final_spectrum Final IR Spectrum processing->final_spectrum

Figure 1: Experimental workflow for acquiring the FTIR spectrum of 6,6-dimethyloxan-2-one using ATR spectroscopy.

Spectral Analysis and Interpretation

The infrared spectrum of 6,6-dimethyloxan-2-one can be divided into several key regions, each corresponding to specific types of molecular vibrations. For a robust interpretation, we will reference the known spectrum of the parent compound, δ-valerolactone, and consider the influence of the gem-dimethyl substitution.

The Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹)

This is often the most prominent and diagnostic peak in the spectrum of a lactone. For saturated six-membered lactones (δ-lactones), the C=O stretching vibration typically appears in the range of 1750-1735 cm⁻¹.[2] The IR spectrum of δ-valerolactone, for instance, shows a strong absorption band around 1735 cm⁻¹.[1][3]

The presence of the gem-dimethyl group at the C6 position in 6,6-dimethyloxan-2-one is expected to have a minimal effect on the electronic environment of the carbonyl group. However, the Thorpe-Ingold effect, or gem-dimethyl effect, can influence the ring strain and bond angles.[4][5] This effect suggests that the presence of a gem-dimethyl group can decrease the endocyclic bond angle, potentially leading to a slight increase in the C=O stretching frequency due to increased ring strain. Therefore, the C=O stretch for 6,6-dimethyloxan-2-one is predicted to be a very strong band near 1740 cm⁻¹ .

The C-H Stretching Region (3000-2800 cm⁻¹)

This region is characterized by the stretching vibrations of the carbon-hydrogen bonds. For 6,6-dimethyloxan-2-one, we expect to see multiple bands corresponding to:

  • Asymmetric and Symmetric Stretching of CH₂ groups: The methylene groups of the lactone ring will give rise to bands typically found between 2950 cm⁻¹ and 2850 cm⁻¹.

  • Asymmetric and Symmetric Stretching of CH₃ groups: The two methyl groups will also exhibit characteristic stretching vibrations in the range of 2960 cm⁻¹ and 2870 cm⁻¹.

Due to the presence of both methylene and methyl groups, this region will likely show a complex pattern of overlapping peaks.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes, including C-H bending, C-C stretching, and C-O-C stretching.

  • C-H Bending Vibrations:

    • The scissoring vibrations of the CH₂ groups are expected around 1465 cm⁻¹.

    • The asymmetric and symmetric bending (umbrella) modes of the CH₃ groups will appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The symmetric bending of the gem-dimethyl group may result in a particularly sharp and noticeable peak around 1375 cm⁻¹.

  • C-O-C Stretching Vibrations:

    • Esters and lactones exhibit strong absorptions due to the stretching of the C-O-C bonds. These are typically found in the 1300-1000 cm⁻¹ range.[6] For δ-lactones, two characteristic C-O stretching bands are expected:

      • An asymmetric C-O-C stretching vibration, often appearing as a strong band between 1250 cm⁻¹ and 1200 cm⁻¹ .

      • A symmetric C-O-C stretching vibration, typically found between 1150 cm⁻¹ and 1050 cm⁻¹ .

The exact positions of these bands are sensitive to the conformation of the lactone ring.

Summary of Expected Vibrational Frequencies
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C=O Stretching (Lactone)~1740StrongThe most intense and diagnostic band. Its position is characteristic of a saturated six-membered ring lactone.
CH₃ Asymmetric Stretching~2960MediumArises from the gem-dimethyl group.
CH₂ Asymmetric Stretching~2950MediumFrom the methylene groups in the ring.
CH₃ Symmetric Stretching~2870MediumArises from the gem-dimethyl group.
CH₂ Symmetric Stretching~2850MediumFrom the methylene groups in the ring.
CH₂ Scissoring~1465MediumBending vibration of the ring methylene groups.
CH₃ Asymmetric Bending~1450MediumBending vibration of the methyl groups.
CH₃ Symmetric (Umbrella) Bending~1375MediumOften a sharp and distinct peak, characteristic of the gem-dimethyl group.
C-O-C Asymmetric Stretching1250-1200StrongA key diagnostic band for the ester functionality.
C-O-C Symmetric Stretching1150-1050StrongAnother important band for identifying the ester group.
Ring Vibrations (C-C Stretching)1200-800Weak-MediumComplex series of bands corresponding to the stretching of the carbon-carbon single bonds within the tetrahydropyranone ring.

The Influence of the Gem-Dimethyl Group: A Deeper Look

The presence of the gem-dimethyl group at the C6 position, while not directly conjugated to the carbonyl group, has a notable impact on the molecule's vibrational properties through steric and conformational effects.

gem_dimethyl_effect cluster_structure Molecular Structure cluster_effects Influence on Vibrational Modes cluster_spectral_changes Resulting Spectral Features structure 6,6-dimethyloxan-2-one thorp_ingold Thorpe-Ingold Effect (Angle Compression) structure->thorp_ingold conformational_restriction Conformational Restriction structure->conformational_restriction vibrational_coupling Vibrational Coupling structure->vibrational_coupling carbonyl_shift Slight shift in C=O frequency thorp_ingold->carbonyl_shift fingerprint_complexity Altered fingerprint region conformational_restriction->fingerprint_complexity ch_bending Distinct CH3 bending modes (~1375 cm-1) vibrational_coupling->ch_bending vibrational_coupling->fingerprint_complexity

Figure 2: Influence of the gem-dimethyl group on the IR spectrum of 6,6-dimethyloxan-2-one.

As mentioned, the Thorpe-Ingold effect can lead to a compression of the internal bond angles of the ring, which may slightly increase the C=O stretching frequency.[4][5] Additionally, the bulky gem-dimethyl group can restrict the conformational flexibility of the six-membered ring. While δ-valerolactone itself exists in equilibrium between half-chair and boat conformations, the steric hindrance from the methyl groups in 6,6-dimethyloxan-2-one may favor a particular conformation.[7] This conformational preference can lead to sharper and more well-defined peaks in the fingerprint region compared to a more flexible analog.

Finally, the vibrational modes of the methyl groups can couple with the vibrations of the ring, leading to a more complex fingerprint region. The distinct symmetric bending (umbrella) mode of the gem-dimethyl group around 1375 cm⁻¹ is a key spectral feature to look for when confirming the presence of this structural motif.

Conclusion

The infrared spectrum of 6,6-dimethyloxan-2-one is dominated by the strong stretching vibrations of the lactone carbonyl group (around 1740 cm⁻¹) and the C-O-C single bonds (in the 1250-1050 cm⁻¹ region). The C-H stretching and bending vibrations of the methylene and gem-dimethyl groups provide further structural confirmation. The gem-dimethyl group at the C6 position subtly influences the spectrum through steric effects that can affect ring conformation and slightly shift the carbonyl frequency, while also introducing its own characteristic bending vibrations. A thorough understanding of these features, guided by the principles outlined in this guide, will enable researchers and scientists to confidently identify and characterize 6,6-dimethyloxan-2-one and related compounds in their work.

References

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6,6-Dimethyloxan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Characteristic Infrared Absorption Bands. Retrieved from [Link]

  • Abraham, R. J., et al. (1995). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (11), 2229-2236. Retrieved from [Link]

  • Yilmaz, D., & Alay, S. (2021). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. ResearchGate. Retrieved from [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-594. Retrieved from [Link]

  • Unspecified. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.
  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766-8773. Retrieved from [Link]

  • Unspecified. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from a publicly available research article.
  • Unspecified. (2011). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(12), 2007-2022. Retrieved from [Link]

  • Unspecified. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, 2(7), 1098-1103. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 6,6-Dimethyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 6,6-Dimethyltetrahydro-2H-pyran-2-one, a δ-lactone, is a heterocyclic organic compound with emerging significance in chemical synthesis and mat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyltetrahydro-2H-pyran-2-one, a δ-lactone, is a heterocyclic organic compound with emerging significance in chemical synthesis and materials science. Its distinct structural features, characterized by a six-membered ring containing an ester group and gem-dimethyl substitution, impart a unique combination of physical and chemical properties. This guide provides a comprehensive overview of the key physical characteristics of this compound, underpinned by established experimental methodologies. Understanding these properties is paramount for its effective application in research and development, particularly in areas such as polymer chemistry and as a building block in the synthesis of more complex molecules.

Molecular and Chemical Identity

  • Systematic Name: 6,6-Dimethyloxan-2-one

  • Common Synonyms: 5-Methyl-5-hydroxyhexanoic acid lactone, 5-Methylhexan-5-olide[1][2]

  • CAS Number: 2610-95-9[1][2][3]

  • Molecular Formula: C₇H₁₂O₂[1][2]

  • Molecular Weight: 128.17 g/mol [3]

The structural integrity and purity of 6,6-Dimethyltetrahydro-2H-pyran-2-one are foundational to the reliability of its physical property data. Purity is typically assessed at a minimum of 95-100%.

Core Physical Properties

The physical state and behavior of 6,6-Dimethyltetrahydro-2H-pyran-2-one under various conditions are dictated by its molecular structure. The presence of a polar ester group within a largely aliphatic structure results in a compound with moderate polarity.

Physical PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid (estimated)[4][5]
Boiling Point 206.00 to 207.00 °C at 760 mmHg (estimated)[4][5]
Density 0.967 g/cm³[1]
Flash Point 74.8 °C (167.0 °F) (Tag Closed Cup, estimated)[1][4][5]
Vapor Pressure 0.239 mmHg at 25 °C (estimated)[1][5]
logP (Octanol/Water Partition Coefficient) 1.492 (estimated)[1]
Water Solubility 1.171 x 10⁴ mg/L at 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble in alcohol[5]

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is crucial for the safe handling, application, and purification of chemical compounds. The following sections detail the standard experimental protocols for measuring the key physical properties of a liquid organic compound like 6,6-Dimethyltetrahydro-2H-pyran-2-one, emphasizing the principles that ensure data integrity.

Boiling Point Determination

The boiling point is a fundamental physical constant that provides a criterion for purity. For a pure compound, the boiling point should be sharp and reproducible.

Experimental Protocol: Capillary Method (Siwoloboff Method)

  • Sample Preparation: A small volume (a few milliliters) of 6,6-Dimethyltetrahydro-2H-pyran-2-one is placed into a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.[6][7]

  • Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Equilibrium Point: Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, resulting in a continuous and rapid stream of bubbles from the capillary tube.[6]

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube.[8] This signifies the point where the external pressure overcomes the vapor pressure of the compound.

Causality and Self-Validation: This method is self-validating as the boiling point is determined during both the heating (onset of rapid bubbling) and cooling (liquid re-entry) phases, providing a narrow, verifiable range for pure substances. Impurities will cause the boiling point to be elevated and occur over a wider temperature range.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Density Measurement

Density is a measure of mass per unit volume and is a characteristic property that can also indicate purity.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed empty (m₁).

  • Filling with Reference: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with 6,6-Dimethyltetrahydro-2H-pyran-2-one at the same temperature and weighed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Causality and Self-Validation: The use of a precisely calibrated volume and a temperature-controlled environment ensures high accuracy. The protocol's integrity relies on the purity of the reference liquid and consistent temperature control, as density is temperature-dependent.

Solubility Assessment

Solubility provides insights into the intermolecular forces of a compound and is critical for applications in formulation and reaction chemistry. The principle of "like dissolves like" is a guiding tenet.

Experimental Protocol: Qualitative and Semi-Quantitative Determination

  • Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, diethyl ether, hexane).

  • Qualitative Test: A small, measured amount of 6,6-Dimethyltetrahydro-2H-pyran-2-one (e.g., 0.1 mL) is added to a test tube containing a fixed volume of the solvent (e.g., 3 mL).[9]

  • Observation: The mixture is agitated, and the solubility is observed. A compound is considered soluble if it forms a homogeneous solution with no visible particles or layers.[10]

  • Classification: The compound's solubility profile across different solvents allows for its classification based on polarity and the presence of functional groups. For instance, the solubility of 6,6-Dimethyltetrahydro-2H-pyran-2-one in polar solvents like water and ethanol is attributed to the polar ester group capable of hydrogen bonding, while its aliphatic backbone allows for some solubility in less polar organic solvents.

Causality and Self-Validation: This systematic approach, testing across a polarity spectrum, provides a coherent picture of the compound's intermolecular characteristics. The results should be consistent with the compound's known structure. For instance, the presence of the ester functional group would predict some water solubility, which is confirmed by experimental observation.

SolubilityLogic cluster_solvents Solvent Polarity Spectrum Compound 6,6-Dimethyltetrahydro-2H-pyran-2-one Structure Structure: - Polar Ester Group - Nonpolar Aliphatic Ring Compound->Structure Polarity Overall Moderate Polarity Structure->Polarity Water Water (High Polarity) Polarity->Water Partial Solubility (Hydrogen Bonding with Ester) Ethanol Ethanol (Polar) Polarity->Ethanol Good Solubility ('Like Dissolves Like') Ether Diethyl Ether (Low Polarity) Polarity->Ether Soluble (Aliphatic character)

Caption: Rationale for the solubility profile of 6,6-Dimethyltetrahydro-2H-pyran-2-one.

Safety and Handling

While this guide focuses on physical properties, it is imperative to handle 6,6-Dimethyltetrahydro-2H-pyran-2-one with appropriate safety precautions. Based on available safety data sheets for similar compounds, it may cause skin and serious eye irritation.[11][12] Always consult the specific Safety Data Sheet (SDS) for the compound before handling and work in a well-ventilated area, using personal protective equipment such as gloves and safety glasses.[13]

Conclusion

The physical properties of 6,6-Dimethyltetrahydro-2H-pyran-2-one define its behavior and dictate its suitability for various applications. This technical guide has provided a detailed compilation of these properties, grounded in established experimental methodologies. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental characteristics is the first step toward innovative and effective utilization of this versatile lactone.

References

  • LookChem. 6,6-Dimethyltetrahydro-2H-pyran-2-one. [Link]

  • Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds?[Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Unknown Source.
  • Unknown Source. Solubility test for Organic Compounds.
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  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • Unknown Source.
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  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Unknown Source.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Scribd. Solubility Tests On Organic Compounds | PDF. [Link]

  • University of Toronto Scarborough. Solubility. [Link]

  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • The Good Scents Company. 6,6-dimethyl tetrahydropyran-2-one, 2610-95-9. [Link]

  • ResearchGate. Some physical and experimental of the lacton properties | Download Table. [Link]

  • LookChem. 6,6-Dimethyltetrahydro-2H-pyran-2-one. [Link]

  • PubChem. 6,6-Dimethyloxan-2-one | C7H12O2 | CID 536245. [Link]

  • MDPI. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. [Link]

  • Cheméo. Chemical Properties of 6-Methyloxan-2-one. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. [Link]

  • NIH. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. [Link]

  • FlavScents. 6,6-dimethyl tetrahydropyran-2-one. [Link]

  • ResearchGate. (2025, October 9). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • PubChem. 2H-Pyran-2-one, tetrahydro-4,6-dimethyl- | C7H12O2 | CID 138017. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (CAS 2610-95-9). [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. [Link]

  • Wikipedia. Lactone. [Link]

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Exploratory

"alternative names and CAS number for 6,6-dimethyloxan-2-one"

An In-Depth Technical Guide to 6,6-Dimethyloxan-2-one for Advanced Research Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,6-Dimethyloxan-2-one for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of 6,6-dimethyloxan-2-one.

Introduction: Unveiling 6,6-Dimethyloxan-2-one

6,6-Dimethyloxan-2-one, a substituted tetrahydropyran-2-one, is a lactone that holds potential as a building block in synthetic organic chemistry. Its heterocyclic structure is a common motif in a variety of biologically active molecules. While not as extensively studied as some other lactones, its unique gem-dimethyl substitution pattern offers specific steric and electronic properties that can be exploited in the design of novel compounds. This guide provides a detailed overview of its chemical identity, plausible synthetic routes, potential applications based on analogous structures, and essential safety information.

Chemical Identity and Physicochemical Properties

A clear identification of a chemical compound is paramount for reproducible scientific research. 6,6-Dimethyloxan-2-one is known by several synonyms across various chemical databases and suppliers.

Alternative Names and Identifiers

The unambiguous identification of 6,6-dimethyloxan-2-one is ensured by its unique CAS Registry Number. The following table lists its common synonyms and key identifiers.

Identifier TypeValueSource
CAS Number 2610-95-9[1][2][3][4][5][6]
IUPAC Name 6,6-dimethyloxan-2-one[3]
Synonyms 6,6-dimethyl tetrahydropyran-2-one[1][2]
6,6-Dimethyltetrahydro-2H-pyran-2-one[3][4][7]
5-hydroxy-5-methylhexanoic acid lactone[1]
5-Methyl-5-hydroxyhexanoic acid lactone[4][7][8]
2H-Pyran-2-one, tetrahydro-6,6-dimethyl-[2][3][5][6]
5-Methylhexan-5-olide[5][8]
Molecular Formula C7H12O2[1][3][4][5][6]
InChIKey NALPFDQXLZMHJD-UHFFFAOYSA-N[3][5][6]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. Below is a summary of the key properties for 6,6-dimethyloxan-2-one.

PropertyValueSource
Molecular Weight 128.17 g/mol [1][3][4]
Appearance Colorless to pale yellow clear liquid (estimated)[1][2]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (estimated)[1][2]
Flash Point 167.00 °F (74.80 °C) (estimated)[1][2]
Vapor Pressure 0.239000 mmHg @ 25.00 °C (estimated)[1][2]
Density 0.967 g/cm³[7]
Solubility Soluble in alcohol; Water solubility estimated at 1.171e+004 mg/L @ 25 °C[1][2]
logP (o/w) 0.833 (estimated)[1][2]

Synthesis and Characterization

While specific, detailed synthetic procedures for 6,6-dimethyloxan-2-one are not abundant in readily available literature, a plausible and common method for the synthesis of lactones is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. In this case, 2,2-dimethylcyclohexanone would be the logical starting material.

Proposed Synthetic Workflow: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid. The choice of peroxyacid (e.g., m-CPBA, peracetic acid) is critical and can influence reaction time and yield. The gem-dimethyl group at the 6-position sterically hinders one face of the molecule, which can influence the regioselectivity of the oxygen insertion.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Analysis Start_Ketone 2,2-Dimethylcyclohexanone Reaction Baeyer-Villiger Oxidation in an inert solvent (e.g., CH2Cl2) Start_Ketone->Reaction Start_Reagent Peroxyacid (e.g., m-CPBA) Start_Reagent->Reaction Workup Quenching (e.g., with Na2S2O3) Aqueous Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6,6-Dimethyloxan-2-one Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Proposed synthetic workflow for 6,6-dimethyloxan-2-one.
Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylcyclohexanone (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.1 eq) in CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6,6-dimethyloxan-2-one.

Characterization

The identity and purity of the synthesized 6,6-dimethyloxan-2-one should be confirmed using standard analytical techniques. Spectral data for this compound are available in public databases.[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used to confirm the molecular weight and fragmentation pattern.[5][6]

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of the characteristic lactone carbonyl stretch.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the atoms and the presence of the gem-dimethyl group.

Potential Applications in Research and Drug Development

While direct applications of 6,6-dimethyloxan-2-one in drug development are not extensively documented, the structural motifs present in this molecule are of interest in medicinal chemistry.

Scaffold for Bioactive Molecules

Heterocyclic compounds, including those with a pyran ring system, are known to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[9] The lactone functionality can also be a key pharmacophore or a precursor to other functional groups. The synthesis of derivatives of 6,6-dimethyloxan-2-one could be a fruitful area of research. For instance, structurally related 2,6-dimethylcyclohexanol has been investigated for its potential as an anesthetic, drawing comparisons to propofol.[10]

Intermediate in Complex Molecule Synthesis

The lactone can be opened under basic or acidic conditions to yield the corresponding hydroxy acid, which can then be further functionalized. This makes 6,6-dimethyloxan-2-one a potential intermediate in the total synthesis of more complex natural products or designed molecules.

Applications cluster_potential Potential Research Avenues cluster_activities Potential Biological Activities (based on analogs) Compound 6,6-Dimethyloxan-2-one Scaffold Scaffold for Bioactive Derivatives Compound->Scaffold Intermediate Intermediate for Total Synthesis Compound->Intermediate Anticancer Anticancer Scaffold->Anticancer Anesthetic Anesthetic Scaffold->Anesthetic Antimicrobial Antimicrobial Scaffold->Antimicrobial

Logical relationships of 6,6-dimethyloxan-2-one's potential applications.
Other Industrial Applications

It is worth noting that some related compounds, such as 6-methoxy-2,6-dimethylheptanal, are utilized in the fragrance industry.[11][12] This suggests that 6,6-dimethyloxan-2-one may also have applications in this field, although it is not recommended for fragrance use according to some sources.[2]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6,6-dimethyloxan-2-one presents several hazards.

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

6,6-Dimethyloxan-2-one is a readily identifiable chemical compound with a unique structure. While its direct applications in drug development are still emerging, its potential as a synthetic building block is significant. The plausible synthetic route via Baeyer-Villiger oxidation is a standard and reliable method in organic chemistry. Researchers and drug development professionals can leverage the information in this guide to explore the potential of this and related compounds in their respective fields, always adhering to strict safety protocols.

References

  • FlavScents. (n.d.). 6,6-dimethyl tetrahydropyran-2-one.
  • The Good Scents Company. (n.d.). 6,6-dimethyl tetrahydropyran-2-one, 2610-95-9.
  • PubChem. (n.d.). 6,6-Dimethyloxan-2-one. Retrieved from [Link]

  • LookChem. (n.d.). 6,6-Dimethyltetrahydro-2H-pyran-2-one.
  • ChemicalBook. (2023). 6,6-Dimethyltetrahydro-2H-pyran-2-one | 2610-95-9.
  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (CAS 2610-95-9).
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. Retrieved from [Link]

  • El-Malah, A. et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. Retrieved from [Link]

  • Smith, K. A. (2013). Synthesis and purification of 2,6-dimethylcyclohexanol for application as a general anesthetic. Smith Scholarworks. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • Google Patents. (n.d.). BRPI0616232A2 - 6-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.

Sources

Foundational

"solubility of 6,6-dimethyloxan-2-one in common organic solvents"

An In-Depth Technical Guide to the Solubility of 6,6-Dimethyloxan-2-one in Common Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 6,6-dimethyloxan-2-o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6,6-Dimethyloxan-2-one in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6,6-dimethyloxan-2-one, a six-membered lactone with increasing relevance in chemical synthesis and materials science. Addressed to researchers, chemists, and formulation scientists, this document synthesizes theoretical principles of solubility with actionable, field-proven experimental protocols. We explore the physicochemical properties of 6,6-dimethyloxan-2-one, predict its solubility profile across a range of common organic solvents based on molecular interactions, and provide a detailed methodology for precise quantitative determination. The guide is structured to serve as both a predictive tool and a practical laboratory manual, ensuring scientific integrity and enabling researchers to make informed decisions for process development, purification, and formulation.

Introduction: The Significance of Lactone Solubility

6,6-Dimethyloxan-2-one (also known as 6,6-dimethyltetrahydro-2H-pyran-2-one) is a cyclic ester, or lactone.[1][2] Lactones are pivotal structural motifs in natural products and serve as versatile building blocks and monomers in polymer chemistry. Understanding the solubility of a specific lactone like 6,6-dimethyloxan-2-one is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvent for a variety of applications:

  • Reaction Medium: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization or chromatographic separation.

  • Formulation: Developing stable and effective solutions for drug delivery or material coating applications.

  • Extraction: Isolating the compound from reaction mixtures or natural sources.

This guide provides the foundational knowledge required to manipulate and utilize 6,6-dimethyloxan-2-one effectively by mastering its behavior in solution.

Physicochemical Profile of 6,6-Dimethyloxan-2-one

A molecule's structure fundamentally determines its physical properties and, consequently, its solubility. The 6,6-dimethyloxan-2-one molecule contains a polar ester functional group within a nonpolar six-membered aliphatic ring. This amphiphilic nature is key to its solubility profile.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow liquid (est.)[3][4]
Boiling Point ~206-207 °C @ 760 mmHg (est.)[3][4]
Density ~0.967 g/cm³[2]
logP (o/w) 0.833 - 1.49 (est.)[2][3]
Water Solubility ~11,710 mg/L @ 25 °C (est.)[3]

The positive LogP value indicates a preference for an organic phase over water, though its estimated water solubility is not insignificant, highlighting its partial polarity.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The key interactions to consider for 6,6-dimethyloxan-2-one are:

  • Dipole-Dipole Interactions: The ester group (C=O) creates a significant dipole moment, allowing for strong interactions with other polar molecules.

  • London Dispersion Forces: The hydrocarbon backbone (the dimethyl-substituted ring) interacts via weaker dispersion forces, which are the primary mode of interaction with nonpolar solvents.

  • Hydrogen Bonding: While 6,6-dimethyloxan-2-one cannot donate a hydrogen bond, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling it to interact favorably with protic solvents like alcohols.[5]

Based on this, we can predict a qualitative solubility profile:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and polar protic solvents (e.g., ethanol, methanol) where dipole-dipole interactions and hydrogen bond acceptance dominate.

  • Moderate Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane, diethyl ether) and aromatic hydrocarbons (e.g., toluene) which can be polarized.

  • Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) where the molecule's polar ester group cannot form favorable interactions with the solvent.

The following diagram illustrates the logical process for selecting a solvent based on these principles.

Caption: Logical workflow for solvent selection based on application.

Predicted Solubility Data Summary

While comprehensive experimental data is sparse in publicly available literature, we can compile a table of predicted solubility based on the theoretical principles discussed and the known properties of common solvents. This table serves as a practical starting point for experimental design.

SolventTypeDielectric Constant (ε) at 20°C[7]Predicted Solubility of 6,6-dimethyloxan-2-oneRationale
HexaneNonpolar1.88Very Low (<1 g/100mL)Dominated by weak dispersion forces.
TolueneAromatic2.38Low to Moderateπ-stacking and induced dipoles offer some interaction.
Diethyl EtherPolar Aprotic4.34Moderate to HighEthereal oxygen interacts with the solute's dipole.
Ethyl AcetatePolar Aprotic6.02High to Very High (>10 g/100mL)Structurally similar ester functionality; strong dipole interactions.
DichloromethanePolar Aprotic9.08Moderate to HighStrong dipole moment, effective solvating power.
AcetonePolar Aprotic20.7Very High (likely miscible)Strong polar interactions with the lactone's carbonyl group.
EthanolPolar Protic24.5Very High (likely miscible)Hydrogen bond acceptor role of lactone is significant.
MethanolPolar Protic32.7Very High (likely miscible)Strong hydrogen bonding and polarity.
AcetonitrilePolar Aprotic37.5High to Very HighHighly polar solvent with a strong dipole.
DMSOPolar Aprotic46.7High to Very HighVery strong dipole, excellent solvent for polar organics.

Note: Predicted values are illustrative and require experimental validation.

Experimental Protocol for Quantitative Solubility Determination

To ensure trustworthiness and provide a self-validating system, the following detailed protocol for determining solubility via the isothermal equilibrium method is provided. This method is a standard for generating reliable solubility data.

Objective: To quantitatively determine the solubility of 6,6-dimethyloxan-2-one in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials & Equipment:

  • 6,6-dimethyloxan-2-one (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Temperature-controlled shaker or incubator

  • Syringes (glass, appropriate volume)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., Gas Chromatograph with FID, HPLC with UV/RI detector, or a high-precision evaporator for gravimetric analysis)

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Dilution cluster_quantify 4. Quantification & Calculation A Add excess 6,6-dimethyloxan-2-one to a known volume/mass of solvent in a sealed vial. B Place vial in isothermal shaker (e.g., 25°C) for 24-48 hours. A->B C Allow vial to settle for >4 hours at the same temperature. B->C D Withdraw supernatant using a syringe. C->D E Immediately filter through a 0.22 µm syringe filter into a tared vial. D->E F Accurately weigh the filtered solution. E->F G Dilute a known mass of the filtered solution for analysis. F->G H Analyze sample via GC/HPLC against a calibration curve. G->H J Calculate solubility: (mass of solute / mass of solvent) * 100 H->J I Alternatively, use gravimetric analysis by evaporating the solvent. I->J

Caption: Step-by-step experimental workflow for solubility measurement.

Step-by-Step Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of 6,6-dimethyloxan-2-one to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial. b. Record the exact mass of the solute. c. Add a known volume or mass (preferred for accuracy) of the chosen organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C). b. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. c. After agitation, turn off the shaker and allow the vials to remain undisturbed in the constant temperature bath for at least 4 hours to allow undissolved solids to settle.

  • Sampling: a. Carefully withdraw a sample from the clear supernatant using a glass syringe. Avoid disturbing the solid material at the bottom. b. Quickly attach a solvent-compatible 0.22 µm syringe filter to the syringe. c. Discard the first few drops to saturate the filter material, then dispense a precise amount (e.g., 1-2 mL) of the clear, saturated solution into a clean, pre-weighed (tared) vial. d. Immediately cap and re-weigh the vial to determine the exact mass of the solution collected.

  • Quantification: a. Chromatographic Method (Preferred): Prepare a calibration curve of 6,6-dimethyloxan-2-one in the same solvent. Accurately dilute a known mass of the saturated solution and analyze it using GC or HPLC. Determine the concentration from the calibration curve. b. Gravimetric Method: If the solute is non-volatile, carefully evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. The final weight represents the mass of dissolved 6,6-dimethyloxan-2-one.

  • Calculation: a. Mass of solvent = (Total mass of solution) - (Mass of dissolved solute). b. Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] * 100.

Safety, Handling, and Disposal

When conducting the procedures described, adherence to safety protocols is paramount.

  • 6,6-Dimethyloxan-2-one: Classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other solvent-resistant material), and a lab coat.

  • Organic Solvents: Many organic solvents are flammable and may be toxic.[8] Keep away from ignition sources.[8] Ensure all handling is performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

Conclusion

The solubility of 6,6-dimethyloxan-2-one is governed by its distinct molecular structure, featuring both a polar ester group and a nonpolar hydrocarbon framework. This guide establishes a strong theoretical basis for predicting its solubility, anticipating high compatibility with polar aprotic and protic solvents and limited solubility in nonpolar aliphatic solvents. To bridge the gap between theory and application, a robust, detailed experimental protocol for quantitative solubility determination has been provided. By leveraging the predictive framework and employing the validated methodology presented herein, researchers, scientists, and drug development professionals can confidently select optimal solvent systems, accelerating research and ensuring process efficiency and reliability.

References

  • Determination of Solubility Class. (n.d.). Course Hero. Retrieved January 16, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Michigan-Dearborn. Retrieved January 16, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved January 16, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 16, 2026, from [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • 6,6-Dimethyloxan-2-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 6,6-Dimethyltetrahydro-2H-pyran-2-one. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • 6,6-dimethyl tetrahydropyran-2-one. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

  • 6,6-dimethyl tetrahydropyran-2-one. (n.d.). FlavScents. Retrieved January 16, 2026, from [Link]

  • Polarity and Solubility of Organic Compounds. (n.d.). Spark Learning. Retrieved January 16, 2026, from [Link]

  • How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved January 16, 2026, from [Link]

  • Mechanism of alkaline hydrolysis of lactones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 16, 2026, from [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 6,6-Dimethyl-2-heptanone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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Exploratory

A Theoretical Investigation into the Conformational Landscape of 6,6-Dimethyloxan-2-one: A Technical Guide

Abstract This technical guide provides a comprehensive computational framework for the conformational analysis of 6,6-dimethyloxan-2-one, a δ-lactone featuring a gem-dimethyl group. The presence of this structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational framework for the conformational analysis of 6,6-dimethyloxan-2-one, a δ-lactone featuring a gem-dimethyl group. The presence of this structural motif introduces significant stereoelectronic effects, primarily the Thorpe-Ingold effect, which profoundly influences the conformational preferences of the six-membered ring. This document outlines a detailed theoretical approach utilizing Density Functional Theory (DFT) to elucidate the low-energy conformers, the transition states connecting them, and the overall potential energy surface. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of cyclic molecules and their conformational behavior.

Introduction: The Significance of Conformation in Lactone Chemistry

Lactones, cyclic esters, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and polymers. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. The conformation of the lactone ring dictates the spatial orientation of functional groups, influencing intermolecular interactions, reactivity, and bioavailability.

6,6-dimethyloxan-2-one (also known as 6,6-dimethyl-δ-valerolactone) presents a fascinating case study in conformational analysis. The six-membered oxanone ring, analogous to cyclohexane, can adopt various non-planar conformations, including the familiar chair, boat, and twist-boat forms. The introduction of a gem-dimethyl group at the C6 position, adjacent to the ethereal oxygen, introduces significant steric and electronic perturbations that deviate its behavior from the parent δ-valerolactone.

The primary influence of the gem-dimethyl group is the Thorpe-Ingold effect , or the "gem-dimethyl effect". This principle states that geminal substitution on a carbon atom can favor ring closure and influence the conformational equilibrium of the resulting ring.[1][2] It is proposed that the bulky methyl groups compress the internal bond angle, which can alter the relative stabilities of different ring conformations.[3] Understanding these conformational preferences is paramount for predicting the molecule's reactivity and its potential as a monomer or a pharmacophore.

This guide will provide a robust, step-by-step computational protocol to thoroughly investigate the conformational landscape of 6,6-dimethyloxan-2-one. We will explore the underlying theoretical principles, the practical aspects of setting up and running the calculations, and the interpretation of the results.

Theoretical Methodology: A Quantum Chemical Approach

To accurately model the subtle energetic differences between the various conformers of 6,6-dimethyloxan-2-one, a quantum mechanical approach is essential. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.

Choice of Functional and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For conformational energies of organic molecules, hybrid functionals often provide excellent performance.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for a broad range of chemical systems, including lactones.[4]

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions is recommended to accurately describe the electron density, particularly around the lone pairs of the oxygen atoms and in the diffuse regions of the molecule. The def2-TZVPP (triple-zeta valence with polarization and diffuse functions) basis set is an excellent choice for this purpose.[4]

This combination of B3LYP/def2-TZVPP has been successfully applied to the conformational analysis of δ-lactones, providing a strong precedent for its use in this study.[4]

Conformational Search Strategy

A systematic exploration of the potential energy surface (PES) is necessary to identify all relevant low-energy conformers. For a six-membered ring, the primary conformations of interest are the chair, boat, and twist-boat forms.

A robust strategy involves:

  • Initial Structure Generation: Build initial 3D structures for the plausible conformers (e.g., two chair forms, boat, and twist-boat).

  • Geometry Optimization: Perform full geometry optimization of each initial structure without any constraints. This will locate the nearest local minimum on the PES.

  • Frequency Analysis: For each optimized structure, a vibrational frequency calculation must be performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing the conformational analysis of 6,6-dimethyloxan-2-one using a common quantum chemistry software package like Gaussian.

Step 1: Building the Initial Structures
  • Launch a molecular modeling program (e.g., GaussView, Avogadro).

  • Construct the 6,6-dimethyloxan-2-one molecule.

  • Manually adjust the dihedral angles to create the initial guess geometries for the following conformers:

    • Chair 1 (Axial-like Methyls): One methyl group is in a pseudo-axial position, and the other is pseudo-equatorial.

    • Chair 2 (Equatorial-like Methyls): Both methyl groups are in more pseudo-equatorial-like positions.

    • Boat: The classic boat conformation.

    • Twist-Boat: A twisted version of the boat conformation.

Step 2: Geometry Optimization and Frequency Calculations

For each initial structure, perform the following calculation:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Input File Setup:

  • Execution: Submit the calculation.

  • Analysis of Output:

    • Confirm normal termination of the job.

    • Verify that the geometry optimization has converged.

    • Check the frequency calculation results. A successful optimization to a stable conformer will have zero imaginary frequencies.

Step 3: Locating Transition States

To understand the interconversion pathways between conformers, it is necessary to locate the transition states (TS).

  • TS Guess: The transition state for ring inversion often resembles a half-chair or an envelope conformation. A good starting point can be obtained from a relaxed scan of a key dihedral angle or by using a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3 in Gaussian.

  • TS Optimization:

  • TS Verification: A true transition state will have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate (e.g., the ring inversion).

Step 4: Intrinsic Reaction Coordinate (IRC) Calculations

To confirm that a transition state connects two specific minima, an IRC calculation should be performed.

  • IRC Input:

Results and Discussion: Interpreting the Conformational Landscape

The computational results will provide a wealth of quantitative data to characterize the conformational preferences of 6,6-dimethyloxan-2-one.

Relative Energies of Conformers

The primary output of the calculations will be the electronic energies of the optimized conformers. By comparing these energies (including zero-point vibrational energy corrections), the relative stability of each conformer can be determined.

Table 1: Calculated Relative Energies of 6,6-Dimethyloxan-2-one Conformers

ConformerRelative Energy (kcal/mol)
Chair 10.00
Chair 2Calculated Value
Twist-BoatCalculated Value
BoatCalculated Value

Note: The lowest energy conformer is set to 0.00 kcal/mol.

The Thorpe-Ingold effect is expected to influence the chair equilibrium. The steric hindrance from the gem-dimethyl group may destabilize one chair form more than the other, leading to a strong preference for a single chair conformation.

Geometric Parameters

Analysis of key bond lengths, bond angles, and dihedral angles provides insight into the structural features of each conformer. Of particular interest is the C-C(CH₃)₂-C bond angle, which is predicted to be compressed due to the gem-dimethyl groups.

Table 2: Selected Geometric Parameters for the Most Stable Conformer

ParameterValue
C2-C3-C4-C5 Dihedral Angle (°)Calculated Value
C5-C6-O1-C2 Dihedral Angle (°)Calculated Value
C5-C6-C(Me) Bond Angle (°)Calculated Value
Conformational Interconversion Pathway

The energy barrier for the interconversion between the stable chair conformers can be determined from the energy of the transition state. This barrier provides information about the conformational flexibility of the ring at a given temperature.

G cluster_0 Conformational Interconversion Pathway Chair 1 Chair 1 TS TS Chair 1->TS ΔG‡ Chair 2 Chair 2 TS->Chair 2

Caption: Energy profile for the chair-chair interconversion.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described in this guide.

G cluster_workflow Computational Workflow start 1. Build Initial Conformer Geometries opt_freq 2. Geometry Optimization & Frequency Analysis start->opt_freq check_freq Imaginary Frequencies? opt_freq->check_freq stable Stable Conformer (0 Imaginary Frequencies) check_freq->stable No ts_search 3. Transition State Search check_freq->ts_search Yes end End stable->end ts_verify Verify TS (1 Imaginary Frequency) ts_search->ts_verify ts_verify->ts_search No irc 4. IRC Calculation ts_verify->irc Yes pathway Confirm Interconversion Pathway irc->pathway pathway->end

Caption: Flowchart of the computational protocol.

Conclusion

The theoretical framework presented in this guide provides a comprehensive and scientifically rigorous approach to elucidating the conformational landscape of 6,6-dimethyloxan-2-one. By employing DFT calculations with an appropriate functional and basis set, researchers can obtain detailed insights into the relative stabilities of different conformers, the geometric consequences of the Thorpe-Ingold effect, and the energetic barriers to conformational interconversion. This knowledge is invaluable for rationalizing the chemical behavior of this and related lactones and for guiding the design of new molecules with desired properties in the fields of drug discovery and materials science. The self-validating nature of the protocol, including frequency analysis and IRC calculations, ensures the trustworthiness and accuracy of the obtained results.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Weber, F., & Brückner, R. (2013). Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives. Chemistry–A European Journal, 19(4), 1288-1302. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXV.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexan. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

  • Allinger, N. L., & Zalkow, V. (1961). The Gem-Methyl Effect. The Journal of Organic Chemistry, 25(5), 701–704. [Link]

  • Lightstone, F. C., & Bruice, T. C. (1994). The Thorpe-Ingold effect. 1. A semiempirical and ab initio study of the effect of gem-dihalogen substitution on the rate of cyclization of substituted disulfides. The Journal of Organic Chemistry, 59(23), 6827–6834. [Link]

  • Wikipedia. (2023). Thorpe–Ingold effect. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Ring-Opening Polymerization of 6,6-Dimethyloxan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Advancing Polyester Synthesis with Substituted Lactones The ring-opening polymerization (ROP) of lactones is a cornerstone of biodegradable po...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Polyester Synthesis with Substituted Lactones

The ring-opening polymerization (ROP) of lactones is a cornerstone of biodegradable polyester synthesis, offering precise control over molecular weight and architecture.[1] These aliphatic polyesters are of paramount importance in the biomedical field, finding applications in drug delivery, tissue engineering, and medical implants due to their biocompatibility and tunable degradation profiles.[2] While poly(ε-caprolactone) (PCL) is a widely studied and utilized polyester, the introduction of substituents onto the lactone ring, such as in 6,6-dimethyloxan-2-one (also known as 6,6-dimethyl-δ-valerolactone), allows for the fine-tuning of polymer properties. The gem-dimethyl group at the 6-position is expected to influence the polymer's thermal properties, degradation rate, and crystallinity, offering a unique set of characteristics for advanced applications.

This technical guide provides a comprehensive overview of the ring-opening polymerization of 6,6-dimethyloxan-2-one, detailing the underlying mechanisms, offering step-by-step experimental protocols, and discussing the characterization and potential applications of the resulting polymer, poly(6,6-dimethyloxan-2-one).

Mechanistic Insights into the Ring-Opening Polymerization

The ROP of lactones can be initiated through various mechanisms, primarily cationic, anionic, and coordination-insertion pathways. The choice of initiator or catalyst dictates the polymerization mechanism and, consequently, the properties of the final polymer.

Cationic Ring-Opening Polymerization:

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the lactone is activated, making the acyl-carbon more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of a growing polymer chain. Strong Brønsted acids like triflylimide (HNTf₂) have been shown to be effective organocatalysts for the living ROP of δ-valerolactone, proceeding in a controlled manner to yield polymers with narrow molecular weight distributions.[3]

Anionic and Coordination-Insertion Ring-Opening Polymerization:

Anionic ROP is typically initiated by strong bases or nucleophiles, such as metal alkoxides. The coordination-insertion mechanism, often facilitated by metal-based catalysts (e.g., tin(II) octoate, aluminum alkoxides), involves the coordination of the lactone to the metal center, followed by nucleophilic attack of an alkoxide ligand on the carbonyl carbon, leading to ring opening and insertion of the monomer into the metal-alkoxide bond. This is a widely used method for producing well-defined polyesters.

Organocatalyzed Ring-Opening Polymerization:

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP. Bifunctional catalysts, such as those combining a hydrogen-bond donor (e.g., a (thio)urea) and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)), can activate both the monomer and the initiator/propagating chain end, leading to a controlled polymerization.[4][5] This approach offers the advantage of avoiding metal contamination in the final polymer, which is particularly crucial for biomedical applications.

Below is a generalized schematic for the organocatalyzed ROP of 6,6-dimethyloxan-2-one.

ROP_Mechanism cluster_initiation Initiation Monomer 6,6-Dimethyloxan-2-one Activated_Monomer Activated Monomer Monomer->Activated_Monomer Activation Initiator Initiator (R-OH) Activated_Initiator Activated Initiator Initiator->Activated_Initiator Activation Catalyst Organocatalyst (e.g., TBD) Propagation Propagation Activated_Monomer->Propagation Activated_Initiator->Propagation Propagation->Monomer Monomer Addition Polymer Poly(6,6-dimethyloxan-2-one) Propagation->Polymer Chain Growth

Caption: Generalized workflow for organocatalyzed ROP.

Materials and Equipment

Reagent/Material Grade Supplier Purpose
6,6-Dimethyloxan-2-one≥98%VariousMonomer
TolueneAnhydrous, ≥99.8%Sigma-AldrichSolvent
Benzyl AlcoholAnhydrous, ≥99.8%Sigma-AldrichInitiator
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)≥98%Sigma-AldrichOrganocatalyst
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)~95%Sigma-AldrichMetal Catalyst
Dichloromethane (DCM)HPLC GradeFisher ScientificSolvent for analysis
MethanolACS GradeFisher ScientificPrecipitation solvent
Chloroform-d (CDCl₃)99.8 atom % DCambridge Isotope LaboratoriesNMR solvent
Tetrahydrofuran (THF)HPLC Grade, stabilizedVariousGPC eluent

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and magnetic stir bars

  • Glass syringes and needles

  • Rotary evaporator

  • High-vacuum pump

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system

  • Differential Scanning Calorimeter (DSC)

Experimental Protocols

The following protocols are adapted from established procedures for the ROP of δ-valerolactone and are provided as a starting point for the synthesis of poly(6,6-dimethyloxan-2-one).[5][6] Optimization of reaction conditions may be necessary to achieve desired polymer characteristics.

Protocol 1: Organocatalyzed Ring-Opening Polymerization using TBD

This protocol describes a controlled polymerization suitable for producing well-defined polymers with low metal contamination.

Workflow Diagram:

Protocol_1 A 1. Dry Glassware & Reagents B 2. Add Monomer & Toluene A->B C 3. Add Benzyl Alcohol (Initiator) B->C D 4. Add TBD (Catalyst) C->D E 5. Polymerize at Room Temp D->E F 6. Quench Reaction E->F G 7. Precipitate Polymer in Methanol F->G H 8. Isolate & Dry Polymer G->H I 9. Characterize (NMR, GPC, DSC) H->I

Caption: Workflow for organocatalyzed ROP.

Step-by-Step Procedure:

  • Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. All reagents and solvents should be handled under an inert atmosphere.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6,6-dimethyloxan-2-one (e.g., 1.0 g, 7.8 mmol).

  • Solvent and Initiator Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Using a syringe, add the desired amount of benzyl alcohol initiator. For a target degree of polymerization (DP) of 50, add 34.0 µL (0.31 mmol) of a stock solution of benzyl alcohol in toluene (e.g., 100 mg/mL).

  • Catalyst Addition: In a separate vial, prepare a stock solution of TBD in anhydrous toluene (e.g., 10 mg/mL). Add the appropriate amount of the TBD solution to the reaction mixture to achieve the desired monomer-to-catalyst ratio (e.g., 500:1).

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid (a few drops of a dilute solution in toluene).

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (e.g., 100 mL) with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under high vacuum to a constant weight.

  • Characterization: Characterize the polymer by ¹H NMR for end-group analysis and determination of number-average molecular weight (Mn), GPC/SEC for Mn and polydispersity index (PDI), and DSC for thermal properties (glass transition temperature, Tg, and melting temperature, Tm).

Protocol 2: Metal-Catalyzed Ring-Opening Polymerization using Sn(Oct)₂

This protocol utilizes a commonly employed metal catalyst for lactone polymerization.

Step-by-Step Procedure:

  • Preparation: Follow the same drying and inert atmosphere procedures as in Protocol 1.

  • Reaction Setup: To a flame-dried Schlenk flask, add 6,6-dimethyloxan-2-one (e.g., 1.0 g, 7.8 mmol) and benzyl alcohol initiator (amount determined by the target molecular weight).

  • Catalyst Addition: Add Sn(Oct)₂ at a monomer-to-catalyst ratio of, for example, 1000:1.

  • Polymerization: The polymerization can be carried out in bulk (neat) or in a solvent like toluene. Heat the reaction mixture to a temperature between 110 °C and 130 °C.

  • Monitoring and Work-up: Monitor the reaction by observing the increase in viscosity. After several hours (or when the desired conversion is achieved), cool the reaction to room temperature. If performed in bulk, dissolve the viscous polymer in a minimal amount of dichloromethane.

  • Purification and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum as described in Protocol 1.

  • Characterization: Analyze the resulting polymer using NMR, GPC/SEC, and DSC.

Characterization and Expected Results

The successful synthesis of poly(6,6-dimethyloxan-2-one) can be confirmed through various analytical techniques.

Parameter Technique Expected Outcome
Chemical Structure ¹H NMR, ¹³C NMRAppearance of characteristic peaks for the polyester backbone, and disappearance of monomer peaks. End-group analysis can be used to calculate Mn.
Molecular Weight (Mn, Mw) and Polydispersity (PDI) GPC/SECA monomodal peak. For a controlled polymerization, the PDI should be low (typically < 1.3). The experimental Mn should be close to the theoretical value.
Thermal Properties (Tg, Tm) DSCA glass transition temperature (Tg) and potentially a melting temperature (Tm) if the polymer is semi-crystalline. The gem-dimethyl groups may influence these values compared to unsubstituted poly(δ-valerolactone).

¹H NMR Spectroscopy: The ¹H NMR spectrum of the polymer in CDCl₃ is expected to show characteristic signals for the repeating unit. The protons on the polymer backbone will have distinct chemical shifts compared to the monomer.

Gel Permeation Chromatography (GPC/SEC): This technique is crucial for determining the molecular weight and molecular weight distribution of the polymer. A narrow PDI is indicative of a controlled or "living" polymerization.

Applications in Research and Drug Development

Poly(6,6-dimethyloxan-2-one) is anticipated to be a valuable material in the biomedical field due to its polyester nature, suggesting biocompatibility and biodegradability. The presence of the gem-dimethyl group can impart specific properties that are advantageous for certain applications.

  • Drug Delivery: The polymer's hydrophobicity and degradation profile can be tailored for the controlled release of therapeutic agents.[7] Copolymers of 6,6-dimethyloxan-2-one with other lactones can create materials with a wide range of drug release kinetics. The gem-dimethyl substitution may slow down the degradation rate compared to unsubstituted poly(δ-valerolactone), potentially leading to longer release profiles. Copolymers based on substituted valerolactones have been successfully used to create microparticles for sustained drug delivery.[8][9]

  • Tissue Engineering: The mechanical properties and degradation rate of poly(6,6-dimethyloxan-2-one) can be tuned to match the requirements of specific tissue engineering applications, such as scaffolds for bone or cartilage regeneration.[4]

  • Advanced Biomaterials: The unique physical properties imparted by the gem-dimethyl groups could be exploited in the development of novel biomaterials with enhanced thermal stability or specific mechanical characteristics.

References

  • Ren, Y., et al. (2016). Synthesis of highly branched poly(δ-valerolactone)s: a comparative study between comb and linear analogues. RSC Advances, 6(51), 45791-45801.
  • Badwelan, M., et al. (2020). Poly(δ-valerolactone)/Poly(ethylene-co-vinylalcohol)/β-Tri-calcium Phosphate Composite as Scaffolds: Preparation, Properties, and In Vitro Amoxicillin Release. Polymers, 13(1), 46.
  • Al-Ghananeem, A. M., et al. (2021). Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility. Journal of Pharmaceutical Sciences, 110(7), 2771-2777.
  • Ueda, Y., et al. (2010). Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules, 43(21), 8732–8739.
  • Thomas, C., Peruch, F., & Bibal, B. (2012). Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. RSC Advances, 2(33), 12851-12856.
  • Al-Ghananeem, A. M., et al. (2018). Factors Controlling Drug Release in Cross-linked Poly(valerolactone) Based Matrices. Molecular Pharmaceutics, 15(5), 1898-1911.
  • Ulery, B. D., et al. (2011). Biomedical Applications of Biodegradable Polyesters. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832–864.
  • 6,6-Dimethyloxan-2-one. PubChem. Available at: [Link]

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  • Feng, X., et al. (2022). Ring-opening polymerization of lactones and carbonates. Nature Reviews Methods Primers, 2(1), 1-22.
  • Hong, M., & Chen, E. Y. X. (2016). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone.
  • Zhang, L., et al. (2014). A highly efficient organocatalyst for the controlled ring-opening polymerization of lactones. Polymer Chemistry, 5(11), 3643-3650.

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Application

Synthesis and Properties of Poly(6,6-dimethyloxan-2-one): A Detailed Guide for Researchers

Introduction: The Significance of Poly(6,6-dimethyloxan-2-one) in Advanced Drug Delivery Poly(6,6-dimethyloxan-2-one), a derivative of poly(δ-valerolactone), is an emerging aliphatic polyester with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Poly(6,6-dimethyloxan-2-one) in Advanced Drug Delivery

Poly(6,6-dimethyloxan-2-one), a derivative of poly(δ-valerolactone), is an emerging aliphatic polyester with significant potential in the pharmaceutical and biomedical fields. Its unique chemical structure, featuring gem-dimethyl substitution at the 6-position of the lactone ring, imparts distinct physical, chemical, and biological properties that make it a compelling candidate for the development of advanced drug delivery systems.[1][2] The presence of these methyl groups is anticipated to influence the polymer's crystallinity, degradation kinetics, and mechanical strength, offering a tunable platform for controlled drug release.

This comprehensive guide provides an in-depth exploration of the synthesis of poly(6,6-dimethyloxan-2-one) via ring-opening polymerization (ROP), details its characteristic properties, and presents detailed protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising biomaterial in their work.

Synthetic Pathways: The Ring-Opening Polymerization of 6,6-Dimethyloxan-2-one

The primary route for the synthesis of poly(6,6-dimethyloxan-2-one) is the ring-opening polymerization (ROP) of its corresponding monomer, 6,6-dimethyloxan-2-one. This process involves the cleavage of the cyclic ester bond, followed by the propagation of the linear polyester chain. The choice of initiator or catalyst is critical as it dictates the polymerization mechanism and influences the final properties of the polymer, such as molecular weight, polydispersity, and end-group functionality. The main ROP methods applicable to this monomer are cationic, anionic, and enzymatic polymerizations.

Diagram of Synthetic Pathways

Caption: Synthetic routes to Poly(6,6-dimethyloxan-2-one).

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a versatile method for the polymerization of lactones, often initiated by strong protic acids or Lewis acids.[3] For δ-valerolactone and its derivatives, catalysts such as trifluoromethanesulfonimide (HNTf₂) have been shown to be effective in producing well-defined polymers with controlled molecular weights and narrow polydispersity indices.[3][4] The polymerization proceeds through an activated monomer mechanism, where the catalyst protonates the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is another powerful technique, typically initiated by strong bases such as alkali metal alkoxides (e.g., sodium methoxide).[4] This method can produce high molecular weight polyesters with controlled end-group functionality. The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to ring opening and the formation of an alkoxide propagating species. The steric hindrance from the gem-dimethyl group in 6,6-dimethyloxan-2-one may necessitate more forcing reaction conditions compared to the unsubstituted δ-valerolactone.

Enzymatic Ring-Opening Polymerization (eROP)

Enzymatic ROP offers a green and highly selective alternative to traditional chemical catalysis.[5] Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are particularly effective in catalyzing the ROP of a wide range of lactones.[1] The reaction mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from an initiator or the growing polymer chain.[5] This method is advantageous for the synthesis of polymers for biomedical applications due to the mild reaction conditions and the absence of toxic metal catalysts.

Properties of Poly(6,6-dimethyloxan-2-one)

The gem-dimethyl substitution on the polymer backbone is expected to significantly influence its material properties compared to the unsubstituted poly(δ-valerolactone).

Table of Predicted and Known Properties

PropertyPoly(δ-valerolactone)Poly(6,6-dimethyloxan-2-one) (Expected)Reference
Thermal Properties
Glass Transition Temp. (Tg)-63 °CHigher than PDVL[6]
Melting Temperature (Tm)58 °CPotentially lower or amorphous[6]
Decomposition Temp. (Td)> 250 °CSimilar to PDVL[5]
Mechanical Properties
Tensile Strength14.2 MPaPotentially higher[7]
Young's Modulus0.72 GPaPotentially higher[7]
Elongation at Break118-160%Potentially lower[7]
Physical Properties
CrystallinitySemicrystallineLower or amorphous[2]
SolubilitySoluble in CHCl₃, Acetone, THFSimilar to PDVL[8]
Biological Properties
BiocompatibilityGoodExpected to be good[2][9]
BiodegradabilityBiodegradableBiodegradable, potentially slower[10][11]
Biocompatibility and Biodegradability

Aliphatic polyesters are well-known for their biocompatibility and biodegradability, making them suitable for in vivo applications.[2] Poly(δ-valerolactone) has demonstrated low cytotoxicity.[2] The degradation of these polyesters occurs via hydrolysis of the ester linkages, a process that can be accelerated by enzymes such as lipases.[11] The gem-dimethyl groups in poly(6,6-dimethyloxan-2-one) may sterically hinder the access of water and enzymes to the ester backbone, potentially leading to a slower degradation rate compared to poly(δ-valerolactone).[10] This tunable degradation profile is highly desirable for long-term drug delivery applications.

Application Notes: Poly(6,6-dimethyloxan-2-one) in Drug Delivery

The unique properties of poly(6,6-dimethyloxan-2-one) make it a versatile platform for a variety of drug delivery applications:

  • Controlled Release Formulations: The anticipated slower degradation rate of poly(6,6-dimethyloxan-2-one) makes it an excellent candidate for long-acting injectable or implantable drug delivery systems, providing sustained therapeutic levels of a drug over extended periods.[12][13]

  • Nanoparticle and Microparticle Systems: This polymer can be formulated into nanoparticles or microparticles for the encapsulation and targeted delivery of therapeutic agents.[14] The hydrophobic nature of the polymer is suitable for encapsulating poorly water-soluble drugs, enhancing their bioavailability.

  • Amphiphilic Block Copolymers: By synthesizing block copolymers with hydrophilic segments (e.g., polyethylene glycol), it is possible to create amphiphilic structures that self-assemble into micelles or polymersomes in aqueous environments. These nanocarriers can encapsulate hydrophobic drugs in their core, while the hydrophilic shell provides stability and stealth properties in the bloodstream.[15]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis and characterization of poly(6,6-dimethyloxan-2-one). Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Diagram of Experimental Workflow

Caption: General workflow for synthesis and characterization.

Protocol 1: Cationic Ring-Opening Polymerization (CROP)
  • Materials: 6,6-dimethyloxan-2-one (monomer), 3-phenyl-1-propanol (initiator), trifluoromethanesulfonimide (HNTf₂, catalyst), anhydrous dichloromethane (CH₂Cl₂), Amberlyst A21 (or other basic resin), cold hexane (non-solvent).

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the desired amount of 6,6-dimethyloxan-2-one and 3-phenyl-1-propanol in anhydrous CH₂Cl₂.

    • Add a stock solution of HNTf₂ in CH₂Cl₂ to initiate the polymerization. The typical monomer-to-initiator-to-catalyst ratio can be varied to control the molecular weight. A starting point could be 100:1:0.1.[3]

    • Stir the reaction mixture at room temperature (or slightly elevated temperature to overcome steric hindrance) for a predetermined time (e.g., 24-48 hours). Monitor the monomer conversion by ¹H NMR.

    • Quench the polymerization by adding a basic resin (e.g., Amberlyst A21) and stirring for 30 minutes.

    • Filter the mixture to remove the resin and concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large excess of cold hexane.

    • Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: Enzymatic Ring-Opening Polymerization (eROP)
  • Materials: 6,6-dimethyloxan-2-one (monomer), Novozym 435 (immobilized lipase), anhydrous toluene, methanol (non-solvent).

  • Procedure:

    • To a flame-dried Schlenk flask, add 6,6-dimethyloxan-2-one, Novozym 435 (typically 10% w/w of the monomer), and anhydrous toluene.

    • Place the flask in an oil bath preheated to a specific temperature (e.g., 70-90 °C) and stir the mixture under an inert atmosphere.

    • After the desired reaction time (e.g., 48-72 hours), cool the mixture to room temperature.

    • Filter to remove the immobilized enzyme (Novozym 435 can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Protocol 3: Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and determine the number-average molecular weight (Mₙ) by end-group analysis.[8][16]

  • Gel Permeation Chromatography (GPC/SEC):

    • Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1-2 mg/mL.[17]

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample into a GPC system calibrated with polystyrene or polyester standards to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[17]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, then cool at the same rate, and reheat. This allows for the determination of the glass transition temperature (Tg) and melting temperature (Tm).[5][18]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to determine the thermal stability and decomposition temperature (Td).[5][19]

  • Mechanical Testing:

    • Prepare polymer films or bars by solvent casting or melt pressing.

    • Perform tensile testing according to ASTM D638 or ISO 527 standards to determine the tensile strength, Young's modulus, and elongation at break.[20][21][22][23]

References

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  • Kakuchi, T., et al. (2010). Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules, 43(18), 7534-7540.
  • Müller, R.-J. (2005). Biological degradation of synthetic polyesters—Enzymes as potential catalysts for polyester recycling.
  • Nishida, H., et al. (2021). Poly(δ-valerolactone-co-allyl-δ-valerolactone) Cross-linked Microparticles: Formulation, Characterization and Biocompatibility. Journal of Pharmaceutical Sciences, 110(6).
  • Sablong, R. J., et al. (2018). Thermal Properties and Non-Isothermal Crystallization Kinetics of Poly (δ-Valerolactone) and Poly (δ-Valerolactone)/Titanium Dioxide Nanocomposites. Polymers, 10(12), 1341.
  • Vert, M. (2005). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. In Biodegradable Polymers for Industrial Applications (pp. 286-313). Woodhead Publishing.
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  • Duda, A., et al. (2021). The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. Polymers, 13(13), 2145.
  • Baumgartner, B., et al. (2024). Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. ACS Macro Letters, 13(9), 1269-1275.
  • Peruch, F., et al. (2020). Ring-Opening (co)Polymerization of Six-Membered Substituted δ-Valerolactones with Alkali Metal Alkoxides. European Polymer Journal, 134, 109858.
  • Sardon, H., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1836.
  • Daicel Chemical Industries, Ltd. (1988). Stabilized poly(beta-methyl-delta-valerolactone).
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  • Naumann, S., et al. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones. Polymer Chemistry, 15(8), 864-872.
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Method

"block copolymer synthesis using 6,6-dimethyloxan-2-one"

Application Note & Protocols Synthesis of Advanced Block Copolymers for Drug Delivery Using 6,6-Dimethyloxan-2-one Abstract The development of sophisticated polymeric nanocarriers is a cornerstone of modern drug delivery...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Synthesis of Advanced Block Copolymers for Drug Delivery Using 6,6-Dimethyloxan-2-one

Abstract

The development of sophisticated polymeric nanocarriers is a cornerstone of modern drug delivery, enabling enhanced therapeutic efficacy and reduced side effects. Block copolymers, with their ability to self-assemble into core-shell structures, are particularly promising.[1][2] This guide provides an in-depth technical overview and detailed protocols for the synthesis of block copolymers incorporating 6,6-dimethyloxan-2-one, a substituted ε-caprolactone derivative. We will explore the rationale behind monomer selection, detail organocatalytic and anionic ring-opening polymerization (ROP) strategies, and provide step-by-step protocols for synthesis, characterization, and self-assembly into nano-formulations. This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development seeking to leverage novel biodegradable polymers for advanced therapeutic systems.

Scientific Background & Rationale

The Monomer: 6,6-Dimethyloxan-2-one

6,6-dimethyloxan-2-one, which can be considered a gem-dimethyl substituted ε-caprolactone, is a compelling monomer for creating biodegradable polyesters. The presence of the two methyl groups at the C6 position sterically hinders the packing of polymer chains. This structural feature is critical as it disrupts the crystallinity typically observed in poly(ε-caprolactone) (PCL), leading to a more amorphous polymer with distinct physical and degradation properties.

Key Advantages:

  • Tunable Degradation: The amorphous nature can lead to more predictable and potentially faster hydrolytic degradation profiles compared to semi-crystalline PCL.

  • Enhanced Solubility: The resulting polymer often exhibits improved solubility in common organic solvents, simplifying processing and formulation.

  • Modified Mechanical Properties: The disruption of crystallinity results in softer, more flexible materials.

Ring-Opening Polymerization (ROP): The Mechanism of Choice

Ring-Opening Polymerization (ROP) is the most effective method for synthesizing high molecular weight polyesters from cyclic lactone monomers.[3] It involves the cleavage of the endocyclic ester bond, followed by the sequential addition of monomer units to the growing polymer chain. For creating well-defined block copolymers, a "living" or controlled polymerization is essential, where the termination and chain-transfer reactions are suppressed. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).[4]

Why Block Copolymers? The Power of Self-Assembly

Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together.[5] When blocks with different polarities (e.g., one hydrophilic, one hydrophobic) are placed in a selective solvent (like water), they spontaneously self-assemble into nanoscale structures, most commonly micelles.[2]

  • Hydrophobic Core: Sequesters poorly water-soluble drugs, protecting them from degradation and enabling intravenous administration.

  • Hydrophilic Corona: Forms a stealthy shield, often made of poly(ethylene glycol) (PEG), which reduces uptake by the immune system and prolongs circulation time.[6]

The use of 6,6-dimethyloxan-2-one allows for the creation of a highly hydrophobic, amorphous, and biodegradable core, making it an excellent candidate for advanced drug delivery systems.[1][7]

Synthesis Strategies for Controlled ROP

Organocatalytic ROP: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool for ROP, avoiding the potential toxicity of metal-based catalysts, which is a significant advantage for biomedical applications.[8] Guanidines and amidines, such as 1,8-diazabicycloundec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene (MTBD), are highly effective catalysts that operate via a nucleophilic activation mechanism.

ROP_Mechanism

Anionic ROP: A Classic, Robust Method

Anionic ROP is a well-established and highly efficient method for synthesizing block copolymers with excellent control.[9] It is typically initiated by strong nucleophiles like metal alkoxides. A common strategy involves using a pre-existing polymer with a terminal hydroxyl group, such as poly(ethylene glycol) (PEG-OH), which is deprotonated by a strong base to create a macroinitiator. This macroinitiator then initiates the polymerization of the lactone monomer.

Detailed Experimental Protocols

Materials and General Considerations

Proper handling and purification of reagents are paramount for successful controlled polymerization.

Reagent/MaterialSupplierPurity/GradePurification/Handling Notes
6,6-dimethyloxan-2-oneVaries>98%Dried over CaH₂ and distilled under reduced pressure before use.
ε-CaprolactoneVaries>99%Dried over CaH₂ and distilled under reduced pressure before use.
Benzyl AlcoholVariesAnhydrous, >99.8%Used as received from a sealed bottle. Stored under argon.
1,8-Diazabicycloundec-7-ene (DBU)Varies>98%Distilled over CaH₂ and stored under argon.
TolueneVariesAnhydrous, >99.8%Passed through a solvent purification system or distilled from Na/benzophenone.
MethanolVariesACS GradeUsed for precipitation.

Scientist's Note (Trustworthiness): All polymerizations must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox. Trace amounts of water will act as a competing initiator, leading to homopolymer formation and a loss of control over the polymerization, evidenced by a broad polydispersity in the final product.

Protocol 1: Organocatalyzed Synthesis of PCL-b-P(DMOC)

This protocol describes the sequential, organocatalyzed synthesis of poly(ε-caprolactone)-block-poly(6,6-dimethyloxan-2-one).

Experimental Workflow:

Workflow

Step-by-Step Procedure:

  • Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Reagent Addition (First Block):

    • Add 20 mL of anhydrous toluene via cannula.

    • Add benzyl alcohol (initiator). For a target PCL block of 5 kDa, use 21.6 mg (0.2 mmol).

    • Add ε-caprolactone (Monomer 1). For a 5 kDa block ([M]/[I] = 44), use 1.0 g (8.76 mmol).

    • Allow reagents to stir for 5 minutes.

  • Initiation (First Block): Add DBU (catalyst, 0.2 mmol, 30 µL) via syringe to start the polymerization.

  • Polymerization (First Block): Stir the reaction at room temperature. Monitor monomer conversion by taking small aliquots for ¹H NMR analysis. After ~99% conversion (approx. 2 hours), take a larger aliquot (~0.5 mL) for GPC and NMR analysis of the PCL macroinitiator.

  • Reagent Addition (Second Block):

    • Dissolve 6,6-dimethyloxan-2-one (Monomer 2) in 5 mL of anhydrous toluene. For a target P(DMOC) block of 5 kDa ([M]/[I] = 35), use 1.0 g (7.03 mmol).

    • Add this solution to the living PCL solution via cannula.

  • Polymerization (Second Block): Continue stirring at room temperature for 24 hours.

    • Rationale: The polymerization of 6,6-dimethyloxan-2-one is significantly slower than ε-caprolactone due to steric hindrance, requiring a longer reaction time.

  • Termination: Add a small amount of benzoic acid to quench the catalyst.

  • Purification: Concentrate the solution via rotary evaporation and precipitate the polymer by adding it dropwise into a large volume of cold methanol. Repeat the dissolution/precipitation process twice.

  • Drying: Collect the white polymer by filtration and dry under vacuum at 40 °C overnight.

Characterization of the Block Copolymer

Thorough characterization is essential to confirm the successful synthesis of the target block copolymer structure.[10][11]

TechniquePurposeExpected Result for PCL-b-P(DMOC)
¹H NMR Confirm block composition and calculate molecular weight.Presence of PCL peaks (e.g., ~4.06 ppm, -CH₂-O-) and P(DMOC) peaks (e.g., ~1.2 ppm, gem-dimethyl protons). Integration of these distinct peaks allows for calculation of block ratios.
GPC/SEC Determine molecular weight (Mₙ, Mₙ) and polydispersity (Đ).A clear shift of the GPC trace to a higher molecular weight (lower elution volume) after the second polymerization, relative to the PCL macroinitiator. The final polymer should exhibit a monomodal peak with Đ < 1.2.
FTIR Confirm functional groups.Strong carbonyl (C=O) stretching peak around 1725 cm⁻¹.
DSC Analyze thermal properties (Tg, Tm).The PCL block may show a melting peak (Tm) around 55-60°C, which will likely be suppressed or absent in the final block copolymer due to the amorphous P(DMOC) block. A glass transition temperature (Tg) for the P(DMOC) block should be visible.

Application Insight: Self-Assembly into Nanocarriers

Amphiphilic block copolymers, such as PEO-b-P(DMOC), can be formulated into micelles for drug delivery.

SelfAssembly

Protocol 3: Micelle Formation via Nanoprecipitation
  • Dissolution: Dissolve 10 mg of the amphiphilic block copolymer (e.g., PEO-b-P(DMOC)) and 1 mg of a hydrophobic drug (e.g., paclitaxel) in 1 mL of a water-miscible organic solvent like tetrahydrofuran (THF) or acetone.

  • Addition: Add this organic solution dropwise into 10 mL of vigorously stirring deionized water.

  • Solvent Evaporation: Stir the resulting milky suspension overnight in a fume hood to allow the organic solvent to evaporate completely.

  • Filtration: Filter the clear micellar solution through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.

Characterization of Micelles
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the micelles. Expected size is typically 50-200 nm with a low PDI (<0.2).

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles, which should appear as spherical core-shell structures.

References

  • Pispas, S., & Pitsalidis, C. (2012). Block copolymers for drug delivery nano systems (DDnSs). Current Organic Chemistry.
  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block Copolymer Micelles: Preparation, Characterization and Application in Drug Delivery. Journal of Controlled Release.
  • Pounder, R. J., & Dove, A. P. (2022).
  • Lodge, T. P. (2022).
  • Singh, Y., & Singh, J. (2023).
  • Deniz, S., & Baran, N. (n.d.). Synthesis and Characterization of Block Copolymers Using Polysiloxane. TÜBİTAK Academic Journals.
  • Grainger, D. W., Kim, S. W., & Feijen, J. (n.d.). Poly(dimethylsiloxane)-poly(ethylene oxide)-heparin block copolymers. I. Synthesis and characterization . U. Twente. [Link]

  • Chojnowski, J. (n.d.).
  • Fuchise, K., Sato, K., & Shimada, S. (2018). Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts . Chemical Science. [Link]

  • Sasano, T., & Kitayama, T. (2014). Synthesis and reaction of block copolymer composed of independently clickable segments via monomer-selective living copolymerization . RSC Advances. [Link]

  • Sivaram, S. (2018). Hydrogels and Their Applications in Targeted Drug Delivery . MDPI. [Link]

  • Wilson, J. T., & Green, J. J. (2013). Multifunctional triblock copolymers for intracellular messenger RNA delivery.
  • Gladkikh, A. S., & Shishatskii, S. N. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics . Polymers. [Link]

  • Kragl, U. (2018). Ring-opening polymerization of siloxanes with nitrogen containing bases . RosDok. [Link]

  • Register, R. A. (n.d.). Anionic Polymerization.
  • Lim, K. T., Webber, S. E., & Johnston, K. P. (1999). Synthesis and Characterization of Poly(dimethyl siloxane)−Poly[alkyl (meth)acrylic acid] Block Copolymers . Macromolecules. [Link]

Sources

Application

In-Depth Technical Guide: Preparation of Biodegradable Polyesters from 6,6-Dimethyloxan-2-one

Introduction: The Significance of Substituted Polycaprolactones in Biodegradable Materials Aliphatic polyesters have emerged as a cornerstone in the development of biodegradable and biocompatible materials, with poly(ε-c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Polycaprolactones in Biodegradable Materials

Aliphatic polyesters have emerged as a cornerstone in the development of biodegradable and biocompatible materials, with poly(ε-caprolactone) (PCL) being a prominent and extensively studied member of this class.[1][2] The versatility of PCL stems from its synthesis via the ring-opening polymerization (ROP) of ε-caprolactone, a method that allows for excellent control over molecular weight and polymer architecture.[2][3] These polyesters are renowned for their applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and biodegradable sutures, owing to their favorable degradation profiles and biocompatibility.[1]

The introduction of substituents onto the caprolactone ring offers a powerful strategy to modulate the physicochemical and biological properties of the resulting polyesters. Methyl groups, in particular, can influence the polymer's crystallinity, thermal properties, and degradation rate. This guide focuses specifically on the preparation of biodegradable polyesters from 6,6-dimethyloxan-2-one, also known as 6,6-dimethyl-ε-caprolactone. The gem-dimethyl group at the 6-position is expected to impart unique characteristics to the polymer, affecting its stereochemistry, chain packing, and ultimately, its performance in various applications.

This document provides a comprehensive overview of the synthesis of poly(6,6-dimethyloxan-2-one), detailing established protocols for its ring-opening polymerization. It further outlines the essential characterization techniques to elucidate the structure and properties of the synthesized polymer and discusses its potential degradation behavior, providing researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for working with this promising biodegradable polyester.

Synthesis of Poly(6,6-dimethyloxan-2-one) via Ring-Opening Polymerization (ROP)

The most effective and widely employed method for the synthesis of high molecular weight polyesters from cyclic esters is ring-opening polymerization (ROP).[3] This method offers precise control over the polymer's molecular weight and a narrow molecular weight distribution. Various catalytic systems can be employed for the ROP of substituted caprolactones, including metal-based catalysts, organocatalysts, and enzymes.

Core Principles of Ring-Opening Polymerization

ROP is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. The process is typically initiated by a species that can attack the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the ester bond. The polymerization then proceeds by the sequential addition of monomer units to the growing polymer chain. The choice of catalyst and initiator is crucial as it dictates the polymerization mechanism and the characteristics of the resulting polymer.

A generalized mechanism for the ROP of a lactone is depicted below:

ROP_Mechanism Monomer 6,6-Dimethyloxan-2-one Active_Center Active Propagating Center Monomer->Active_Center Monomer Addition Initiator Initiator (e.g., R-OH) Initiator->Active_Center Activation Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Active_Center Catalysis Active_Center->Active_Center Propagation Polymer Poly(6,6-dimethyloxan-2-one) Active_Center->Polymer Chain Growth Degradation_Workflow cluster_Polymer Poly(6,6-dimethyloxan-2-one) cluster_Degradation Degradation Pathways cluster_Products Degradation Products Polymer High Molecular Weight Polymer Hydrolytic Hydrolytic Degradation (H₂O, pH, Temp) Polymer->Hydrolytic Enzymatic Enzymatic Degradation (Lipases, Esterases) Polymer->Enzymatic Oligomers Water-Soluble Oligomers Hydrolytic->Oligomers Enzymatic->Oligomers Monomer 6-Hydroxy-6-methylheptanoic Acid Oligomers->Monomer

Sources

Method

Application Notes &amp; Protocols: 6,6-Dimethyloxan-2-one in Advanced Drug Delivery Systems

Introduction: The Rationale for 6,6-Dimethyloxan-2-one in Polyester-Based Drug Delivery The landscape of controlled drug delivery is continually evolving, with a significant focus on the development of biodegradable and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 6,6-Dimethyloxan-2-one in Polyester-Based Drug Delivery

The landscape of controlled drug delivery is continually evolving, with a significant focus on the development of biodegradable and biocompatible polymers. Aliphatic polyesters, such as polylactide (PLA), polyglycolide (PGA), and polycaprolactone (PCL), are at the forefront of this research due to their favorable degradation profiles and regulatory approval for various biomedical applications.[1][2][3] This document explores the potential of a lesser-known but highly promising monomer, 6,6-dimethyloxan-2-one, also known as 6,6-dimethyl-δ-valerolactone, for the creation of novel drug delivery platforms.

While extensive research exists for poly(δ-valerolactone) (PVL) as a versatile material for drug delivery, the introduction of gem-dimethyl groups at the 6-position of the lactone ring offers a unique opportunity to modulate the physicochemical properties of the resulting polyester.[4] These methyl groups are anticipated to increase the hydrophobicity and potentially alter the degradation kinetics of the polymer, thereby providing a valuable tool for fine-tuning drug release profiles. This modification can lead to enhanced encapsulation of hydrophobic drugs and prolonged release durations.

This guide provides a comprehensive overview of the synthesis of polymers from 6,6-dimethyloxan-2-one, the formulation of drug-loaded nanoparticles, and detailed protocols for their characterization. The methodologies described herein are grounded in established principles of polymer chemistry and pharmaceutical sciences, offering researchers a solid foundation for exploring this innovative biomaterial.

Part 1: Polymer Synthesis via Ring-Opening Polymerization (ROP)

The synthesis of polyesters from lactone monomers is most effectively achieved through ring-opening polymerization (ROP). This method allows for excellent control over molecular weight and polymer architecture.

Causality Behind Experimental Choices:
  • Catalyst Selection: The choice of catalyst is critical for a controlled polymerization. While various metal-based catalysts are effective, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or triflylimide (HNTf2) are gaining prominence due to their metal-free nature, which is advantageous for biomedical applications.[5][6]

  • Initiator: An alcohol, such as benzyl alcohol, is typically used as an initiator. The initiator determines the starting point of the polymer chain and can be functionalized to introduce specific end-groups for further modification.[7]

  • Reaction Conditions: The reaction is typically carried out in bulk or in a high-boiling point solvent under an inert atmosphere to prevent side reactions and ensure controlled polymerization.

Experimental Workflow: Synthesis of Poly(6,6-dimethyl-δ-valerolactone)

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Monomer 6,6-Dimethyloxan-2-one Reactor Schlenk Flask under N2 Monomer->Reactor Initiator Benzyl Alcohol Initiator->Reactor Catalyst TBD Catalyst->Reactor Solvent Toluene (Anhydrous) Solvent->Reactor Heating Heat to 110°C Reactor->Heating Stir Precipitation Precipitate in cold Methanol Heating->Precipitation Filtration Filter Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR 1H NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC

Caption: Workflow for the synthesis of poly(6,6-dimethyl-δ-valerolactone).

Detailed Protocol: Synthesis of Poly(6,6-dimethyl-δ-valerolactone)
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reagents:

    • 6,6-dimethyloxan-2-one (monomer)

    • Benzyl alcohol (initiator)

    • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)

    • Anhydrous toluene (solvent)

    • Methanol (for precipitation)

  • Procedure: a. In a Schlenk flask under a nitrogen atmosphere, dissolve a predetermined amount of 6,6-dimethyloxan-2-one in anhydrous toluene. b. Add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight. c. Add the TBD catalyst (typically 1-5 mol% relative to the monomer). d. Stir the reaction mixture at 110°C for 24-48 hours. Monitor the polymerization by taking small aliquots and analyzing them via ¹H NMR to determine monomer conversion. e. Once the desired conversion is reached, cool the reaction to room temperature. f. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring. g. Collect the precipitated polymer by filtration. h. Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst. i. Dry the polymer under vacuum at 40°C until a constant weight is achieved.

  • Characterization:

    • ¹H NMR: Confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm).

Parameter Typical Value Significance
Mn (GPC) 5,000 - 50,000 g/mol Influences degradation rate and mechanical properties.
PDI (GPC) 1.1 - 1.5A measure of the molecular weight distribution.
Tg (DSC) VariesImportant for understanding the physical state of the polymer.
Tm (DSC) VariesIndicates the crystalline nature of the polymer.

Part 2: Formulation of Drug-Loaded Nanoparticles

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles.[8]

Causality Behind Experimental Choices:
  • Solvent System: A water-miscible organic solvent (e.g., acetone, acetonitrile) is used to dissolve the polymer and the hydrophobic drug. The aqueous phase acts as a non-solvent, causing the polymer to precipitate into nanoparticles upon mixing.

  • Stabilizer: A surfactant or stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F68, is often included in the aqueous phase to control particle size and prevent aggregation.[9]

  • Drug Loading: The drug is co-dissolved with the polymer. The efficiency of encapsulation depends on the drug's hydrophobicity and its interaction with the polymer matrix.

Experimental Workflow: Nanoparticle Formulation by Nanoprecipitation

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Nanoprecipitation cluster_3 Purification & Collection Polymer Poly(6,6-dimethyl-δ-valerolactone) Solvent Acetone Polymer->Solvent Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Solvent Mixing Inject Organic Phase into Aqueous Phase Solvent->Mixing Stabilizer PVA Solution Stabilizer->Mixing Stirring Magnetic Stirring Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Centrifugation Centrifuge Evaporation->Centrifugation Washing Wash with DI Water Centrifugation->Washing Lyophilization Freeze-dry Washing->Lyophilization

Caption: Workflow for preparing drug-loaded nanoparticles via nanoprecipitation.

Detailed Protocol: Formulation of Paclitaxel-Loaded Nanoparticles
  • Preparation: a. Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water and filter it through a 0.22 µm syringe filter.

  • Organic Phase: a. Dissolve 50 mg of poly(6,6-dimethyl-δ-valerolactone) and 5 mg of Paclitaxel in 5 mL of acetone.

  • Nanoprecipitation: a. Add the organic phase dropwise into 20 mL of the 1% PVA solution under moderate magnetic stirring at room temperature. b. Continue stirring for 4-6 hours to allow for the complete evaporation of the acetone.

  • Purification and Collection: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and washing steps twice to remove excess PVA and unencapsulated drug. d. Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). e. Freeze the suspension and lyophilize to obtain a dry powder of the nanoparticles.

Part 3: Characterization of Drug-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.

Methodologies and Expected Outcomes
Characterization Technique Parameter Measured Expected Outcome/Significance
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI)Size should ideally be in the 100-300 nm range for passive tumor targeting. PDI < 0.2 indicates a monodisperse population.
Zeta Potential Surface ChargeA negative zeta potential of around -10 to -30 mV is typical and contributes to colloidal stability.
Transmission Electron Microscopy (TEM) Morphology, SizeVisual confirmation of spherical nanoparticle morphology and size distribution.
UV-Vis Spectrophotometry/HPLC Drug Loading Content (DLC) & Encapsulation Efficiency (EE)Quantifies the amount of drug successfully encapsulated. High DLC and EE are desirable for therapeutic efficacy.
Protocol: Determination of Drug Loading and Encapsulation Efficiency
  • Sample Preparation: a. Accurately weigh a known amount of lyophilized drug-loaded nanoparticles. b. Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.

  • Quantification: a. Create a standard calibration curve of the drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) at its maximum absorbance wavelength. b. Measure the concentration of the drug in the dissolved nanoparticle solution.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Part 4: In Vitro Drug Release Studies

In vitro release studies are performed to predict the in vivo performance of the drug delivery system.

Experimental Setup: Dialysis Method

cluster_0 Preparation cluster_1 Release Study cluster_2 Sampling & Analysis Nanoparticles Drug-Loaded Nanoparticle Suspension DialysisBag Dialysis Bag (known MWCO) Nanoparticles->DialysisBag Dispense ReleaseMedium PBS (pH 7.4) with 0.5% Tween 80 DialysisBag->ReleaseMedium Place in Incubation Incubate at 37°C with shaking ReleaseMedium->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Replacement Replace with Fresh Medium Sampling->Replacement Analysis Quantify Drug Concentration (HPLC/UV-Vis) Sampling->Analysis

Caption: Workflow for in vitro drug release study using the dialysis method.

Detailed Protocol: In Vitro Paclitaxel Release
  • Setup: a. Resuspend a known amount of paclitaxel-loaded nanoparticles in 1 mL of phosphate-buffered saline (PBS, pH 7.4). b. Place the nanoparticle suspension into a dialysis bag (e.g., MWCO 12-14 kDa). c. Immerse the dialysis bag in 50 mL of release medium (PBS, pH 7.4, containing 0.5% w/v Tween 80 to maintain sink conditions) in a sealed container.

  • Incubation: a. Incubate the setup at 37°C in a shaking water bath.

  • Sampling: a. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and so on), withdraw 1 mL of the release medium. b. Immediately replace the withdrawn volume with 1 mL of fresh release medium.

  • Analysis: a. Quantify the concentration of paclitaxel in the collected samples using HPLC. b. Calculate the cumulative percentage of drug released over time.

Conclusion and Future Perspectives

The use of 6,6-dimethyloxan-2-one as a monomer for creating novel biodegradable polyesters presents an exciting avenue for the development of advanced drug delivery systems. The protocols detailed in this guide provide a robust framework for the synthesis, formulation, and characterization of such systems. Further investigations should focus on the in vivo biocompatibility, degradation, and therapeutic efficacy of these innovative biomaterials. The ability to tailor the polymer properties through the incorporation of the gem-dimethyl group opens up new possibilities for designing drug carriers with optimized performance for a wide range of therapeutic applications.

References

  • Current Polyesteric Systems for Advanced Drug Delivery. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems. (2024, February 26). AZoM.com. Retrieved January 16, 2026, from [Link]

  • Nair, L., Jagadeeshan, S., Nair, S. A., & Kumar, G. V. (2011). Evaluation of triblock copolymeric micelles of δ-valerolactone and poly(ethylene glycol) as a competent vector for doxorubicin delivery against cancer. Journal of Nanobiotechnology, 9, 28.
  • Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid. (2018, August 14). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Biomedical Applications of Biodegradable Polyesters. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Preparation and evaluation of poly (caprolactone fumarate) nanoparticles containing doxorubicin HCI. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Biodegradable micro and nanoparticles for controlled drug release. (2011, June 13). TechConnect Briefs. Retrieved January 16, 2026, from [Link]

  • Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review. (2018, September 25). Biosciences Biotechnology Research Asia. Retrieved January 16, 2026, from [Link]

  • Methoxy Poly(ethylene glycol)-block-Poly(δ-valerolactone) Copolymer Micelles for Formulation of hydrophobic Drugs. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

Sources

Application

Application Notes and Protocols: The Effect of Initiators on the Polymerization of 6,6-Dimethyloxan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of Substituted Polyvalerolactones Aliphatic polyesters are a corners...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Substituted Polyvalerolactones

Aliphatic polyesters are a cornerstone of modern biomaterials science and drug delivery, prized for their biocompatibility and tunable degradation profiles. Among these, polymers derived from δ-valerolactone and its substituted analogs are gaining prominence. 6,6-dimethyloxan-2-one, a δ-valerolactone derivative with a gem-dimethyl group adjacent to the ester oxygen, presents a unique monomer for synthesizing polyesters with potentially altered thermal properties, degradation kinetics, and hydrophobicity compared to its unsubstituted counterpart, poly(δ-valerolactone).

The key to unlocking the potential of this monomer lies in the precise control of its ring-opening polymerization (ROP). The choice of initiator is paramount, as it dictates not only the polymerization mechanism but also the final polymer's molecular weight, dispersity (Đ), and end-group functionality. This guide provides an in-depth exploration of how different classes of initiators—organometallic, cationic, and anionic—influence the ROP of 6,6-dimethyloxan-2-one, offering both foundational knowledge and actionable protocols for researchers.

The Critical Role of the Initiator: A Mechanistic Overview

The ring-opening polymerization of lactones can proceed through several mechanisms, primarily cationic, anionic, and coordination-insertion pathways.[1] The initiator's chemical nature determines which path is taken, thereby controlling the polymerization characteristics.

Coordination-Insertion Polymerization with Organometallic Initiators

Organometallic initiators, such as those based on tin, aluminum, yttrium, and zinc, are widely employed for the ROP of lactones due to their ability to produce polymers with good molecular weight control and low dispersity.[2] The most accepted mechanism for these initiators is the coordination-insertion mechanism.[2][3]

The process begins with the coordination of the lactone's carbonyl oxygen to the metal center of the initiator. This coordination activates the monomer by making the carbonyl carbon more electrophilic. Subsequently, a nucleophilic group on the initiator (often an alkoxide) attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone ring. This "insertion" of the monomer into the metal-alkoxide bond regenerates an active alkoxide species at the chain end, which can then coordinate and ring-open another monomer, propagating the polymer chain.[3]

G cluster_0 Coordination-Insertion Mechanism Monomer 6,6-Dimethyloxan-2-one Coordination Coordination of Monomer to Metal Center Monomer->Coordination 1. Coordination Initiator Metal-Alkoxide Initiator (M-OR) Initiator->Coordination Attack Nucleophilic Attack of Alkoxide Coordination->Attack 2. Activation Insertion Ring-Opening and Monomer Insertion Attack->Insertion 3. Acyl-Oxygen Cleavage Propagation Propagating Polymer Chain with Active Alkoxide End Insertion->Propagation 4. Chain Growth Propagation->Coordination Next Monomer Unit

Caption: Workflow of the coordination-insertion mechanism for lactone polymerization.

Cationic Ring-Opening Polymerization

Cationic ROP is typically initiated by Brønsted or Lewis acids.[1] Strong Brønsted acids, such as trifluoromethanesulfonimide (HNTf₂), can protonate the carbonyl oxygen of the lactone, activating it for nucleophilic attack by either a co-initiator (like an alcohol) or another monomer molecule.[4] This process generates a propagating species with a cationic center, which continues to react with incoming monomers. This method can offer living polymerization characteristics, allowing for good control over molecular weight and the synthesis of end-functionalized polymers.[4]

G cluster_1 Cationic Ring-Opening Polymerization Monomer 6,6-Dimethyloxan-2-one Activation Protonation of Carbonyl Oxygen Monomer->Activation Initiator Brønsted Acid (H+) Initiator->Activation 1. Initiation Attack Nucleophilic Attack by Alcohol or Monomer Activation->Attack 2. Activation Propagation Propagating Cationic Chain End Attack->Propagation 3. Ring-Opening Propagation->Monomer Chain Growth

Caption: Key steps in the cationic ring-opening polymerization of lactones.

Anionic Ring-Opening Polymerization

Anionic ROP is initiated by strong nucleophiles, such as alkoxides or N-heterocyclic carbenes (NHCs).[5] The initiator directly attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening and the formation of a propagating alkoxide anion. This living polymerization technique can be very fast and allows for the synthesis of well-defined polymers. However, it is sensitive to impurities and side reactions like transesterification can occur, potentially broadening the molecular weight distribution.[6]

G cluster_2 Anionic Ring-Opening Polymerization Monomer 6,6-Dimethyloxan-2-one Attack Nucleophilic Attack on Carbonyl Carbon Monomer->Attack Initiator Nucleophilic Initiator (e.g., RO-) Initiator->Attack 1. Initiation & Ring-Opening Propagation Propagating Alkoxide Anion Attack->Propagation 2. Formation of Propagating Species Propagation->Monomer Chain Growth

Caption: The initiation and propagation stages of anionic ROP of lactones.

The Influence of the Gem-Dimethyl Group

The presence of the gem-dimethyl group at the 6-position of the oxanone ring is expected to have a significant impact on the polymerization behavior of 6,6-dimethyloxan-2-one compared to unsubstituted δ-valerolactone. Studies on substituted ε-caprolactones have shown that the position of alkyl substituents can dramatically influence polymerization kinetics.[7] Substituents near the ester linkage can sterically hinder the approach of the initiator and the propagating chain end, potentially slowing down the rate of polymerization.[7][8] Conversely, the electron-donating nature of the alkyl groups may affect the electronic properties of the monomer. It is crucial for researchers to consider these potential steric and electronic effects when selecting an initiator and optimizing reaction conditions.

Comparative Effects of Initiators on Poly(6,6-dimethyloxan-2-one) Properties

The choice of initiator directly impacts the resulting polymer's characteristics. The following table summarizes the expected outcomes for the polymerization of 6,6-dimethyloxan-2-one with different classes of initiators, based on established principles from related lactone polymerizations.

Initiator ClassRepresentative Initiator(s)Polymerization ControlExpected Molecular Weight (Mₙ)Expected Dispersity (Đ)Key Advantages & Considerations
Organometallic Tin(II) octoate (Sn(Oct)₂), Yttrium isopropoxide (Y(OⁱPr)₃)Good to ExcellentControllable via [Monomer]/[Initiator] ratioLow (typically < 1.5)High activity, good control, some initiators are FDA-approved for biomedical applications.[9] Potential for metal contamination.
Cationic Trifluoromethanesulfonimide (HNTf₂) with an alcohol co-initiatorExcellentControllable via [Monomer]/[Alcohol] ratioVery Low (typically < 1.2)Living polymerization, allows for synthesis of block copolymers and end-functionalized polymers.[4] Requires high purity reagents and inert atmosphere.
Anionic N-Heterocyclic Carbenes (NHCs), Potassium tert-butoxideGood to ExcellentControllable via [Monomer]/[Initiator] ratioLow to Moderate (can be > 1.3 due to side reactions)Very fast polymerization rates. Can be sensitive to impurities and prone to side reactions like transesterification.[6]

Experimental Protocols

The following protocols are provided as a starting point for the polymerization of 6,6-dimethyloxan-2-one. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Monomers, solvents, and initiators should be rigorously purified and dried before use.

Protocol 1: Organometallic-Initiated Polymerization using Tin(II) Octoate

This protocol describes a bulk polymerization, which is often preferred for its simplicity and solvent-free nature.

Materials:

  • 6,6-Dimethyloxan-2-one (purified by distillation over CaH₂)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (as a solution in dry toluene)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Dry toluene

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6,6-dimethyloxan-2-one (e.g., 1.0 g, 7.8 mmol).

  • Add the desired amount of benzyl alcohol initiator (e.g., for a target DP of 100, use 0.078 mmol, 8.4 mg).

  • Place the flask in a preheated oil bath at 110 °C and stir to dissolve the initiator.

  • Inject the Sn(Oct)₂ solution in toluene (e.g., at a monomer-to-catalyst ratio of 1000:1).

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). Monitor the conversion by taking aliquots and analyzing via ¹H NMR.

  • To terminate the reaction, cool the flask to room temperature.

  • Dissolve the viscous polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Cationic-Initiated Polymerization using Triflylimide (HNTf₂)

This protocol outlines a solution polymerization that offers excellent control over the polymer architecture.[4]

Materials:

  • 6,6-Dimethyloxan-2-one (purified by distillation over CaH₂)

  • Trifluoromethanesulfonimide (HNTf₂) (as a stock solution in dry dichloromethane)

  • 3-Phenyl-1-propanol (initiator, dried over molecular sieves)

  • Dry dichloromethane (CH₂Cl₂)

  • Amberlyst A21 (or other basic resin for quenching)

  • Hexane (for precipitation)

Procedure:

  • In a glovebox, add 6,6-dimethyloxan-2-one (e.g., 0.5 g, 3.9 mmol) and 3-phenyl-1-propanol (e.g., for a [Monomer]/[Initiator] ratio of 100, use 0.039 mmol, 5.3 mg) to a vial containing dry CH₂Cl₂ (to achieve a desired monomer concentration, e.g., 1 M).

  • Initiate the polymerization by adding the HNTf₂ stock solution (e.g., for a [Monomer]/[Catalyst] ratio of 1000:1).

  • Stir the reaction at room temperature.

  • Monitor the monomer conversion by taking aliquots and analyzing via ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of Amberlyst A21 resin and stirring for 30 minutes.

  • Filter off the resin.

  • Precipitate the polymer by adding the solution to cold hexane.

  • Isolate the polymer by decantation or filtration and dry under vacuum.

Protocol 3: Anionic-Initiated Polymerization using an N-Heterocyclic Carbene (NHC)

This protocol describes a rapid polymerization initiated by an NHC.

Materials:

  • 6,6-Dimethyloxan-2-one (purified by distillation over CaH₂)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) (or other suitable NHC)

  • Dry tetrahydrofuran (THF)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox, dissolve 6,6-dimethyloxan-2-one (e.g., 0.5 g, 3.9 mmol) in dry THF in a vial.

  • In a separate vial, dissolve the NHC initiator (e.g., for a [Monomer]/[Initiator] ratio of 100, use 0.039 mmol of IMes).

  • Rapidly add the NHC solution to the monomer solution with vigorous stirring. The polymerization is often very fast.

  • After a short reaction time (e.g., 5-30 minutes), quench the polymerization by adding a few drops of benzoic acid or by precipitating directly into methanol.

  • Collect the precipitated polymer by filtration and dry under vacuum.

Polymer Characterization

The synthesized poly(6,6-dimethyloxan-2-one) should be thoroughly characterized to determine its molecular weight, dispersity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and determining the number-average molecular weight (Mₙ) by end-group analysis. For poly(6,6-dimethyloxan-2-one), the expected ¹H NMR signals would be analogous to poly(δ-valerolactone), with characteristic peaks for the repeating methylene protons and a singlet for the gem-dimethyl group.[10][11] The signals from the initiator fragment at the chain end can be integrated relative to the repeating monomer units to calculate Mₙ.[4]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). Calibration with polystyrene standards is common, but for more accurate values, light scattering detection is recommended.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ). The gem-dimethyl group is expected to influence these properties compared to unsubstituted poly(δ-valerolactone).

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.

Conclusion: Tailoring Polymer Properties Through Initiator Selection

The successful synthesis of well-defined poly(6,6-dimethyloxan-2-one) is critically dependent on the judicious selection of the polymerization initiator. Organometallic initiators offer a robust and versatile approach for producing polymers with good control over molecular weight. Cationic initiators, particularly strong Brønsted acids, provide a pathway to living polymerization and the creation of complex polymer architectures. Anionic initiators can facilitate extremely rapid polymerizations, though careful control is required to minimize side reactions. By understanding the underlying polymerization mechanisms and the influence of the monomer's structure, researchers can effectively tailor the properties of poly(6,6-dimethyloxan-2-one) for a wide range of applications in the biomedical and materials science fields.

References

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application. National Institutes of Health. Available at: [Link]

  • Clamor, C., Beament, J., Wright, P. M., Cattoz, B. N., O'Reilly, R. K., & Dove, A. P. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry. Available at: [Link]

  • Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. DSpace@MIT. Available at: [Link]

  • Coulembier, O., et al. (2018). Chapter 5: Ring-opening Polymerization of Lactones. In Books. Available at: [Link]

  • Stempfle, F., et al. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sang, Z., et al. (2013). Dynamics in Crystallites of Poly(ε-caprolactone) As Investigated by Solid-State NMR. Macromolecules. Available at: [Link]

  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]

  • ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS. IJCRT.org. Available at: [Link]

  • Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. MDPI. Available at: [Link]

  • Jedlinski, Z., et al. (1993). Novel chemistry of β‐lactones anionic polymerization. Semantic Scholar. Available at: [Link]

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. National Institutes of Health. Available at: [Link]

  • Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • The Role of Alkoxide Initiator, Spin State, and Oxidation State in Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Iron Bis(imino)pyridine Complexes. Inorganic Chemistry. Available at: [Link]

  • What is the real mechanism of anionic polymerization of β-lactones by potassium alkoxides? A critical approach. Macromolecules. Available at: [Link]

  • 1H and 13C NMR studies of molecular dynamics in the biocopolymer of glycolide and epsilon-caprolactone. PubMed. Available at: [Link]

  • Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing. Available at: [Link]

  • Anionic and pseudoanionic polymerization of lactones ‐ a comparison. ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(ε-caprolactone)-b-polystyrene macromonomer by combined ring-opening. ResearchGate. Available at: [Link]

  • Kurcok, P., et al. (1995). Substituent effect in anionic polymerization of β‐lactones initiated by alkali metal alkoxides. SciSpace. Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry. Available at: [Link]

  • Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ResearchGate. Available at: [Link]

  • 1 H-NMR of poly (ε-caprolactone). ResearchGate. Available at: [Link]

  • A Closer Look at the Substituent Effects on the Copolymerization of Thionolactones by Radical Ring-Opening Polymerization. ChemRxiv. Available at: [Link]

  • Ring-opening polymerisation of alkyl-substituted ɛ-caprolactones: Kinetic effects of substitution position. ResearchGate. Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. National Institutes of Health. Available at: [Link]

  • Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid. National Institutes of Health. Available at: [Link]

  • Proposed pathway for cationic ring-opening polymerization of lactone. ResearchGate. Available at: [Link]

  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules. Available at: [Link]

  • Figure S1. 1 H NMR spectrum of the obtained poly(δ-valerolactone) (PVL) initiated. ResearchGate. Available at: [Link]

  • Activated Monomer Cationic Polymerization of Lactones and the Application to Well-Defined Block Copolymer Synthesis with Seven-Membered Cyclic Carbonate. ResearchGate. Available at: [Link]

  • Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion. Inorganic Chemistry. Available at: [Link]

  • A Closer Look at the Substituent Effects on the Copolymerization of Thionolactones by Radical Ring-Opening Polymerization. ChemRxiv. Available at: [Link]

  • Proton nuclear magnetic resonance (¹H-NMR) spectrum of poly(δ-valerolactone) oligomers (Sample 1, Table 1). ResearchGate. Available at: [Link]

  • β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. PubMed Central. Available at: [Link]

  • Poly(δ–valerolactone) Sample #: P20085-VLOCH3. Polymer Source. Available at: [Link]

  • Bio-based synthesis of δ-valerolactone. ResearchGate. Available at: [Link]

  • Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. National Institutes of Health. Available at: [Link]

  • Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules. Available at: [Link]

  • Mechanistic Studies of ε-Caprolactone Polymerization by (salen)AlOR Complexes and a Predictive Model for Cyclic Ester Polymerizations. ACS Publications. Available at: [Link]

  • Synthesis and characterization of ε-caprolactone derivatives. American Chemical Society. Available at: [Link]

  • Synthesis and Ring-Opening (co)Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. Faraday Discussions (RSC Publishing). Available at: [Link]

  • Scheme for the preparation of poly( -caprolactone-block-2,2- dimethyl-1,3-propandiol) in the presence of complex distannoxane catalyst. ResearchGate. Available at: [Link]

  • Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry. Polymer Chemistry (RSC Publishing). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6,6-Dimethyloxan-2-one Monomer

Welcome to the Technical Support Center for the purification of 6,6-dimethyloxan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this monomer and require...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6,6-dimethyloxan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this monomer and require high-purity material for their applications, particularly for sensitive processes like ring-opening polymerization (ROP). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of 6,6-dimethyloxan-2-one.

The Critical Importance of Monomer Purity

6,6-dimethyloxan-2-one, a substituted δ-valerolactone, is a valuable monomer for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). The success and reproducibility of ROP are highly dependent on the purity of the monomer. Trace impurities can act as unwanted initiators or chain-terminating agents, leading to polymers with lower molecular weights, broader polydispersity, and inconsistent material properties. This guide provides practical solutions to achieve the high purity required for controlled polymerization and other sensitive applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 6,6-dimethyloxan-2-one.

Issue 1: The purified monomer is discolored (yellow or brown tint).

Root Cause Analysis: Discoloration often indicates the presence of degradation products or residual catalysts from the synthesis. Common synthesis routes for 6,6-dimethyloxan-2-one include the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone or the lactonization of 5-hydroxy-5-methylhexanoic acid. Incomplete reactions or side reactions can lead to colored impurities.[1][2][3]

Troubleshooting Steps:

  • Activated Carbon Treatment: Before distillation, stir the crude monomer with a small amount of activated carbon (typically 1-2% w/w) for a few hours at room temperature. The activated carbon will adsorb many colored impurities. Filter the mixture through a pad of Celite® before proceeding with distillation.

  • Fractional Vacuum Distillation: A yellowish tint that co-distills with the product may indicate an impurity with a similar boiling point. In this case, a more efficient fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) may be necessary to improve separation.

  • Chemical Wash: If acidic or basic impurities are suspected, a liquid-liquid extraction can be performed before distillation. Dissolve the crude monomer in a nonpolar organic solvent like diethyl ether or ethyl acetate and wash sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate before removing the solvent and proceeding to distillation.

Issue 2: The monomer appears pure by NMR, but polymerization results are inconsistent.

Root Cause Analysis: Even when 1H NMR suggests high purity, trace amounts of nucleophilic impurities, such as water or the precursor hydroxy acid (5-hydroxy-5-methylhexanoic acid), can significantly impact ROP.[4] These impurities can act as initiators, leading to poor control over the polymerization.

Troubleshooting Steps:

  • Drying over Calcium Hydride (CaH₂): Before the final distillation, stir the monomer over calcium hydride (CaH₂) for several hours (or overnight) under an inert atmosphere (e.g., nitrogen or argon). Calcium hydride is a powerful drying agent that will react with residual water and acidic protons.

  • Final Distillation from CaH₂: The final purification step should always be a vacuum distillation from CaH₂ to ensure the removal of any remaining volatile impurities and water.

  • Inert Atmosphere Handling: Purified 6,6-dimethyloxan-2-one is hygroscopic and should be handled and stored under a dry, inert atmosphere. Use Schlenk techniques or a glovebox for all transfers.

Issue 3: The crude product is an oil and will not crystallize.

Root Cause Analysis: 6,6-dimethyloxan-2-one is a liquid at room temperature, so crystallization is not a standard purification method.[5] If you are attempting to crystallize a derivative or are working at very low temperatures, the presence of impurities can inhibit crystallization.

Troubleshooting Steps:

  • Focus on Distillation: For 6,6-dimethyloxan-2-one itself, vacuum distillation is the most effective purification method due to its high boiling point.[5]

  • Trituration: If you suspect non-polar impurities are preventing the solidification of a derivative, you can try trituration. This involves stirring the oil with a non-polar solvent in which the desired compound is insoluble (e.g., cold hexanes or pentane). This can help to wash away soluble impurities and may induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 6,6-dimethyloxan-2-one?

A1: The impurities will largely depend on the synthetic route.

  • From Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone: Unreacted ketone, the peroxy acid used (e.g., m-CPBA), and the corresponding carboxylic acid byproduct (e.g., m-chlorobenzoic acid).[1][3]

  • From lactonization of 5-hydroxy-5-methylhexanoic acid: Unreacted hydroxy acid, and potentially oligomers if the reaction conditions favored intermolecular esterification.[2][6]

Q2: What is the recommended method for purifying 6,6-dimethyloxan-2-one?

A2: The gold standard for purifying 6,6-dimethyloxan-2-one is fractional vacuum distillation . Due to its relatively high boiling point (206-207 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal degradation.[5][7]

Q3: What are the ideal conditions for vacuum distillation of 6,6-dimethyloxan-2-one?

A3: The boiling point of 6,6-dimethyloxan-2-one will be significantly lower under vacuum. While a precise boiling point at a given reduced pressure should be determined experimentally or with a nomograph, a good starting point is a pressure of 1-5 mmHg. At this pressure, the boiling point will be substantially lower, likely in the range of 80-120 °C, which is a safe temperature range to avoid decomposition.[8][9]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the monomer and can be used to detect impurities if they are present in sufficient concentration.

  • Karl Fischer Titration: This is the most accurate method for quantifying water content, which is a critical parameter for ROP.

Q5: How should I store purified 6,6-dimethyloxan-2-one?

A5: The purified monomer should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation and moisture absorption.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude 6,6-dimethyloxan-2-one that may contain non-volatile impurities and water.

Materials:

  • Crude 6,6-dimethyloxan-2-one

  • Calcium hydride (CaH₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flasks

  • Short-path distillation head with a Vigreux column

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Magnetic stir bars

Procedure:

  • (Optional Wash) If acidic or basic impurities are suspected, dissolve the crude monomer in an equal volume of diethyl ether. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Drying: Place the crude or washed monomer in a dry round-bottom flask with a magnetic stir bar. Add CaH₂ (approximately 5-10 g per 100 g of monomer). Seal the flask and stir the mixture under a nitrogen atmosphere for at least 4 hours (overnight is recommended).

  • Distillation Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen. Use high-vacuum grease on all joints. Include a cold trap between the apparatus and the vacuum pump to protect the pump.[12]

  • Distillation: Carefully transfer the monomer from the CaH₂ slurry to the distillation flask, leaving the bulk of the CaH₂ behind. Begin stirring and slowly reduce the pressure. Once a stable vacuum is achieved (1-5 mmHg), gradually heat the distillation flask.

  • Fraction Collection: Collect a small forerun fraction, which may contain more volatile impurities. Then, collect the main fraction of 6,6-dimethyloxan-2-one at a stable temperature and pressure.

  • Storage: Transfer the purified monomer to a clean, dry storage vessel under an inert atmosphere.

Parameter Typical Value Notes
Pressure 1-5 mmHgLower pressure reduces the boiling point.
Distillation Temp. ~80-120 °CDependent on the exact pressure.
Purity (Post-Dist.) >99.5%As determined by GC-MS.
Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for analyzing the purity of 6,6-dimethyloxan-2-one.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified monomer (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity can be estimated by the relative peak area of the main component in the total ion chromatogram. Identification of impurities can be achieved by comparing their mass spectra to a library database (e.g., NIST).[10][11]

Visualization of Purification Workflow

PurificationWorkflow Purification Workflow for 6,6-Dimethyloxan-2-one Crude Crude Monomer Wash Optional Aqueous Wash (if acidic/basic impurities suspected) Crude->Wash Dry Drying over CaH₂ (removes H₂O and acidic protons) Crude->Dry If no wash needed Wash->Dry Distill Fractional Vacuum Distillation (separates by boiling point) Dry->Distill Pure High-Purity Monomer (>99.5%) Distill->Pure Analyze Purity Analysis (GC-MS, NMR, Karl Fischer) Pure->Analyze Store Store under Inert Atmosphere Pure->Store

Caption: A general workflow for the purification of 6,6-dimethyloxan-2-one.

Troubleshooting Logic Diagram

Troubleshooting Troubleshooting Common Purification Issues Start Problem with Purified Monomer Discolored Discolored Monomer? Start->Discolored Inconsistent_Poly Inconsistent Polymerization? Discolored->Inconsistent_Poly No Activated_Carbon Treat with Activated Carbon Discolored->Activated_Carbon Yes Dry_CaH2 Dry over CaH₂ before distillation Inconsistent_Poly->Dry_CaH2 Yes Fractional_Distill Use Fractional Distillation Activated_Carbon->Fractional_Distill Aqueous_Wash Perform Aqueous Wash Fractional_Distill->Aqueous_Wash Inert_Handling Handle under Inert Atmosphere Dry_CaH2->Inert_Handling

Caption: Logical relationships between common purification problems and their solutions.

References

  • PubChem. 6,6-Dimethyloxan-2-one. National Center for Biotechnology Information. [Link]

  • Ring-opening (co)
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  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymeriz
  • Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid... Filo. 2025.
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

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  • Baeyer-Villiger Oxid
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  • Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones.
  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organoc
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  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 2022.
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  • Recent Developments in Lactone Monomers and Polymer Synthesis and Applic
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  • Process for producing 2,6-dimethyl-5-hepten-1-al. PubChem.

Sources

Optimization

"troubleshooting broad molecular weight distribution in poly(6,6-dimethyloxan-2-one)"

Welcome to the technical support center for the synthesis of poly(6,6-dimethyloxan-2-one). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of poly(6,6-dimethyloxan-2-one). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical laboratory experience.

Troubleshooting Guide: Broad Molecular Weight Distribution

A broad molecular weight distribution (MWD), indicated by a high polydispersity index (PDI > 1.2), is a common challenge in the synthesis of poly(6,6-dimethyloxan-2-one). This guide will help you diagnose and resolve the underlying causes.

Question 1: My Gel Permeation Chromatography (GPC) results for poly(6,6-dimethyloxan-2-one) show a broad or multimodal molecular weight distribution. What are the potential causes?

A broad or multimodal MWD in your GPC trace is a clear indicator of poor control over the polymerization reaction. The primary culprits fall into several categories: issues with the purity of your reagents, suboptimal reaction conditions, or the occurrence of side reactions.

Potential Causes and Diagnostic Steps:

  • Impure Monomer or Initiator: The presence of impurities, especially water or other nucleophiles, can lead to uncontrolled initiation events and side reactions.

    • Action: Purify your 6,6-dimethyloxan-2-one monomer and the initiator. (See Question 2 for a detailed monomer purification protocol).

  • Inefficient Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broader MWD.

    • Action: Ensure your initiator is highly reactive under the chosen reaction conditions. The choice of initiator is critical and depends on the desired polymerization mechanism (anionic, cationic, etc.).[1]

  • Chain Transfer Reactions: Impurities or certain solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new one. This process leads to a larger number of polymer chains with varying lengths.

    • Action: Use a high-purity, anhydrous solvent that is known to be inert to the polymerization conditions.

  • Transesterification: This side reaction can occur at higher temperatures or with certain catalysts, leading to a redistribution of polymer chain lengths and a broadening of the MWD.[2]

    • Action: Optimize the reaction temperature and time. Lowering the temperature can often reduce the rate of transesterification.

  • Poor Temperature Control: Fluctuations in the reaction temperature can affect the rates of initiation, propagation, and termination, leading to a less uniform polymer population.

    • Action: Ensure uniform and stable heating of your reaction vessel.

To systematically troubleshoot this issue, follow the logical workflow outlined in the diagram below.

GPC_Troubleshooting start Broad/Multimodal MWD in GPC check_purity Verify Monomer and Initiator Purity start->check_purity purify Purify Monomer and Initiator check_purity->purify Impurities Detected check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify->check_conditions optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Suboptimal check_initiator Evaluate Initiator Efficiency check_conditions->check_initiator Optimal optimize_temp->check_initiator select_initiator Select a More Efficient Initiator check_initiator->select_initiator Inefficient analyze_side_reactions Investigate Side Reactions (e.g., Transesterification) check_initiator->analyze_side_reactions Efficient select_initiator->analyze_side_reactions modify_catalyst Modify Catalyst System analyze_side_reactions->modify_catalyst Present end_goal Achieve Narrow MWD (PDI < 1.2) analyze_side_reactions->end_goal Absent modify_catalyst->end_goal

Caption: Troubleshooting workflow for a broad molecular weight distribution.

Question 2: How do I purify my 6,6-dimethyloxan-2-one monomer and why is it crucial for achieving a narrow molecular weight distribution?

Monomer purity is paramount for controlled ring-opening polymerization. Impurities, particularly water and alcohols, can act as initiators or chain transfer agents, leading to the formation of undesired polymer chains and a broad MWD.

Protocol for Monomer Purification:

  • Drying:

    • Stir the crude 6,6-dimethyloxan-2-one over calcium hydride (CaH₂) overnight at room temperature. This will remove any residual water.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Carefully transfer the dried monomer to the distillation flask.

    • Distill the monomer under reduced pressure. The boiling point of 6,6-dimethyloxan-2-one is approximately 206-207 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.[3]

    • Collect the purified monomer in a dry flask, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Storage:

    • Store the purified monomer in a sealed container under an inert atmosphere in a desiccator or glovebox to prevent re-exposure to moisture.

Verification of Purity:

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and absence of impurity peaks.

  • Karl Fischer Titration: Quantify the water content to ensure it is below the acceptable limit for your polymerization system (typically < 10 ppm).

Question 3: What are the best practices for initiator selection and handling for the ROP of 6,6-dimethyloxan-2-one to ensure a narrow PDI?

The choice of initiator is critical as it dictates the polymerization mechanism and has a significant impact on the control over the molecular weight and PDI.

Initiator Selection:

  • Anionic ROP:

    • Common Initiators: Alkoxides (e.g., potassium tert-butoxide), hydroxides (e.g., potassium hydroxide), and organometallic compounds (e.g., n-butyllithium).[4][5]

    • Advantages: Can produce well-defined polymers with narrow MWDs.

    • Considerations: Highly sensitive to impurities and require stringent anhydrous conditions.

  • Cationic ROP:

    • Common Initiators: Strong protic acids (e.g., triflic acid) and Lewis acids.[5]

    • Advantages: Can be effective for certain lactones.

    • Considerations: Can be prone to side reactions, potentially leading to broader MWDs.

  • Organocatalytic ROP:

    • Common Catalysts: 1,8-Diazabicycloundec-7-ene (DBU) in combination with an alcohol initiator.[2]

    • Advantages: Often provides excellent control over the polymerization, leading to narrow PDIs, and can be more tolerant to impurities than anionic systems.

Best Practices for Handling:

  • Purification: Purify the initiator according to established literature procedures.

  • Inert Atmosphere: Handle and store initiators under a dry, inert atmosphere (argon or nitrogen) to prevent degradation.

  • Accurate Dispensing: Use precise techniques (e.g., syringe, cannula) to transfer the initiator to the reaction vessel to ensure an accurate monomer-to-initiator ratio.

  • Solubility: Ensure the initiator is soluble in the polymerization solvent to achieve homogeneous initiation.

Frequently Asked Questions (FAQs)

What is a typical Polydispersity Index (PDI) for a well-controlled ring-opening polymerization of a lactone?

For a well-controlled, living-like ring-opening polymerization, the target PDI is typically below 1.2.[2] Values approaching 1.05 indicate excellent control over the polymerization process.[6] A PDI greater than 1.5 suggests significant side reactions or issues with initiation.

What are the key reaction parameters to control to achieve a narrow molecular weight distribution?
ParameterImportanceRecommended Practice
Monomer Purity HighPurify by distillation over a drying agent.
Initiator Purity HighPurify and handle under inert conditions.
Solvent Purity HighUse anhydrous, non-protic solvents.
Temperature CriticalMaintain a constant and uniform temperature.
Reaction Time ImportantMonitor conversion to avoid prolonged reaction times that can lead to side reactions.
Monomer-to-Initiator Ratio CriticalAccurately control this ratio to target a specific molecular weight.
How can I confirm the chemical structure of my synthesized poly(6,6-dimethyloxan-2-one)?

The primary methods for structural confirmation are ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: You will observe characteristic peaks for the repeating monomer unit. The integration of these peaks can be used to confirm the structure and, in some cases, determine the number-average molecular weight (Mₙ) by comparing the integrals of the polymer backbone protons to those of the end groups.

  • ¹³C NMR: This technique provides information about the carbon backbone of the polymer, further confirming its structure.

Visualizing the Polymerization:

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., RO⁻) Monomer 6,6-dimethyloxan-2-one Initiator->Monomer Nucleophilic Attack Active_Chain Growing Polymer Chain Another_Monomer Another Monomer Active_Chain->Another_Monomer Chain Growth Active_Chain_End Active Chain End Terminated_Chain Final Polymer Quenching_Agent Quenching Agent (e.g., H⁺) Quenching_Agent->Terminated_Chain Active_Chain_End->Quenching_Agent

Caption: General mechanism of ring-opening polymerization.

References

  • van der Meulen, I., de Geus, M., & Heise, A. (2012). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Macromolecules, 45(18), 7359-7369.
  • Naumann, S., & Dove, A. P. (2016). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry, 7(29), 4784-4793.
  • ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis. Retrieved from [Link]

  • Grigoras, M., & Catanescu, C. O. (2018). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 10(12), 1369.
  • Striegel, A. M. (2016). Polydispersity—How Broad is Broad for Macromolecules? LCGC North America, 34(12), 902-909.
  • Fieser, M. E., et al. (2017). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry, 56(14), 8195-8204.
  • Pappalardo, D., et al. (2021). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry, 12(35), 4970-4993.
  • Rane, S. S., & Choi, P. (2012). Polydispersity Index: How Accurately Does It Measure the Breadth of the Molecular Weight Distribution?
  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Retrieved from [Link]

  • Carpentier, J. F., et al. (2017). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry, 8(36), 5528-5537.
  • ResearchGate. (2018). How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle? Retrieved from [Link]

  • PubChem. (n.d.). 6,6-Dimethyloxan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring‐Opening Polymerization. Retrieved from [Link]

  • Anastasaki, A., et al. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Polymer Chemistry, 12(15), 2174-2179.
  • FlavScents. (n.d.). 6,6-dimethyl tetrahydropyran-2-one. Retrieved from [Link]

  • Mejía, E. (2018).
  • Kim, H., et al. (2021). Chain-Growth Sulfur(VI) Fluoride Exchange Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates. Journal of the American Chemical Society, 143(44), 18466-18473.
  • Knight, A. S., & Reineke, T. M. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Accounts of Chemical Research, 55(5), 655-668.
  • Sci-Hub. (n.d.). Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane.
  • ResearchGate. (n.d.). Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution properties of poly(dimethyl siloxane). Retrieved from [Link]

  • Majewska, M., et al. (2021).
  • Google Patents. (n.d.). Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • ResearchGate. (n.d.). Topological characterization, computational, spectroscopic (FT-IR, 1H, 13C NMR) exploration, chemical reactivity analysis of 6-(3,3-dimethyl-oxiran-2-ylidene)-5,5-dimethyl-hex-3-en-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and physical properties of Low-molecular-weight redistributed poly(2,6-dimethyl-l, 4-phenylene oxide) for epoxy resin. Retrieved from [Link]

  • PubChem. (n.d.). 6,6-Dimethyl-2-heptanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Low-Molecular-Weight Poly(2,6-Dimethyl-1,4-Phenylene Oxide) (Lmw-Ppo) by Cu(Ii)-Ionic Liquids. Retrieved from [Link]

Sources

Troubleshooting

"minimizing cyclic oligomer formation in 6,6-dimethyloxan-2-one polymerization"

Welcome to the technical support center for the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize the formation of cyclic oligomers and achieve controlled polymerization of this unique lactone monomer.

Introduction: The Challenge of 6,6-Dimethyloxan-2-one Polymerization

6,6-Dimethyloxan-2-one, a substituted δ-valerolactone, presents both opportunities and challenges in polyester synthesis. The gem-dimethyl group at the 6-position, a manifestation of the Thorpe-Ingold or gem-dimethyl effect, influences the thermodynamics and kinetics of its ring-opening polymerization.[1][2][3] This structural feature can enhance the chemical recyclability of the resulting polyester but also complicates the control over the polymerization process, often leading to the undesirable formation of cyclic oligomers through intramolecular "backbiting" reactions.[4] This guide will equip you with the knowledge to navigate these challenges and successfully synthesize high-quality poly(6,6-dimethyloxan-2-one).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of cyclic oligomers in my polymerization of 6,6-dimethyloxan-2-one?

A1: The formation of cyclic oligomers is a common side reaction in the ring-opening polymerization of lactones and is primarily due to intramolecular transesterification, also known as "backbiting."[4] This process is in equilibrium with the desired linear polymer chain growth. Several factors can favor the formation of cyclic oligomers:

  • High Temperatures: Elevated temperatures can increase the rate of backbiting reactions and can also lead to depolymerization, shifting the equilibrium towards the monomer and cyclic oligomers.

  • Prolonged Reaction Times: Extended reaction times, especially after high monomer conversion has been reached, provide more opportunities for the propagating chain end to attack ester linkages along its own chain, leading to the formation of cyclic species.

  • Low Monomer Concentration: At low monomer concentrations, the rate of intermolecular propagation decreases, while the rate of intramolecular backbiting, which is concentration-independent, becomes more significant.

  • Catalyst/Initiator Type: The choice of catalyst or initiator can significantly influence the extent of backbiting. Some catalysts may have a higher propensity to promote transesterification reactions.

Q2: What is the "gem-dimethyl effect" and how does it impact the polymerization of 6,6-dimethyloxan-2-one?

A2: The gem-dimethyl effect, in the context of 6,6-dimethyloxan-2-one, refers to the presence of two methyl groups on the carbon atom adjacent to the ester oxygen. This substitution has several consequences:

  • Thermodynamics: The gem-dimethyl groups can increase the ring strain of the monomer, which would thermodynamically favor polymerization. However, they also increase the steric hindrance in the resulting polymer chain, which can decrease the ceiling temperature (Tc) of polymerization.[1][2] The ceiling temperature is the temperature at which the rate of polymerization and depolymerization are equal. Above Tc, depolymerization is favored.

  • Kinetics: The steric bulk of the gem-dimethyl groups can influence the rate of both propagation and backbiting reactions.

  • Polymer Properties: The presence of the gem-dimethyl groups in the polymer backbone restricts chain mobility, which can affect the thermal and mechanical properties of the resulting polyester.

Q3: How can I effectively characterize and quantify the cyclic oligomers in my polymer sample?

A3: A combination of analytical techniques is recommended for the comprehensive characterization of cyclic oligomers:

  • Gel Permeation Chromatography (GPC/SEC): GPC separates molecules based on their hydrodynamic volume. Cyclic oligomers, having a more compact structure than their linear counterparts of the same molar mass, will elute later. This allows for the qualitative identification and, with proper calibration, quantification of the cyclic fraction.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying the end-groups of linear polymers and the absence thereof in cyclic oligomers. By comparing the integration of end-group signals to those of the repeating units in the polymer backbone, the proportion of linear versus cyclic species can be estimated.[6][7][8][9][10]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides precise molar mass information, allowing for the unambiguous identification of a series of cyclic oligomers (dimer, trimer, tetramer, etc.) and their distinction from linear chains.

Troubleshooting Guides

Problem 1: Low Polymer Yield and/or Low Molecular Weight with High Cyclic Oligomer Content

This is a classic sign that the polymerization conditions are favoring intramolecular backbiting over propagation.

Underlying Causes & Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature Increases the rate of backbiting and can exceed the ceiling temperature, favoring depolymerization.Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate. An initial temperature optimization study is recommended.
Prolonged Reaction Time After monomer is consumed, the active chain ends are more likely to engage in backbiting.Monitor the reaction kinetics and quench the polymerization shortly after reaching the desired monomer conversion. Do not let the reaction run for extended periods unnecessarily.
Low Initial Monomer Concentration The rate of bimolecular propagation is dependent on monomer concentration, while unimolecular backbiting is not.Increase the initial monomer concentration. Bulk polymerization (solvent-free) is often a good option to maximize the rate of propagation.
Inappropriate Catalyst/Initiator Some catalysts are more prone to promoting side reactions.Screen different catalysts. For example, some organocatalysts are known to provide better control over polymerization and reduce side reactions compared to certain metal-based catalysts.[2][11][12]

Experimental Workflow for Optimizing Polymerization Conditions:

G cluster_0 Initial Setup cluster_1 Optimization Loop cluster_2 Decision cluster_3 Refinement A Purify Monomer and Reagents B Select Catalyst/Initiator A->B C Define Initial Conditions (Temp, Conc., Time) B->C D Run Small-Scale Polymerization C->D E Analyze Products (GPC, NMR) - Mn, PDI, % Cyclics D->E F Evaluate Results E->F G Target Properties Achieved? F->G H Adjust Temperature G->H No I Adjust Concentration G->I No J Change Catalyst/Initiator G->J No K Scale-Up Reaction G->K Yes H->D I->D J->D G cluster_0 Polymerization Equilibrium P_n P_n-O⁻ P_n1 P_{n+1}-O⁻ P_n->P_n1 + Monomer (Propagation) M Monomer Cyclic Cyclic Oligomer P_n1->Cyclic Intramolecular Backbiting P_nm P_{n-m}-O⁻ P_n1->P_nm + P_m (Linear) dummy1 Cyclic->P_n1 Ring-Opening dummy2

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for High Conversion of 6,6-Dimethyloxan-2-one

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-dimethyloxan-2-one. Our goal is to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-dimethyloxan-2-one. Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-proven insights to help you achieve high conversion rates and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial and laboratory method for synthesizing 6,6-dimethyloxan-2-one?

The most prevalent and well-documented method for synthesizing 6,6-dimethyloxan-2-one (also known as 6,6-dimethyltetrahydro-2H-pyran-2-one) is the Baeyer-Villiger (BV) oxidation of its corresponding cyclic ketone precursor, 2,2-dimethylcyclohexanone.[1][2][3] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester). The BV oxidation is highly valued for its reliability and functional group tolerance.[4]

Q2: What are the most critical parameters to control for achieving high conversion in this Baeyer-Villiger oxidation?

Achieving high conversion hinges on the careful control of four key parameters:

  • Choice of Oxidant: The reactivity and stability of the oxidant are paramount. Traditional peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective.[5] Greener alternatives like hydrogen peroxide (H₂O₂) are increasingly used but require catalytic activation to be effective.[4]

  • Catalyst System: When using less reactive oxidants like H₂O₂, a catalyst is essential. Lewis acids (e.g., Sn-zeolite beta, Scandium triflate) or Brønsted acids are employed to activate either the ketone's carbonyl group or the oxidant itself.[4][5]

  • Reaction Temperature: Most Baeyer-Villiger oxidations are exothermic. Maintaining a low temperature (typically between 0 °C and room temperature) is crucial to prevent side reactions, such as the decomposition of the oxidant, and to improve regioselectivity.[6]

  • Solvent and Moisture Control: The reaction is sensitive to water, which can lead to hydrolysis of the lactone product and quench certain catalysts. Using anhydrous solvents and performing the reaction under an inert atmosphere are critical for reproducibility and high yields.[6][7]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting ketone from the more polar lactone product. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the ketone over time. For more quantitative analysis, aliquots can be taken from the reaction mixture and analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Troubleshooting Guide for Low Conversion & Impurities

This section addresses specific issues that can lead to low yields or incomplete reactions. The diagnostic logic is presented in a question-and-answer format to directly address challenges you may encounter.

Problem: Low or No Conversion of 2,2-Dimethylcyclohexanone

Q: My reaction has stalled, or the conversion to 6,6-dimethyloxan-2-one is very low after several hours. What are the likely causes and how can I fix them?

A: Low conversion is a frequent issue that can typically be traced back to the reagents, the catalyst activity, or the reaction environment. A systematic approach is the best way to diagnose the problem.

Potential Causes & Solutions:
  • Inactive Oxidant: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cold and dry). Hydrogen peroxide solutions can also lose their potency.

    • Troubleshooting Step: Test the activity of your oxidant. For m-CPBA, a simple iodometric titration can determine its active oxygen content. For H₂O₂, use a fresh, unopened bottle or verify its concentration.

  • Catalyst Inefficiency (for H₂O₂ systems): If using a Lewis or Brønsted acid catalyst with hydrogen peroxide, the catalyst may be poisoned or deactivated.

    • Troubleshooting Step: Ensure the catalyst is not contaminated. Heterogeneous catalysts may need activation (e.g., by heating under vacuum). The presence of even trace amounts of water can deactivate many Lewis acids.[6] Consider increasing the catalyst loading, but be mindful that this can sometimes promote side reactions.

  • Presence of Water: Moisture is detrimental. It can react with and consume the oxidant, deactivate the catalyst, and potentially lead to the hydrolysis of the desired lactone product.

    • Troubleshooting Step: Use anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[6][7]

  • Sub-Optimal Temperature: While low temperatures are generally preferred, some catalytic systems require a specific activation energy to initiate.

    • Troubleshooting Step: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while monitoring via TLC. Some robust catalyst systems may even tolerate gentle heating, but this should be approached with caution as it can increase the rate of side reactions.[9][10]

Below is a decision tree to guide your troubleshooting process for low conversion issues.

low_conversion_troubleshooting start Low Conversion Observed check_oxidant Check Oxidant Activity (e.g., titration, fresh bottle) start->check_oxidant oxidant_ok Oxidant is Active check_oxidant->oxidant_ok Pass oxidant_bad Solution: Use Fresh/ Verified Oxidant check_oxidant->oxidant_bad Fail check_catalyst Evaluate Catalyst System (for H₂O₂ reactions) catalyst_ok Catalyst is Likely Active check_catalyst->catalyst_ok Pass catalyst_bad Solution: Use Fresh/Activated Catalyst or Increase Loading check_catalyst->catalyst_bad Fail check_conditions Verify Anhydrous Conditions conditions_ok System is Dry check_conditions->conditions_ok Pass conditions_bad Solution: Use Anhydrous Solvents & Inert Atmosphere check_conditions->conditions_bad Fail optimize_temp Optimize Temperature temp_ok Solution: Increase Reaction Time or Consider Alternative Catalyst optimize_temp->temp_ok No improvement with temp change temp_bad Solution: Slowly Increase Temp (e.g., 0°C to RT) & Monitor optimize_temp->temp_bad Reaction sluggish at low temp oxidant_ok->check_catalyst catalyst_ok->check_conditions conditions_ok->optimize_temp synthesis_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents 1. Dissolve Ketone in Anhydrous Solvent cooling 2. Cool to 0 °C reagents->cooling addition 3. Slow Addition of Oxidant cooling->addition stirring 4. Stir & Monitor (TLC/GC) addition->stirring quench 5. Quench Excess Oxidant (e.g., Na₂SO₃) stirring->quench wash 6. Aqueous Wash (NaHCO₃, Brine) quench->wash dry 7. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 8. Concentrate Solvent dry->concentrate purify 9. Purify Product (Chromatography/Distillation) concentrate->purify

Sources

Troubleshooting

Technical Support Center: Polymerization of 6,6-Dimethyloxan-2-one

Welcome to the technical support center for the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation, with a particular focus on the critical effects of water content.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of water in the ring-opening polymerization of 6,6-dimethyloxan-2-one.

Q1: How does water affect the ring-opening polymerization of 6,6-dimethyloxan-2-one?

A1: Water can significantly impact the ring-opening polymerization of lactones like 6,6-dimethyloxan-2-one in several ways. It can act as an initiator, a chain transfer agent, or a catalyst deactivator, depending on the polymerization mechanism (anionic, cationic, or coordination-insertion). In most cases, the presence of water leads to a decrease in the final polymer's molecular weight and a broadening of the molecular weight distribution (i.e., an increase in dispersity, Đ).[1] In cationic polymerizations, water can react with active centers to form non-reactive hydronium ions, reversibly inhibiting the reaction.[2]

Q2: Can water be used as an initiator for the polymerization of 6,6-dimethyloxan-2-one?

A2: Yes, water can initiate the ring-opening polymerization of some cyclic esters, particularly in the presence of a suitable catalyst. For instance, in organocatalytic systems using strong organic bases, water can act as a controlled initiator for the polymerization of cyclotrisiloxanes, a related class of cyclic monomers.[3] This allows for the synthesis of polymers with defined end-groups. However, when not intentionally used as an initiator, its presence is often detrimental to achieving high molecular weights and narrow dispersity.

Q3: What is the acceptable level of water content for a successful polymerization?

A3: The acceptable water content is highly dependent on the specific catalyst system and the desired polymer properties. For many sensitive catalytic systems, such as those used in anionic or coordination-insertion ROP, anhydrous conditions are strictly required.[4] This often means ensuring that the monomer, initiator, and solvent have water content in the parts-per-million (ppm) range. However, some modern catalyst systems are being developed to be more water-tolerant. For example, certain titanium-based catalysts can quench residual water while still catalyzing the polymerization.[1]

Q4: How can I effectively remove water from my monomer and solvents?

A4: Standard laboratory techniques for drying are essential. Monomers like 6,6-dimethyloxan-2-one can be dried by stirring over a suitable drying agent, such as calcium hydride (CaH₂), followed by distillation under reduced pressure. Anhydrous solvents are commercially available but should be further purified using a solvent purification system or by distillation over appropriate drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons, or CaH₂ for chlorinated solvents). All glassware should be flame-dried or oven-dried immediately before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the polymerization of 6,6-dimethyloxan-2-one, with a focus on issues related to water content.

Problem Potential Cause(s) Related to Water Recommended Solutions
Low Polymer Molecular Weight (Mn) Water acting as an initiator or chain transfer agent: Each water molecule can initiate a new polymer chain, leading to a higher number of shorter chains for a given amount of monomer. Water can also transfer a growing chain to another molecule, terminating the first chain and starting a new one.[1][5]- Ensure all reagents (monomer, initiator, solvent) are rigorously dried. - Use freshly purified materials. - Perform the reaction under a strictly inert atmosphere. - Consider using a catalyst known for its tolerance to trace amounts of water.[1]
High Dispersity (Đ > 1.5) Uncontrolled initiation by water: The presence of water as an uncontrolled initiator leads to the formation of polymer chains of varying lengths, thus broadening the molecular weight distribution.[6] Side reactions: Water can participate in or catalyze side reactions, such as transesterification, which can also broaden the dispersity.- Implement the same stringent drying procedures as for achieving high molecular weight. - Optimize the monomer-to-initiator ratio; a higher ratio can sometimes mitigate the effects of trace water. - Analyze the purity of the monomer and initiator to ensure no water is introduced from these sources.
Low or No Monomer Conversion Catalyst deactivation: Many common ROP catalysts, especially organometallic ones like tin(II) octoate, are highly sensitive to water and can be deactivated upon contact.[1] Inhibition in cationic polymerization: In cationic systems, water can reversibly react with the propagating cationic species to form dormant species.[2]- Verify the activity of your catalyst with a control reaction under known anhydrous conditions. - If water contamination is suspected, re-purify all components. - For cationic polymerizations, consider systems that can overcome reversible inhibition or ensure the complete exclusion of water.
Inconsistent Batch-to-Batch Results Variable water content: The most common source of inconsistency in water-sensitive polymerizations is the variation in atmospheric moisture and the water content of reagents from one experiment to the next.- Standardize all drying and purification procedures. - Use a glovebox for preparing and running the reactions to maintain a consistently dry environment. - Quantify the water content of your reagents using Karl Fischer titration before each reaction to ensure consistency.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Bulk Polymerization of 6,6-Dimethyloxan-2-one using Tin(II) Octoate

This protocol describes a standard bulk polymerization and highlights the critical steps for minimizing water content.

Materials:

  • 6,6-Dimethyloxan-2-one, purified by distillation over CaH₂.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), as a solution in dry toluene.

  • Benzyl alcohol, as an initiator, dried over molecular sieves.

  • Anhydrous toluene for catalyst solution.

  • Methanol for precipitation.

  • Dichloromethane for polymer dissolution.

Procedure:

  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon three times.

  • Monomer and Initiator Addition: In the cooled flask, add the desired amount of purified 6,6-dimethyloxan-2-one via a syringe. Then, add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight.

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved gases.

  • Catalyst Addition: The flask is heated to the reaction temperature (e.g., 130 °C) in an oil bath. The Sn(Oct)₂ solution is then injected via syringe. The monomer-to-catalyst ratio is typically around 10,000:1 to 20,000:1.

  • Polymerization: The reaction is allowed to proceed with stirring for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination and Isolation: The reaction is cooled to room temperature, and the viscous product is dissolved in a minimal amount of dichloromethane. The polymer is then precipitated by pouring the solution into a large volume of cold methanol with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualization of Water's Effect on Polymerization

The following diagram illustrates how water can act as an initiator in the ring-opening polymerization of 6,6-dimethyloxan-2-one, leading to the formation of a polymer chain with a hydroxyl end-group.

G cluster_initiation Initiation by Water cluster_propagation Propagation Water H₂O Monomer 6,6-Dimethyloxan-2-one Water->Monomer Nucleophilic Attack Protonated_Monomer Protonated Monomer Monomer->Protonated_Monomer Protonation of Carbonyl Opened_Monomer Ring-Opened Monomer (Hydroxy-Carboxylic Acid) Protonated_Monomer->Opened_Monomer Ring Opening Another_Monomer Another Monomer Opened_Monomer->Another_Monomer Reaction with another monomer Dimer Dimer with Hydroxyl End-Group Another_Monomer->Dimer

Caption: Initiation of ROP by water.

This second diagram illustrates the process of chain transfer to water, where a growing polymer chain is terminated, and a new chain is initiated by the resulting species.

G cluster_chain_transfer Chain Transfer to Water cluster_new_chain New Chain Initiation Growing_Chain Propagating Polymer Chain Water_Molecule H₂O Growing_Chain->Water_Molecule Reaction Terminated_Chain Terminated Polymer Chain (with -COOH end-group) Water_Molecule->Terminated_Chain New_Initiator New Initiating Species (e.g., H₃O⁺ in cationic ROP) Water_Molecule->New_Initiator Monomer_New Monomer New_Initiator->Monomer_New Initiation New_Growing_Chain New Propagating Chain Monomer_New->New_Growing_Chain

Caption: Chain transfer to water during ROP.

Section 4: Data Summary

The following table summarizes the expected qualitative and quantitative effects of increasing water content on the polymerization of 6,6-dimethyloxan-2-one, based on general principles of lactone ROP.

Parameter Low Water Content (<10 ppm) Moderate Water Content (50-100 ppm) High Water Content (>200 ppm)
Monomer Conversion High (>95%)Moderate to High (80-95%)Low to Moderate (<80%), potential for reaction stalling
Number-Average Molecular Weight (Mn) High (approaches theoretical value)Significantly lower than theoreticalVery low
Dispersity (Đ = Mw/Mn) Narrow (typically < 1.3)Broader (1.4 - 2.0)Very broad (> 2.0)
Reaction Control HighModerateLow / Uncontrolled
Polymer End-Groups Primarily from the intended initiatorMixed end-groups (from initiator and water)Predominantly hydroxyl and carboxyl end-groups from water initiation

References

  • Guironnet, D., et al. (2022). Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. Polymer Chemistry.
  • Velonia, K. (2022). Paper of the month: 'Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion'. RSC Blogs.
  • Harrier, D. D., et al. (2022). Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. Polymer Chemistry.
  • Clark, A. E., & Scranton, A. B. (2007). Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. RadTech Report.
  • BenchChem. (2025). Technical Support Center: Production of ε-Caprolactone and its Polymer for Improved Appearance. BenchChem.
  • BenchChem. (2025).
  • Sauvet, G., et al. (2021).
  • Ye, S., et al. (2014).
  • Fuchise, K., et al. (2018).
  • Anastasaki, A., et al. (2016).

Sources

Optimization

Technical Support Center: Catalyst Deactivation in the Ring-Opening Polymerization of 6,6-Dimethyloxan-2-one

Welcome to the technical support resource for researchers and professionals engaged in the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. This guide is designed to provide in-depth, actionable insights into...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and professionals engaged in the ring-opening polymerization (ROP) of 6,6-dimethyloxan-2-one. This guide is designed to provide in-depth, actionable insights into one of the most critical challenges in this process: catalyst deactivation. We will move beyond simple procedural lists to explore the causal mechanisms behind common experimental failures, equipping you with the knowledge to troubleshoot effectively and enhance the robustness of your polymer synthesis.

Troubleshooting Guide: Addressing Common Polymerization Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Q1: My polymerization of 6,6-dimethyloxan-2-one has stalled, showing low or incomplete monomer conversion. What are the most common initial checks?

A1: Low monomer conversion is a frequent and frustrating issue, often pointing to problems with reaction purity or catalyst integrity.[1] Before investigating more complex causes, always begin with the fundamentals:

  • Monomer and Solvent Purity: The primary culprit is often trace impurities, especially water and alcohols. These protic compounds can act as unwanted initiators or chain-transfer agents, effectively "poisoning" the catalyst or leading to premature termination of polymer chains.[1][2] Rigorous purification and drying of the monomer and solvent are non-negotiable.

  • Inert Atmosphere Integrity: Many catalysts used for lactone ROP are highly sensitive to air and moisture.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using well-maintained Schlenk line or glovebox techniques. Leaks in your apparatus can introduce contaminants that rapidly deactivate the catalyst.

  • Catalyst/Initiator Activity: Verify that the catalyst or initiator has been stored correctly—typically under an inert atmosphere and at low temperatures—and has not degraded over time. Catalyst degradation is a common cause of reaction failure.[2]

Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction is still sluggish or fails entirely. How can I determine if my catalyst has deactivated during the reaction?

A2: When initial conditions are ruled out, the focus shifts to deactivation events occurring in situ. Catalyst deactivation is the loss of catalytic activity over time and can be broadly categorized into chemical, mechanical, and thermal mechanisms.[3][4][5] Look for these tell-tale signs:

  • Changes in Polymerization Kinetics: A sudden decrease in the rate of monomer consumption (which can be tracked via techniques like in-situ NMR or periodic sampling for GC analysis) is a strong indicator.

  • Visual Changes: Unexplained color changes or the precipitation of insoluble species from the reaction mixture can signal catalyst decomposition or the formation of inactive aggregates.

  • Inconsistent Polymer Characteristics: If you are able to isolate some polymer, analyze its properties. A higher-than-expected dispersity (Đ) or a lower molecular weight suggests a loss of control over the polymerization, which can be a consequence of ongoing catalyst deactivation or side reactions.

The flowchart below provides a systematic approach to diagnosing low conversion issues.

Troubleshooting_Workflow cluster_start Problem cluster_checks Initial Checks cluster_diagnosis In-Situ Deactivation Diagnosis cluster_solution Solution start Low Monomer Conversion check_purity Verify Monomer/ Solvent Purity start->check_purity Start Here check_inert Confirm Inert Atmosphere Integrity check_purity->check_inert Purity OK? check_catalyst Assess Catalyst Activity (Pre-reaction) check_inert->check_catalyst Atmosphere OK? analyze_kinetics Monitor Polymerization Kinetics check_catalyst->analyze_kinetics Catalyst OK? observe_reaction Observe for Visual Changes (Color/Precipitate) analyze_kinetics->observe_reaction Kinetics Slowing? analyze_polymer Analyze Polymer (Mn, Đ) observe_reaction->analyze_polymer No Visual Change? solution Problem Identified & Rectified analyze_polymer->solution Inconsistent Polymer?

Caption: Troubleshooting workflow for low polymerization conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in the ring-opening polymerization of lactones like 6,6-dimethyloxan-2-one?

A1: Catalyst deactivation in lactone ROP is multifaceted. Understanding the specific mechanism is key to prevention. The main pathways include:

  • Poisoning: This is a chemical deactivation where impurities in the reaction medium bind strongly to the active sites of the catalyst, rendering them inaccessible to the monomer.[3][6] The most common poisons in lactone ROP are water, alcohols, and acidic or basic impurities that can neutralize the active catalytic species.

  • Fouling: This is a physical deactivation process where the catalyst's active sites are blocked.[3][4] This can occur through the deposition of carbonaceous material (coking) at high temperatures or by the polymer product itself precipitating onto and encapsulating the catalyst.

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose. This may involve the dissociation of essential ligands from a metal center or the collapse of a support's pore structure in heterogeneous systems, leading to a loss of active surface area.[4]

  • Formation of Dormant or Inactive Species: The catalyst can undergo a chemical transformation during the polymerization into a new species that is less active or completely inactive. For instance, in some olefin polymerizations, active propagating species can rearrange to form stable, non-propagating complexes like π-allyl species, a pathway that represents a form of catalyst deactivation.[7][8] A similar transformation to a non-propagating state could occur with certain catalysts used for ROP.

The diagram below illustrates these primary deactivation pathways.

Deactivation_Pathways cluster_deactivated Deactivated States Active_Catalyst Active Catalyst Active Site Available Poisoned Poisoned Catalyst Active Site Blocked by Impurity (e.g., H₂O) Active_Catalyst->Poisoned Impurity Poisoning Fouled Fouled Catalyst Active Site Covered by Polymer/Coke Active_Catalyst->Fouled Physical Fouling Degraded Thermally Degraded Catalyst Structurally Altered/Decomposed Active_Catalyst->Degraded High Temperature Dormant Inactive Species Chemically Transformed (Non-propagating) Active_Catalyst->Dormant Side Reaction

Caption: The main pathways leading to catalyst deactivation.

Q2: How can I proactively minimize catalyst deactivation to ensure a successful polymerization?

A2: A proactive approach focused on purity and optimization is the best strategy:

Preventative MeasureRationale & Key ActionsExpected Outcome
Rigorous Purification Impurities are the leading cause of deactivation.[1][2]Increased monomer conversion and higher, more predictable polymer molecular weight.[1]
Action: Purify the monomer (e.g., by distillation from a drying agent like CaH₂) and solvent (e.g., via a solvent purification system or distillation).
Strict Inert Technique Oxygen and moisture from the atmosphere will readily deactivate many sensitive organometallic or anionic catalysts.[1]Reproducible polymerization kinetics and prevention of abrupt reaction failure.
Action: Use a high-quality glovebox or practice advanced Schlenk line techniques. Ensure all glassware is rigorously dried.
Temperature Optimization Excessively high temperatures can accelerate catalyst decomposition and side reactions, while temperatures that are too low may result in impractically slow kinetics.[1]Maximized catalytic activity while preserving catalyst stability throughout the reaction.
Action: Conduct small-scale kinetic studies to find the optimal temperature range for your specific catalyst system.
Appropriate Catalyst Loading Using too little catalyst may result in a slow reaction that is more susceptible to the effects of trace impurities over time.A balance between reaction speed and control over polymer properties.
Action: Titrate catalyst loading in preliminary experiments to find the minimum concentration that provides efficient polymerization without sacrificing control.

Q3: Are organocatalysts less susceptible to deactivation than metal-based catalysts for this polymerization?

A3: Organocatalysts (e.g., guanidines, phosphazenes) are often perceived as more robust than many traditional organometallic systems, particularly regarding their tolerance to trace impurities. However, they are not immune to deactivation. For example, strong Brønsted bases used as catalysts can be neutralized by acidic impurities. Similarly, intensive removal of water is often necessary for controlled polymerizations even with organocatalysts.[9] The choice between a metal-based catalyst and an organocatalyst often involves a trade-off between activity, control, functional group tolerance, and sensitivity to deactivation. Heterometallic catalysts are also being explored to enhance performance by combining the properties of different metals.[10]

Experimental Protocols

Protocol 1: Rigorous Purification of 6,6-Dimethyloxan-2-one Monomer

Causality: This protocol is designed to remove water, the most common catalyst poison in lactone ROP. Calcium hydride (CaH₂) is an effective drying agent that reacts irreversibly with water to produce hydrogen gas and calcium hydroxide.

  • Pre-Drying: Place the crude 6,6-dimethyloxan-2-one in a round-bottom flask equipped with a magnetic stir bar. Add CaH₂ (approx. 5-10% w/w).

  • Stirring: Seal the flask and stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours.

  • Vacuum Distillation: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under vacuum.

  • Transfer and Distill: Carefully decant or filter the monomer into the distillation flask, leaving the solid CaH₂ behind. Distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature for 6,6-dimethyloxan-2-one.

  • Storage: Collect the purified monomer in a flask equipped with a Teflon stopcock and store it inside an inert atmosphere glovebox to prevent re-contamination.

Protocol 2: Small-Scale Diagnostic Test for Catalyst Activity

Causality: Before committing to a large-scale synthesis, this rapid test confirms the viability of your catalyst, monomer, and solvent batches, saving time and resources.

  • Preparation: In a glovebox, add 100 equivalents of purified 6,6-dimethyloxan-2-one to a small, dry vial containing a stir bar.

  • Solvent Addition: Add the required amount of purified, anhydrous solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 1 M).

  • Initiation: Prepare a stock solution of your catalyst in the same solvent. Add 1 equivalent of the catalyst to the monomer solution while stirring vigorously.

  • Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) at the intended reaction temperature.

  • Analysis: Quench a small aliquot of the reaction mixture and analyze it by ¹H NMR or GC to determine monomer conversion.

  • Validation: High conversion (>90%) indicates that all components are sufficiently pure and the catalyst is active. Low or no conversion points to a problem with one of the components, which should be re-purified or replaced.

References

  • Technical Support Center: Ring-Opening Polymeriz
  • Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymeriz
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH.
  • Mechanisms of catalyst deactiv
  • Mechanism of Catalyst Deactivation | Request PDF - ResearchG
  • Advanced Chemical Reaction Engineering Lectures.
  • Mechanisms of catalyst deactivation.
  • Ring-opening polymeriz
  • Anionic ring-opening polymerization (AROP) - Wikipedia. [Link]

  • Advances in heterometallic ring-opening (co)
  • Catalyst Deactivation Processes during 1‑Hexene Polymeriz
  • Catalyst Deactivation Processes During 1-Hexene Polymeriz
  • Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6,6-Dimethyloxan-2-one

Welcome to the technical support center dedicated to the synthesis of 6,6-dimethyloxan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6,6-dimethyloxan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable lactone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily through the Baeyer-Villiger oxidation of 2,2-dimethylcyclopentanone.

Introduction to 6,6-Dimethyloxan-2-one Synthesis

The synthesis of 6,6-dimethyloxan-2-one, a six-membered lactone (also known as a δ-lactone), is most commonly achieved via the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 2,2-dimethylcyclopentanone.[1] This oxidation reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the five-membered ring to a six-membered one.[1][2] The success of this synthesis hinges on several critical factors, including the choice of oxidant, reaction conditions, and purification methods.

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. In the case of 2,2-dimethylcyclopentanone, the tertiary carbon (C-2) has a higher migratory aptitude than the secondary carbon (C-5).[3] This preferential migration of the more substituted carbon leads to the desired product, 6,6-dimethyloxan-2-one.

Caption: Baeyer-Villiger oxidation of 2,2-dimethylcyclopentanone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 6,6-dimethyloxan-2-one in a question-and-answer format.

Low or No Product Yield

Question 1: My reaction has resulted in a very low yield, or no 6,6-dimethyloxan-2-one at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity and Activity of the Oxidant: The most common oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The purity and activity of m-CPBA can significantly impact the reaction's success. Commercial m-CPBA is often stabilized with water, and its purity can degrade over time.

    • Recommendation: Use freshly purchased m-CPBA or assess the purity of your current batch. If necessary, the m-CPBA can be purified by washing with a phosphate buffer and drying under vacuum.[4]

  • Reaction Temperature: The Baeyer-Villiger oxidation is sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the peroxyacid and the formation of byproducts.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile for your specific setup.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction closely using TLC by co-spotting the reaction mixture with the starting material (2,2-dimethylcyclopentanone). If the starting material is still present after a prolonged period, consider adding an additional portion of the oxidant.

  • Incorrect Stoichiometry: An insufficient amount of the oxidant will lead to incomplete conversion of the starting material.

    • Recommendation: Typically, a slight excess of the oxidant (1.1 to 1.5 equivalents) is used to ensure complete conversion of the ketone.

Formation of Impurities and Byproducts

Question 2: I've obtained a product, but it's contaminated with significant impurities. What are the likely byproducts and how can I minimize their formation?

Answer: The formation of byproducts can complicate purification and reduce the overall yield of the desired lactone.

  • meta-Chlorobenzoic Acid: When using m-CPBA as the oxidant, meta-chlorobenzoic acid is a stoichiometric byproduct.[5] This acidic impurity can be challenging to remove completely.

    • Recommendation: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic byproduct. Perform multiple washes until the aqueous layer is no longer acidic.

  • Unreacted Starting Material: As mentioned previously, incomplete reaction will leave unreacted 2,2-dimethylcyclopentanone in your product mixture.

    • Recommendation: Ensure complete conversion by monitoring the reaction with TLC and using a slight excess of the oxidant.

  • Hydrolysis of the Lactone: 6,6-dimethyloxan-2-one, being a lactone, is susceptible to hydrolysis under both acidic and basic conditions, which opens the ring to form 5-hydroxy-5-methylhexanoic acid.[1]

    • Recommendation: Avoid prolonged exposure to strong acids or bases during the workup and purification steps. Use a mild base like sodium bicarbonate for washing, and avoid strong acids. If purification by chromatography is necessary, consider using a neutral silica gel or deactivating acidic sites by pre-treating the silica with a triethylamine solution.

Caption: Common byproducts in the synthesis of 6,6-dimethyloxan-2-one.

Purification Challenges

Question 3: I'm having difficulty purifying the 6,6-dimethyloxan-2-one from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is critical to obtaining a high-purity product.

  • Workup Procedure: A proper workup is the first step in purification.

    • Recommendation: After the reaction is complete, quench any remaining peroxyacid with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Then, proceed with the bicarbonate wash to remove the acidic byproduct. Finally, wash with brine to remove any remaining water-soluble impurities and dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Chromatography: If the crude product is still impure after the workup, column chromatography is often necessary.

    • Recommendation: Use a silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. Start with a low polarity mixture and gradually increase the polarity to elute the product. The lactone is more polar than the starting ketone. Monitor the fractions by TLC to identify and combine the pure product fractions.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method. The boiling point of 6,6-dimethyloxan-2-one is approximately 206-207 °C at atmospheric pressure.[6]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 6,6-dimethyloxan-2-one via the Baeyer-Villiger oxidation of 2,2-dimethylcyclopentanone using m-CPBA.

Materials:

  • 2,2-Dimethylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the ketone at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6,6-dimethyloxan-2-one.

experimental_workflow start Dissolve Ketone in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution cool->add_mcpba react Stir at RT, Monitor by TLC add_mcpba->react quench Quench with Na2S2O3 react->quench wash_bicarb Wash with NaHCO3 quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4/Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Pure 6,6-Dimethyloxan-2-one purify->end

Caption: Experimental workflow for 6,6-dimethyloxan-2-one synthesis.

Data Presentation

The following table summarizes key physicochemical properties of 6,6-dimethyloxan-2-one.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[7]
Molecular Weight 128.17 g/mol [7]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 206-207 °C @ 760 mmHg[6]
CAS Number 2610-95-9[7]

References

  • 6,6-Dimethyloxan-2-one | C7H12O2 | CID 536245. PubChem. ([Link])

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. ([Link])

  • Baeyer–Villiger oxidation. Wikipedia. ([Link])

  • Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. ([Link])

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. ([Link])

  • Baeyer-Villiger Oxidation Reaction. J&K Scientific LLC. ([Link])

  • Baeyer-Villiger reaction. University of Calgary. ([Link])

  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. ([Link])

  • 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. NIST WebBook. ([Link])

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. ([Link])

  • 6,6-dimethyl tetrahydropyran-2-one. FlavScents. ([Link])

Sources

Optimization

Technical Support Center: Purification of Aliphatic Polyesters

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aliphatic polyesters, with a specific focus on the removal of unreacted 6,6-dimethyloxan-2-one...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aliphatic polyesters, with a specific focus on the removal of unreacted 6,6-dimethyloxan-2-one monomer from the final polymer. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the attainment of high-purity polymers essential for downstream applications.

The Critical Importance of Monomer Removal

Residual monomers in a polymer matrix can significantly impact its physicochemical properties and biocompatibility. Unreacted 6,6-dimethyloxan-2-one can act as a plasticizer, potentially lowering the glass transition temperature (Tg) and altering the mechanical properties of the final polymer. Furthermore, in biomedical applications, leachable monomers can exhibit cytotoxicity, making their removal a critical step in the purification process.

Frequently Asked Questions (FAQs)

Q1: My polymerization of 6,6-dimethyloxan-2-one has a low yield. What are the likely causes?

A1: Low polymer yield is a common issue and can often be attributed to several factors:

  • Monomer Purity: Lactone monomers are susceptible to hydrolysis. The presence of water or other protic impurities in the 6,6-dimethyloxan-2-one monomer can interfere with the polymerization reaction, leading to chain termination and reduced molecular weight. It is crucial to use a highly purified and dry monomer.

  • Catalyst Activity: The catalyst's activity is paramount for a successful polymerization. Ensure that the catalyst has been stored under appropriate inert conditions and has not been deactivated by exposure to air or moisture.

  • Reaction Conditions: Inadequate temperature or reaction time can result in incomplete monomer conversion. Optimize these parameters based on the specific catalyst and initiator system being used.

Q2: I've completed the polymerization, but how can I be sure there is residual monomer present?

A2: The most effective method for detecting and quantifying residual 6,6-dimethyloxan-2-one is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The monomer has distinct peaks that can be differentiated from the repeating unit peaks of the polymer. Other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be employed for residual monomer analysis[1].

Q3: What is the most effective method for removing unreacted 6,6-dimethyloxan-2-one?

A3: Precipitation is the most widely used and effective method for purifying polymers and removing unreacted monomers and other small molecule impurities[]. This technique relies on the differential solubility of the polymer and the monomer in a solvent/non-solvent system.

Q4: How do I select an appropriate solvent and non-solvent for the precipitation of my poly(6,6-dimethyloxan-2-one)?

A4: The key is to find a "good" solvent that readily dissolves the polymer and a "non-solvent" (or "anti-solvent") in which the polymer is insoluble but the unreacted monomer is soluble. For aliphatic polyesters like poly(6,6-dimethyloxan-2-one), a good starting point is to consider solvents and non-solvents used for structurally similar polymers like poly(ε-caprolactone) (PCL).

Solvent/Non-Solvent Role Examples Rationale
Good Solvents To dissolve the crude polymerDichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), TolueneThese solvents have solubility parameters that are a good match for aliphatic polyesters, allowing for complete dissolution.
Non-Solvents (Precipitants) To precipitate the polymerMethanol, Ethanol, n-Hexane, Diethyl EtherThese are typically more polar or non-polar extremes in which the polymer has poor solubility, but the smaller, more polar 6,6-dimethyloxan-2-one monomer remains in solution.

Q5: My polymer precipitates as a sticky mass instead of a fine powder. How can I fix this?

A5: This is a common issue often caused by the precipitation process being too rapid. Here are some troubleshooting steps:

  • Decrease the rate of addition: Add the polymer solution dropwise to the non-solvent with vigorous stirring. This allows for more controlled precipitation and the formation of finer particles.

  • Increase the volume of non-solvent: A larger volume of non-solvent ensures that the concentration of the polymer solution remains low at the point of mixing, promoting the formation of a powder. A general rule of thumb is to use at least 10 volumes of non-solvent to 1 volume of polymer solution.

  • Cool the non-solvent: Performing the precipitation in a cold non-solvent (e.g., in an ice bath) can slow down the precipitation process and lead to a finer powder.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Polymer does not fully dissolve in the chosen solvent. The solvent is not a good enough solvent for the polymer, or the polymer is cross-linked.Try a different solvent from the recommended list. If the polymer still doesn't dissolve, it may be cross-linked, in which case Soxhlet extraction of the monomer might be a more suitable purification method.
Residual monomer is still detected after one precipitation. A single precipitation may not be sufficient for complete removal, especially at high initial monomer concentrations.Perform a second or even a third reprecipitation. Dissolve the isolated polymer in a good solvent and precipitate it again in fresh non-solvent.
Low recovery of the polymer after precipitation. The polymer may have some solubility in the non-solvent, or some of the lower molecular weight fractions are being lost.Try a different non-solvent in which the polymer is less soluble. Also, ensure that the precipitated polymer is allowed sufficient time to fully form before filtration.
The filtered polymer is difficult to dry and remains "gummy". Trapped solvent within the polymer matrix.After filtration, wash the polymer with fresh non-solvent to remove residual good solvent. Dry the polymer under high vacuum for an extended period, possibly with gentle heating (below the polymer's melting point).

Experimental Protocols

Protocol 1: Purification of Poly(6,6-dimethyloxan-2-one) by Precipitation

This protocol provides a step-by-step methodology for the removal of unreacted 6,6-dimethyloxan-2-one from the crude polymer.

Materials:

  • Crude poly(6,6-dimethyloxan-2-one)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Cold Methanol or n-Hexane (non-solvent)

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: In a beaker, dissolve the crude polymer in a minimal amount of DCM (e.g., 1 g of polymer in 10-20 mL of DCM). Stir at room temperature until the polymer is fully dissolved.

  • Precipitation: In a larger beaker, add a volume of cold methanol at least 10 times the volume of the polymer solution. Place the beaker in an ice bath and stir the methanol vigorously.

  • Slow Addition: Transfer the polymer solution to a dropping funnel and add it dropwise to the stirring cold methanol. A white precipitate of the polymer should form immediately.

  • Digestion: After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the polymer cake on the filter with a small amount of cold methanol to remove any remaining dissolved impurities.

  • Drying: Transfer the purified polymer to a pre-weighed vial and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Quantification of Residual 6,6-dimethyloxan-2-one using ¹H NMR

This protocol outlines the procedure for determining the concentration of residual monomer in the purified polymer.

Materials:

  • Purified poly(6,6-dimethyloxan-2-one)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a sample of the purified polymer (e.g., 10-20 mg) and dissolve it in approximately 0.7 mL of CDCl₃ in a vial. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks of the 6,6-dimethyloxan-2-one monomer and the polymer repeating unit.

      • Monomer: Look for the characteristic signals of the monomer. For 6,6-dimethyloxan-2-one, expect a singlet for the two methyl groups.

      • Polymer: Identify the signals corresponding to the protons in the polymer backbone.

    • Integrate the area of a well-resolved monomer peak and a well-resolved polymer peak.

    • Calculate the molar percentage of the residual monomer using the following formula:

      Monomer (mol%) = [ (I_m / N_m) / ( (I_m / N_m) + (I_p / N_p) ) ] * 100

      Where:

      • I_m = Integral of the monomer peak

      • N_m = Number of protons giving rise to the monomer peak

      • I_p = Integral of the polymer peak

      • N_p = Number of protons giving rise to the polymer peak

Visualizing the Purification Workflow

The following diagram illustrates the key steps in the purification and verification process.

PurificationWorkflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Verification CrudePolymer Crude Polymer (with residual monomer) Dissolution 1. Dissolve in Good Solvent (e.g., DCM) CrudePolymer->Dissolution Precipitation 2. Add dropwise to cold Non-Solvent (e.g., Methanol) Dissolution->Precipitation Filtration 3. Filter and Wash Precipitation->Filtration Drying 4. Dry under Vacuum Filtration->Drying NMR_Analysis ¹H NMR Analysis Drying->NMR_Analysis Quantification Calculate Residual Monomer % NMR_Analysis->Quantification MonomerFree Monomer-Free? Quantification->MonomerFree PurifiedPolymer Purified Polymer MonomerFree->PurifiedPolymer Yes Repurify Reprecipitate MonomerFree->Repurify No Repurify->Dissolution

Caption: Workflow for the purification and analysis of poly(6,6-dimethyloxan-2-one).

Logical Relationships in Solvent Selection

The choice of solvent and non-solvent is governed by the principle of "like dissolves like". The following diagram illustrates the decision-making process.

SolventSelection cluster_polymer Polymer (High MW) cluster_monomer Monomer (Low MW) Polymer Polymer Solvent Good Solvent (e.g., DCM) Polymer->Solvent Soluble NonSolvent Non-Solvent (e.g., Methanol) Polymer->NonSolvent Insoluble Monomer 6,6-dimethyloxan-2-one Monomer->Solvent Soluble Monomer->NonSolvent Soluble

Caption: Solvent and non-solvent selection logic for polymer precipitation.

References

  • ResearchGate. Polymer purification. [Link]

  • Chemistry Stack Exchange. Polymer purification by reprecipitation troubleshooting. [Link]

  • Creative Biostructure. Determination of the Molecular Weight of Polymers. [Link]

  • PubChem. 6,6-Dimethyloxan-2-one. [Link]

  • Polymer Source. Polymer Isolation and Purification. [Link]

  • Kinam Park, Purdue University. SOLUBILITY OF POLYMERS. [Link]

  • ResearchGate. Some advices for purifying a polymer ?. [Link]

  • Water Specialists Environmental Technologies. Organic Polymer Precipitation. [Link]

  • Semiconductor Engineering. An Efficient, Cost-Effective, Continuous Polymer Purification Method. [Link]

  • Google Patents. KR20150071777A - Method for quantitative analysis of residual monomer in polylactic acid using 1h-nmr analysis.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031549). [Link]

  • Polymer Source Inc. Solubility of polymers. [Link]

  • ResearchGate. Solubility of Polymers in Organic Solvents. [Link]

  • The Good Scents Company. 6,6-dimethyl tetrahydropyran-2-one. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (CAS 2610-95-9). [Link]

  • PubChem. 2,6-Dimethylcyclohexanone. [Link]

  • Journal of Applied Polymer Science. Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Lactones: A Comparative Guide to the Polymerization of ε-Caprolactone and 6,6-Dimethyloxan-2-one

For researchers, scientists, and professionals in drug development, the choice of a biodegradable polyester is a critical decision that dictates the performance and efficacy of the final product. Poly(ε-caprolactone) (PC...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a biodegradable polyester is a critical decision that dictates the performance and efficacy of the final product. Poly(ε-caprolactone) (PCL), derived from the ring-opening polymerization (ROP) of ε-caprolactone, is a well-established and versatile biomaterial. However, the exploration of substituted lactones, such as 6,6-dimethyloxan-2-one, opens new avenues for tuning polymer properties. This guide provides an in-depth, objective comparison of the polymerization behavior of these two monomers, offering insights grounded in established chemical principles and experimental data where available.

Introduction: The Allure of Aliphatic Polyesters

Aliphatic polyesters are a cornerstone of biodegradable polymer science, with applications ranging from drug delivery systems and medical implants to environmentally friendly packaging. Their utility stems from their susceptibility to hydrolysis of the ester backbone, leading to non-toxic degradation products. The most common route to high molecular weight polyesters with controlled architectures is the ring-opening polymerization (ROP) of cyclic esters, or lactones.

This guide focuses on two seven-membered lactones: the ubiquitous ε-caprolactone and its sterically hindered analogue, 6,6-dimethyloxan-2-one. While ε-caprolactone has been the subject of extensive research, 6,6-dimethyloxan-2-one remains a more novel monomer. This comparison will illuminate the profound impact of subtle molecular changes on polymerization and the resulting material properties.

Monomer Structure and its Implications

The seemingly minor addition of two methyl groups at the 6-position of the oxanone ring has significant stereochemical consequences that ripple through the entire polymerization process.

MonomerStructureKey Structural Features
ε-Caprolactone Unsubstituted, flexible seven-membered ring.
6,6-Dimethyloxan-2-one Gem-dimethyl substitution at the carbon adjacent to the ring oxygen.

The gem-dimethyl group in 6,6-dimethyloxan-2-one introduces significant steric bulk near the ester linkage, a phenomenon related to the Thorpe-Ingold effect. This steric hindrance is anticipated to influence both the thermodynamics and kinetics of polymerization.

Polymerization Mechanisms: A Shared Pathway with Divergent Kinetics

Both ε-caprolactone and, hypothetically, 6,6-dimethyloxan-2-one undergo ring-opening polymerization through several mechanisms, including cationic, anionic, and coordination-insertion pathways. The most common and controlled method for producing well-defined polyesters is the coordination-insertion mechanism, often catalyzed by metal alkoxides, such as tin(II) octoate (Sn(Oct)₂).

The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP, initiated by an alcohol (ROH), is depicted below.

Coordination_Insertion_Mechanism cluster_initiation Initiation cluster_propagation Propagation Sn(Oct)2 Sn(Oct)2 Sn(OR)(Oct) Sn(OR)(Oct) + OctH Sn(Oct)2->Sn(OR)(Oct) + ROH - OctH ROH ROH Active_Complex Sn(OR)(Oct)---Monomer Coordination Complex Sn(OR)(Oct)->Active_Complex + Monomer Monomer Lactone Monomer Ring_Opened Ring-Opened Species (Chain Growth) Active_Complex->Ring_Opened Acyl-Oxygen Bond Cleavage Sn(OR')(Oct) Sn(OR')(Oct) Ring_Opened->Sn(OR')(Oct) Propagating Chain

Figure 1: Generalized coordination-insertion mechanism for ROP.
ε-Caprolactone: The Workhorse Monomer

The ROP of ε-caprolactone is a well-understood and efficient process. It typically exhibits first-order kinetics with respect to both the monomer and the initiator.[1] The polymerization can be readily controlled to achieve high molecular weights and narrow polydispersity indices (PDI), indicative of a "living" polymerization.

6,6-Dimethyloxan-2-one: A Predicted Challenge

Direct experimental data on the polymerization of 6,6-dimethyloxan-2-one is scarce in publicly available literature. However, based on studies of other substituted lactones, we can predict its behavior. The gem-dimethyl groups at the 6-position are expected to create significant steric hindrance around the ester oxygen, which is the site of coordination to the metal catalyst. This steric shield would likely:

  • Decrease the rate of polymerization: The coordination of the monomer to the catalyst is a crucial step in the coordination-insertion mechanism. The bulky methyl groups would sterically encumber this interaction, leading to a lower rate constant for propagation compared to ε-caprolactone. Studies on other substituted lactones have shown that steric hindrance can dramatically slow down polymerization.[2]

  • Lower the ceiling temperature (Tc): The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization. The gem-dimethyl effect can lower the ceiling temperature, making polymerization at higher temperatures less favorable.[3] This is because the Thorpe-Ingold effect can favor the cyclic monomer over the linear polymer chain.[4]

  • Potentially lead to a higher equilibrium monomer concentration: Due to the thermodynamic factors mentioned above, it is likely that the polymerization of 6,6-dimethyloxan-2-one would reach equilibrium with a higher concentration of unreacted monomer compared to ε-caprolactone under identical conditions.[5]

Comparative Polymer Properties: A Hypothetical Analysis

The structural differences between the two monomers would be directly reflected in the properties of their respective polymers.

PropertyPoly(ε-caprolactone) (PCL)Poly(6,6-dimethyloxan-2-one) (Predicted)Rationale for Predicted Properties
Crystallinity SemicrystallineLikely amorphous or have significantly lower crystallinityThe bulky gem-dimethyl groups would disrupt chain packing and hinder crystallization.
Glass Transition Temp. (Tg) ~ -60 °C[6]Higher than PCLThe methyl groups would restrict segmental motion of the polymer chains, leading to a higher Tg.
Melting Temperature (Tm) ~ 60 °C[6]Lower than PCL, or absent if fully amorphousReduced crystallinity would lead to a lower and broader melting transition.
Mechanical Properties Ductile, with high elongation at breakMore rigid and brittle, with lower elongation at breakThe higher Tg and amorphous nature would result in a less flexible material.
Biodegradation Rate Slow (months to years)[7]Potentially slower than PCLThe methyl groups could sterically hinder the access of water molecules and enzymes to the ester linkages, slowing down both hydrolytic and enzymatic degradation.[8]

Experimental Protocols

Standard Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol is a standard procedure for the synthesis of PCL using Sn(Oct)₂ as a catalyst.

Materials:

  • ε-Caprolactone (freshly distilled over CaH₂)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line for inert atmosphere operations

Procedure:

  • A Schlenk flask is charged with ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and benzyl alcohol (e.g., 47.4 mg, 0.438 mmol for a target degree of polymerization of 100).

  • Anhydrous toluene is added to dissolve the reactants.

  • The flask is subjected to several freeze-pump-thaw cycles to remove dissolved gases.

  • Under a positive pressure of argon, a solution of Sn(Oct)₂ in toluene (e.g., 17.8 mg, 0.0438 mmol, for a monomer-to-catalyst ratio of 1000:1) is added via syringe.

  • The reaction mixture is stirred at a constant temperature (e.g., 110 °C).

  • The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Upon reaching the desired conversion, the reaction is quenched by cooling to room temperature and exposing it to air.

  • The polymer is dissolved in a minimal amount of dichloromethane and precipitated in a large excess of cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

PCL_Synthesis_Workflow Start Start Reactants Charge Schlenk flask with ε-caprolactone and benzyl alcohol Start->Reactants Solvent Add anhydrous toluene Reactants->Solvent Degas Freeze-pump-thaw cycles Solvent->Degas Catalyst Add Sn(Oct)2 solution under Argon Degas->Catalyst Polymerize Stir at elevated temperature (e.g., 110°C) Catalyst->Polymerize Monitor Monitor conversion by 1H NMR Polymerize->Monitor Quench Cool to room temperature Monitor->Quench Precipitate Dissolve in DCM and precipitate in cold methanol Quench->Precipitate Isolate Filter and dry polymer Precipitate->Isolate End End Isolate->End

Figure 2: Workflow for the synthesis of poly(ε-caprolactone).
Hypothetical Protocol for Ring-Opening Polymerization of 6,6-Dimethyloxan-2-one

This hypothetical protocol is adapted from the standard PCL synthesis, with modifications to account for the predicted lower reactivity of the monomer.

Materials:

  • 6,6-Dimethyloxan-2-one (assuming it is synthesized and purified)

  • A more active catalyst system, e.g., a combination of Sn(Oct)₂ with a strong base, or a more Lewis acidic metal catalyst.

  • Benzyl alcohol (initiator)

  • High-boiling point anhydrous solvent (e.g., xylenes)

  • Methanol (for precipitation)

  • Schlenk flask and line

Proposed Modifications and Rationale:

  • Higher Reaction Temperature: A higher temperature (e.g., 130-150 °C) may be necessary to overcome the higher activation energy for polymerization due to steric hindrance.

  • Longer Reaction Time: The reaction will likely proceed at a much slower rate, requiring significantly longer polymerization times to achieve reasonable monomer conversion.

  • Higher Catalyst Loading: A higher catalyst concentration might be needed to increase the number of active species and accelerate the polymerization.

  • More Active Catalyst: The use of more potent catalysts, such as certain rare-earth metal complexes or strong organocatalysts, might be necessary to achieve efficient polymerization.

The purification and characterization steps would be similar to those for PCL, but with the expectation of a lower yield and potentially a broader molecular weight distribution if side reactions become more prevalent at higher temperatures.

Conclusion: A Trade-off Between Functionality and Reactivity

The comparison between ε-caprolactone and 6,6-dimethyloxan-2-one provides a compelling illustration of how subtle changes in monomer structure can have a profound impact on polymer synthesis and properties. While ε-caprolactone is a highly reactive and versatile monomer that yields a well-characterized and useful biodegradable polymer, the introduction of gem-dimethyl groups in 6,6-dimethyloxan-2-one presents a significant synthetic challenge.

The predicted lower reactivity of 6,6-dimethyloxan-2-one would necessitate more forcing polymerization conditions. The resulting polymer is expected to be amorphous, with a higher glass transition temperature and potentially a slower degradation rate. These properties, while making the polymer more challenging to synthesize, could be advantageous for applications requiring a more rigid and slower-degrading material.

For researchers in drug development and biomaterials science, this comparison underscores the importance of considering monomer design in the pursuit of polymers with tailored properties. While the path to poly(6,6-dimethyloxan-2-one) may be more arduous, the potential to create novel materials with unique thermal and degradation profiles makes it a worthy area of future investigation. The principles of steric hindrance and polymerization thermodynamics serve as a reliable guide in navigating the synthesis of such next-generation biomaterials.

References

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  • Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. Chem, 2020. Available from: [Link]

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  • Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. PubMed Central, 2022. Available from: [Link]

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  • Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. RSC Publishing, 2022. Available from: [Link]

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  • Thermal properties of PLLA and lactide-valerolactone copolymers. ResearchGate, 2025. Available from: [Link]

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  • Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing, 2017. Available from: [Link]

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Comparative

A Comparative Analysis of the Mechanical Properties of Poly(6,6-dimethyloxan-2-one) and Polycaprolactone for Biomedical Applications

In the ever-evolving landscape of drug development and tissue engineering, the selection of biocompatible and biodegradable polymers is a critical determinant of success. Among the aliphatic polyesters, polycaprolactone...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug development and tissue engineering, the selection of biocompatible and biodegradable polymers is a critical determinant of success. Among the aliphatic polyesters, polycaprolactone (PCL) has long been a benchmark material, lauded for its favorable degradation profile and processability. However, the quest for materials with tailored mechanical properties has led to the exploration of substituted caprolactone monomers. This guide provides a detailed comparison of the mechanical properties of the well-established polycaprolactone (PCL) and its substituted derivative, poly(6,6-dimethyloxan-2-one).

This analysis is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the known mechanical characteristics of PCL and the anticipated effects of the gem-dimethyl substitution in poly(6,6-dimethyloxan-2-one). While extensive experimental data for PCL is readily available, the mechanical properties of poly(6,6-dimethyloxan-2-one) are not as widely documented. Therefore, this guide will also delve into the fundamental principles of polymer science to hypothesize the influence of this structural modification and detail the standardized methodologies required to empirically determine these properties.

Unveiling the Contenders: A Structural Overview

Polycaprolactone is a semi-crystalline polyester synthesized through the ring-opening polymerization of ε-caprolactone. Its combination of biocompatibility, biodegradability, and desirable mechanical properties has cemented its use in a variety of biomedical applications.[1]

Poly(6,6-dimethyloxan-2-one), also known as poly(6,6-dimethyl-ε-caprolactone), is a derivative of PCL where two methyl groups are substituted on the sixth carbon of the caprolactone ring. This gem-dimethyl substitution is the key structural difference that is expected to significantly influence the polymer's mechanical behavior.

A Tale of Two Polymers: Comparative Mechanical Properties

A direct, data-driven comparison is challenging due to the limited availability of published mechanical data for poly(6,6-dimethyloxan-2-one). However, we can present the well-documented properties of PCL and provide a scientifically grounded discussion on the expected alterations resulting from the gem-dimethyl substitution.

Polycaprolactone (PCL): The Established Benchmark

The mechanical properties of PCL are well-characterized and can vary depending on its molecular weight, crystallinity, and processing conditions. The following table summarizes typical mechanical properties of bulk PCL reported in the literature.

Mechanical PropertyTypical Value RangeSource(s)
Tensile Strength 10.5 - 21.6 MPa[2]
Young's Modulus 264.8 - 440 MPa[2]
Elongation at Break >400%[3]
Glass Transition Temp. (Tg) ~ -60 °C[4]
Melting Temperature (Tm) 59 - 64 °C[4]
Poly(6,6-dimethyloxan-2-one): A Hypothesis-Driven Perspective

The introduction of the gem-dimethyl groups on the caprolactone ring is anticipated to induce significant changes in the polymer's chain packing and crystallinity, thereby altering its mechanical properties.

  • Expected Impact on Crystallinity: The presence of the bulky gem-dimethyl groups is likely to hinder the regular packing of the polymer chains. This steric hindrance would be expected to reduce the degree of crystallinity compared to PCL. A more amorphous polymer would exhibit different mechanical behavior.

  • Hypothesized Mechanical Properties:

    • Tensile Strength and Young's Modulus: A decrease in crystallinity generally leads to a lower tensile strength and Young's modulus. Therefore, it is hypothesized that poly(6,6-dimethyloxan-2-one) will be a softer and less rigid material than PCL.

    • Elongation at Break: A more amorphous structure often allows for greater chain mobility, which could translate to a higher elongation at break, making the polymer more ductile.

    • Thermal Properties: The bulky side groups may restrict chain rotation, potentially leading to a higher glass transition temperature (Tg) compared to PCL.

It is imperative to note that these are projections based on fundamental principles of polymer chemistry and physics. Empirical validation through standardized mechanical testing is essential.

The Blueprint for Characterization: Experimental Protocols

To definitively compare these two polymers, a rigorous mechanical testing protocol is required. The American Society for Testing and Materials (ASTM) provides standardized methods for evaluating the tensile properties of plastics.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is broadly applicable for determining the tensile properties of unreinforced and reinforced plastics.[5][6] It involves testing standard dumbbell-shaped specimens under defined conditions.[6][7]

Experimental Workflow for ASTM D638:

Caption: Workflow for ASTM D882 Tensile Testing of Thin Plastic Sheeting.

Concluding Remarks for the Informed Researcher

The standardized testing protocols outlined in this guide provide a clear pathway for researchers to generate the requisite data for a definitive comparison. Such studies will be invaluable in expanding the toolbox of biodegradable polymers available for the next generation of medical devices and drug delivery systems. By systematically characterizing these novel materials, the scientific community can unlock their full potential and drive innovation in the field.

References

  • Lohfeld, S., et al. (2012). Bulk mechanical properties of thermoplastic poly-ε-caprolactone. Conference: 4th International Conference on Advanced Research in Virtual and Rapid Prototyping.
  • Eshraghi, S., & Das, S. (2010). Mechanical and microstructural properties of polycaprolactone scaffolds with one-dimensional, two-dimensional, and three-dimensional orthogonally oriented porous architectures produced by selective laser sintering.
  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, .

  • Industrial Physics. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018, .

  • ADMET. (n.d.). ASTM D882 Thin Plastic Film Tensile Testing. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D882 Tensile Testing of Thin Plastic Sheeting. Retrieved from [Link]

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  • PubChem. (n.d.). 6,6-Dimethyloxan-2-one. Retrieved from [Link]

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  • Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Eshraghi, S., & Das, S. (2010). Mechanical and microstructural properties of polycaprolactone scaffolds with one-dimensional, two-dimensional, and three-dimensional orthogonally oriented porous architectures produced by selective laser sintering. PubMed, 20(2), 2467-2476.
  • Cai, S., et al. (2021). Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. Polymers, 13(19), 3299.
  • Aguilar-Pérez, F. J., et al. (2021). Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering. Tecnología en Marcha, 34(3), 3-15.
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Validation

A Comparative Guide to the Biodegradation of 6,6-Dimethyloxan-2-one Based Polyesters: A Mechanistic and Methodological Evaluation

For Researchers, Scientists, and Drug Development Professionals In the quest for advanced biomaterials with tailored degradation profiles, polyesters based on 6,6-dimethyloxan-2-one are emerging as a compelling class of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced biomaterials with tailored degradation profiles, polyesters based on 6,6-dimethyloxan-2-one are emerging as a compelling class of polymers. Their unique chemical architecture, featuring a gem-dimethyl group adjacent to the ester linkage, suggests a departure from the degradation kinetics of conventional aliphatic polyesters. This guide provides a comprehensive comparison of the anticipated biodegradation behavior of these novel polymers against well-established counterparts such as poly(ε-caprolactone) (PCL) and polylactic acid (PLA). By delving into the underlying mechanisms of polyester degradation and presenting standardized experimental protocols, this document serves as a critical resource for researchers navigating the design and evaluation of next-generation biodegradable materials.

Introduction to 6,6-Dimethyloxan-2-one Based Polyesters: The Promise of Tunable Stability

Aliphatic polyesters are a cornerstone of biodegradable polymer research, with applications spanning from drug delivery and tissue engineering to sustainable packaging.[1] The degradation rate of these materials is a critical design parameter, dictating their performance and biocompatibility. Polyesters derived from 6,6-dimethyloxan-2-one, a substituted lactone, offer the potential for enhanced hydrolytic stability. This is attributed to the "gem-dimethyl effect," where the two methyl groups on the carbon atom alpha to the ester oxygen create steric hindrance, potentially shielding the ester bond from hydrolytic attack.[2] This structural feature could translate to slower, more controlled degradation profiles, a desirable attribute for long-term implantable devices and controlled-release drug formulations.

Mechanisms of Polyester Biodegradation: A Tale of Two Pathways

The biodegradation of aliphatic polyesters is primarily governed by two interconnected mechanisms: hydrolytic degradation and enzymatic degradation.

2.1. Hydrolytic Degradation: This abiotic process involves the cleavage of ester bonds by water molecules.[3] The rate of hydrolysis is influenced by several factors, including temperature, pH, and the polymer's chemical structure and morphology.[3] For many polyesters, this process can be autocatalytic, as the carboxylic acid end groups generated during hydrolysis can further accelerate the degradation process.

2.2. Enzymatic Degradation: In biological environments, microorganisms secrete enzymes, such as lipases and esterases, that can catalyze the hydrolysis of polyester chains.[4][5] This biotic degradation is a surface erosion process, where enzymes act on the accessible ester linkages at the polymer-water interface.[4] The efficiency of enzymatic degradation is highly dependent on the enzyme's specificity and the polymer's surface characteristics.

Benchmarking Against the Standards: PCL and PLA

To contextualize the potential performance of poly(6,6-dimethyloxan-2-one), it is essential to compare it against the most widely studied biodegradable polyesters: PCL and PLA.

Poly(ε-caprolactone) (PCL) is a semi-crystalline polyester known for its slow degradation rate, making it suitable for long-term applications.[6] Its degradation is mediated by both hydrolytic and enzymatic pathways.

Polylactic Acid (PLA) is another popular biodegradable polyester derived from renewable resources. Its degradation rate is generally faster than that of PCL and is highly dependent on its crystallinity and the presence of microorganisms.[7]

PolymerDegradation MechanismKey Factors Influencing DegradationTypical Degradation Time
Poly(ε-caprolactone) (PCL) Hydrolytic and EnzymaticCrystallinity, molecular weight, enzyme availabilityMonths to years
Polylactic Acid (PLA) Primarily Hydrolytic (autocatalyzed), EnzymaticCrystallinity, molecular weight, temperature, pHMonths to a few years
Poly(6,6-dimethyloxan-2-one) (Expected) Primarily Hydrolytic, potentially limited EnzymaticSteric hindrance from gem-dimethyl group, crystallinity, molecular weightExpected to be significantly slower than PCL

The "Gem-Dimethyl Effect": A Hypothesis for Enhanced Stability

The central hypothesis for the altered biodegradation of poly(6,6-dimethyloxan-2-one) lies in the steric hindrance provided by the gem-dimethyl groups. These bulky substituents are expected to:

  • Impede Enzymatic Attack: The methyl groups can physically block the active sites of enzymes, reducing their ability to bind to and cleave the ester linkages. Studies have shown that methyl substituents in the polyester backbone can inhibit the access of enzymes to the substrate.[4]

  • Reduce Hydrolytic Susceptibility: The steric bulk may also limit the access of water molecules to the ester bond, thereby slowing down the rate of non-enzymatic hydrolysis.

This anticipated resistance to both enzymatic and hydrolytic degradation suggests that polyesters based on 6,6-dimethyloxan-2-one could exhibit significantly longer in vivo and in vitro lifetimes compared to PCL.

Experimental Protocols for Biodegradation Assessment

To empirically validate the biodegradation profile of novel polyesters, a suite of standardized experimental protocols should be employed. These methods provide a framework for generating robust and comparable data.

Soil Burial Test (ASTM D5988, ISO 17556)

This method assesses the aerobic biodegradation of plastics in a soil environment by measuring the amount of carbon dioxide evolved over time.[8][9][10]

Step-by-Step Methodology:

  • Sample Preparation: Prepare thin films or powdered samples of the test polymer and a positive control (e.g., cellulose).

  • Soil Incubation: Mix a known amount of the sample with a standardized soil composition in a sealed container.

  • CO₂ Measurement: Continuously monitor the carbon dioxide produced by microbial respiration using a respirometer.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the sample to its theoretical maximum.

Figure 1: Workflow for a soil burial biodegradation test.

Enzymatic Degradation Assay

This in vitro method evaluates the susceptibility of a polymer to specific hydrolytic enzymes.[11][12][13][14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare polymer films of a defined surface area.

  • Enzyme Solution: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing a specific concentration of a relevant enzyme (e.g., lipase from Pseudomonas cepacia or Rhizopus arrhizus).

  • Incubation: Immerse the polymer films in the enzyme solution and incubate at a controlled temperature (e.g., 37°C).

  • Analysis: At predetermined time points, remove the films, dry them, and measure the weight loss. Further analysis can include monitoring changes in molecular weight (via Gel Permeation Chromatography - GPC) and surface morphology (via Scanning Electron Microscopy - SEM).

EnzymaticDegradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Polymer Film (Known Surface Area) C Incubate at 37°C A->C B Enzyme Solution (Buffer, pH 7.4) B->C D Weight Loss C->D Time Points E Molecular Weight (GPC) C->E Time Points F Surface Morphology (SEM) C->F Time Points

Figure 2: Experimental workflow for an enzymatic degradation assay.

Comparative Data and Expected Outcomes

While specific quantitative data for the biodegradation of poly(6,6-dimethyloxan-2-one) is not yet widely available in the literature, a comparative table based on mechanistic understanding can be constructed.

Performance MetricPoly(ε-caprolactone) (PCL)Poly(6,6-dimethyloxan-2-one) (Predicted)
Hydrolytic Degradation Rate ModerateSlow
Enzymatic Degradation Rate Susceptible to various lipases and esterasesExpected to be significantly lower due to steric hindrance
Weight Loss in Soil Burial Gradual over months to yearsExpected to be minimal over a comparable timeframe
Change in Molecular Weight Decreases steadily over timeExpected to decrease at a much slower rate
Surface Erosion Observable pitting and cracking with enzymatic degradationExpected to show minimal surface changes

Conclusion and Future Directions

Polyesters based on 6,6-dimethyloxan-2-one represent a promising frontier in the development of biodegradable materials with enhanced stability. The inherent steric hindrance imparted by the gem-dimethyl group is hypothesized to significantly retard both hydrolytic and enzymatic degradation pathways, leading to a more controlled and prolonged material lifetime. While direct experimental evidence for the biodegradation of these specific polymers is currently limited, the established principles of polyester degradation and the known effects of steric hindrance provide a strong foundation for this prediction.

This guide provides the necessary framework for researchers to embark on the systematic evaluation of these novel materials. By employing the standardized protocols outlined herein, the scientific community can begin to generate the crucial data needed to fully understand and exploit the potential of 6,6-dimethyloxan-2-one based polyesters in a wide range of applications, from long-term medical implants to specialized drug delivery systems. Future research should focus on conducting comprehensive biodegradation studies on a range of homopolymers and copolymers of 6,6-dimethyloxan-2-one to build a robust database that can guide the rational design of these next-generation biomaterials.

References

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  • Li, S., et al. (2000). Synthesis, Characterization, and Enzymatic Degradation of Copolymers Prepared from ε-Caprolactone and β-Butyrolactone. Biomacromolecules, 1(3), 443-451.
  • Gan, Z., et al. (1999). Enzymatic degradation of poly(␧-caprolactone)/poly(DL-lactide) blends in phosphate buffer solution. Polymer, 40(23), 6479-6486.
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  • El-Shafei, H. A., et al. (2012). Studies on biodegradation of synthetic polyesters in Soil Burial. Maxwell Science.
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Comparative

A Senior Application Scientist's Guide to the Comparative Thermal Stability of Substituted and Unsubstituted Poly-Lactones

This guide provides a comprehensive comparison of the thermal stability of substituted and unsubstituted poly-lactones, offering insights for researchers, scientists, and drug development professionals. By delving into t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the thermal stability of substituted and unsubstituted poly-lactones, offering insights for researchers, scientists, and drug development professionals. By delving into the underlying mechanisms and supporting experimental data, this document aims to be an authoritative resource for understanding and predicting the thermal behavior of these critical biodegradable polymers.

Introduction: The Critical Role of Thermal Stability in Poly-Lactone Applications

Poly-lactones, a class of aliphatic polyesters, are at the forefront of biomedical and pharmaceutical research due to their biocompatibility and biodegradability. Polymers such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) are extensively utilized in applications ranging from drug delivery systems to tissue engineering scaffolds.[1] The efficacy and reliability of these materials are intrinsically linked to their thermal stability. The temperatures experienced during processing, sterilization, and storage can significantly impact the polymer's molecular weight, and consequently, its mechanical properties and degradation profile.[2][3] Understanding the thermal degradation behavior is therefore not merely an academic exercise but a crucial aspect of material selection and application development.

The introduction of substituents onto the poly-lactone backbone offers a powerful strategy to modulate its physicochemical properties.[4] However, these chemical modifications can also profoundly alter the polymer's thermal stability. This guide will explore the nuances of these alterations, providing a comparative analysis grounded in experimental evidence.

Assessing Thermal Stability: The Power of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an indispensable technique for characterizing the thermal stability of polymers.[5][6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] The resulting data provides critical information, including the onset temperature of degradation, the temperature of maximum degradation rate, and the amount of residual char.[5][6]

Experimental Protocol: Thermogravimetric Analysis of Poly-Lactones

The following protocol outlines a standardized procedure for evaluating the thermal stability of poly-lactones using TGA. This self-validating system ensures reproducibility and accurate comparative data.

Objective: To determine and compare the thermal degradation profiles of substituted and unsubstituted poly-lactones.

Materials:

  • Unsubstituted poly-lactone (e.g., PCL, PLA)

  • Substituted poly-lactone derivative

  • TGA instrument (e.g., TA Instruments SDT 2960 or equivalent)[7]

  • High-purity nitrogen gas (or air for oxidative degradation studies)

  • Sample pans (platinum or alumina)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Ensure samples are dry to prevent mass loss from residual moisture, which can be misinterpreted as degradation. Dry samples under vacuum at a temperature below their glass transition temperature for at least 24 hours.

    • Accurately weigh 5-10 mg of the polymer sample into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

    • Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove gaseous degradation products.[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected onset of degradation (e.g., 30 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min or 20 °C/min, to a final temperature where degradation is complete (e.g., 600 °C).[3][7] A consistent heating rate is crucial for comparing results between different samples.

  • Data Acquisition:

    • Record the sample mass as a function of temperature.

    • The instrument software will generate a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

  • Data Analysis:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

    • Temperature of Maximum Degradation Rate (Tmax): The peak temperature on the DTG curve, indicating the point of the fastest decomposition.[9]

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis Dry Dry Polymer Sample Weigh Weigh 5-10 mg Dry->Weigh Calibrate Calibrate TGA Weigh->Calibrate Purge Set N2 Purge Gas Calibrate->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Ramp Ramp at 10°C/min to 600°C Equilibrate->Ramp TGA_Curve Generate TGA/DTG Curves Ramp->TGA_Curve Analyze Determine Tonset, Tmax, Residue TGA_Curve->Analyze

Caption: Workflow for Thermogravimetric Analysis of Poly-Lactones.

Comparative Thermal Stability: Unsubstituted vs. Substituted Poly-Lactones

The thermal stability of poly-lactones is dictated by the strength of the ester linkages in the polymer backbone and the presence of any susceptible chemical groups.[2] The introduction of substituents can either enhance or diminish this stability, depending on their chemical nature and position.

Unsubstituted Poly-Lactones: The Baseline

Common unsubstituted poly-lactones like PCL and PLA exhibit distinct thermal degradation profiles. PCL is generally more thermally stable than PLA. The thermal degradation of PCL often occurs in a single step at higher temperatures, primarily through an unzipping depolymerization process to yield the ε-caprolactone monomer.[10] Another degradation pathway involves the statistical rupture of ester bonds, leading to the formation of H₂O, CO₂, and 5-hexenoic acid.[10] In contrast, PLA degradation is more complex and can be influenced by factors such as residual catalyst and molecular weight, often occurring at lower temperatures.[3][11] The degradation products of PLA can include lactide monomers, oligomers, aldehydes, and carboxylic acids.[11]

The Impact of Substituents on Thermal Stability

The presence of functional groups attached to the polymer backbone can significantly influence thermal degradation.[12][13] These side groups can introduce weaker bonds that are more susceptible to thermal cleavage or, conversely, introduce moieties that stabilize the polymer chain.[2]

Alkyl Substituents: The introduction of alkyl side chains can have a varied effect. Short alkyl chains may increase steric hindrance, potentially hindering the chain scission reactions and slightly increasing thermal stability. However, longer or bulkier alkyl groups can introduce more sites for random chain scission, potentially lowering the degradation temperature. Copolymers of ε-caprolactone with alkyl-substituted lactones like δ-decalactone have shown that increasing the percentage of the substituted comonomer leads to more amorphous materials, which can impact degradation behavior.[4]

Functional Groups: The incorporation of different functional groups can have a more pronounced impact. For instance, grafting maleic anhydride (MA) onto PCL has been shown to improve its thermal stability.[14] The temperature of maximum degradation (Tmax) for PCL-g-MA was observed to be higher than that of pure PCL.[14] This enhancement is attributed to the MA grafts on the PCL chain.[14]

The nature of the end groups also plays a crucial role in the thermal stability of polymers.[15] Different polymerization initiators can lead to different end groups, which can either initiate degradation at lower temperatures or block degradation pathways, thereby enhancing stability.[15]

Quantitative Comparison of Thermal Stability

The following table summarizes representative thermal degradation data for various unsubstituted and substituted poly-lactones, as determined by TGA.

PolymerTonset (°C)Tmax (°C)Key Degradation ProductsReference(s)
Poly(ε-caprolactone) (PCL)~350-375~400-420ε-caprolactone, 5-hexenoic acid, H₂O, CO₂[10][11][16]
Poly(lactic acid) (PLA)~290-320~350-380Lactide, oligomers, aldehydes[3][11]
PCL-g-Maleic AnhydrideHigher than PCL~420-[14]
PLA-b-PHSu Copolymers~180-200Two-step degradationOligomers, β-hydrogen scission products[3]

Note: The exact temperatures can vary depending on factors such as molecular weight, crystallinity, and experimental conditions (e.g., heating rate).

Mechanistic Insights into the Effect of Substituents

The influence of substituents on thermal stability can be understood through their effect on the primary degradation mechanisms of poly-lactones.

Degradation_Mechanisms cluster_unsubstituted Unsubstituted Poly-Lactone cluster_substituted Substituted Poly-Lactone Unsub Poly-Lactone Chain Heat1 Heat Sub Substituted Poly-Lactone Chain Deg1 Chain Scission / Unzipping Heat1->Deg1 Prod1 Monomer, Oligomers, CO2 Deg1->Prod1 Deg2 Altered Degradation Pathway Deg1->Deg2 Substituent Effect Heat2 Heat Heat2->Deg2 Prod2 Varied Products Deg2->Prod2

Caption: Effect of Substituents on Poly-Lactone Degradation Pathways.

Substituents can influence thermal stability in several ways:

  • Steric Hindrance: Bulky side groups can sterically hinder the backbiting reactions that lead to the formation of cyclic monomers, thereby increasing the activation energy for depolymerization.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density around the ester linkages, making them more or less susceptible to cleavage.

  • Introduction of New Degradation Pathways: Certain functional groups may be more thermally labile than the ester backbone, introducing new, lower-temperature degradation pathways.[2]

  • Crosslinking: Some substituents can promote crosslinking reactions at elevated temperatures, which can initially increase the thermal stability by forming a more robust network structure.

Conclusion and Future Outlook

The thermal stability of poly-lactones is a critical parameter that dictates their processing and application. While unsubstituted poly-lactones like PCL and PLA have well-characterized thermal behaviors, the introduction of substituents provides a versatile handle to tune these properties. As demonstrated, functionalization can either enhance or compromise thermal stability. A thorough understanding of the underlying degradation mechanisms, facilitated by robust analytical techniques like TGA, is paramount for the rational design of novel poly-lactone-based materials for advanced biomedical and pharmaceutical applications. Future research will likely focus on developing poly-lactones with tailored thermal properties through precise control of their chemical architecture, including the strategic placement of stabilizing functional groups.

References

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  • Liu, R., et al. (2007). Enzymatic and Thermal Degradation of Poly(ε-caprolactone), Poly(d,l-lactide), and Their Blends. ACS Publications. [Link]

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  • Chen, C.-H., et al. (2013). Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane. National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2018). Thermogravimetric analysis (TGA) curves of starch, polycaprolactone... ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Structure of 6,6-Dimethyloxan-2-one Copolymers by NMR Spectroscopy

In the realm of biodegradable polymers, copolyesters derived from monomers like 6,6-dimethyloxan-2-one are gaining significant traction for applications ranging from drug delivery to sustainable packaging.[1][2] The prec...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of biodegradable polymers, copolyesters derived from monomers like 6,6-dimethyloxan-2-one are gaining significant traction for applications ranging from drug delivery to sustainable packaging.[1][2] The precise microstructure of these copolymers—specifically the monomer ratio, sequence distribution, and end-group functionalities—critically dictates their physicochemical properties and, consequently, their performance. Among the arsenal of analytical techniques available for polymer characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and quantitative tool.[3][4][5]

This guide provides an in-depth, experience-driven comparison of NMR methodologies for the structural validation of 6,6-dimethyloxan-2-one copolymers. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with other common analytical techniques, grounding our discussion in authoritative references.

The Foundational Role of NMR in Copolymer Characterization

Nuclear Magnetic Resonance spectroscopy is a primary technique for polymer analysis due to its ability to provide detailed information about chemical structure, composition, and molecular weight without the need for calibration standards.[6][7] Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in elucidating the nuanced structural features of copolymers.

  • ¹H NMR Spectroscopy: This is often the first and most crucial step in copolymer analysis. It is highly sensitive and quantitative, allowing for the accurate determination of copolymer composition by comparing the integrated intensities of signals corresponding to each monomer unit.[5][6]

  • ¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR offers superior spectral dispersion, which can be critical for resolving subtle differences in the chemical environment of carbon atoms within the polymer backbone.[8] This is particularly useful for analyzing monomer sequences and tacticity.

The choice between these and other advanced NMR experiments is dictated by the specific structural questions being addressed. For instance, two-dimensional (2D) NMR techniques like HSQC and HMBC can provide invaluable connectivity information, confirming the assignments made in 1D spectra.[9]

Experimental Workflow: From Sample to Structure

A robust and reproducible NMR analysis hinges on a meticulously planned experimental workflow. The following diagram and protocol outline the key steps, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Sample Copolymer Sample Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube NMR Tube Solvent->Tube Spectrometer NMR Spectrometer Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Assignment Chemical Shift Assignment Processing->Assignment Integration Peak Integration Calculation Composition & Mn Calculation Integration->Calculation Assignment->Integration Report Report Calculation->Report Final Structure Validation

Caption: Experimental workflow for NMR-based copolymer structural validation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is paramount for obtaining high-resolution spectra. The choice of deuterated solvent is critical; it must completely dissolve the copolymer without reacting with it. Chloroform-d (CDCl₃) is a common choice for polyesters.

  • Procedure:

    • Accurately weigh 10-20 mg of the 6,6-dimethyloxan-2-one copolymer for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial until the polymer is fully dissolved. A brief period in an ultrasonic bath can aid dissolution.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Rationale: The acquisition parameters must be optimized to ensure quantitative results. For ¹H NMR, a sufficient relaxation delay (D1) is crucial to allow for full magnetization recovery between scans, ensuring accurate integration.

  • ¹H NMR Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 5-10 seconds to ensure quantitative analysis.

    • Acquisition Time (AQ): At least 2 seconds.

  • ¹³C NMR Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds. Using a relaxation agent like chromium(III) acetylacetonate can shorten this time but may interfere with other analyses.[8]

Interpreting the Spectra: Assigning the Signals

The cornerstone of structural validation by NMR is the correct assignment of resonance signals to the corresponding nuclei in the copolymer structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a copolymer of 6,6-dimethyloxan-2-one and another lactone, such as ε-caprolactone, will exhibit characteristic signals for each monomer unit.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration (Relative No. of Protons)
6,6-dimethyloxan-2-one Unit
Methylene adjacent to carbonyl (CH ₂-C=O)~2.4Triplet2H
Gem-dimethyl (C(CH ₃)₂)~1.3Singlet6H
Other methylene groups1.6 - 1.9Multiplets4H
ε-Caprolactone Unit (Example Comonomer)
Methylene adjacent to oxygen (O-CH ₂)~4.1Triplet2H
Methylene adjacent to carbonyl (CH ₂-C=O)~2.3Triplet2H
Other methylene groups1.3 - 1.7Multiplets6H

Note: Chemical shifts are approximate and can vary based on the solvent, copolymer composition, and sequence effects.

Quantitative Analysis: Determining Copolymer Composition

The molar ratio of the monomers in the copolymer can be calculated from the integrated areas of their respective characteristic peaks in the ¹H NMR spectrum.[10]

Formula for a Copolymer of 6,6-dimethyloxan-2-one (A) and ε-Caprolactone (B):

Molar Fraction of A (Fₐ) = (Iₐ / Nₐ) / [(Iₐ / Nₐ) + (Iₑ / Nₑ)]

Where:

  • Iₐ = Integral of the gem-dimethyl singlet of the 6,6-dimethyloxan-2-one unit (~1.3 ppm).

  • Nₐ = Number of protons for that signal (6H).

  • Iₑ = Integral of the methylene triplet adjacent to the oxygen of the ε-caprolactone unit (~4.1 ppm).

  • Nₑ = Number of protons for that signal (2H).

End-Group Analysis and Molecular Weight Determination

NMR can also be used to determine the number-average molecular weight (Mn) by end-group analysis, provided the end-groups have unique, resolvable signals.[9][11][12][13] This method is most accurate for polymers with lower molecular weights (typically Mn < 20,000 g/mol ), where the end-group signals are sufficiently intense relative to the repeating monomer units.

For polyesters initiated with an alcohol (e.g., butanol), the protons of the initiator fragment at one end of the chain and the hydroxyl end-group at the other can be identified and integrated.

G data ¹H NMR Spectrum Integrated Peak Areas Monomer Molecular Weights calc Calculations Degree of Polymerization (DP) = I_backbone / I_endgroup Mn = (DP * MW_monomer) + MW_endgroups data:integrals->calc:dp data:mw_monomer->calc:mn result Result Number-Average Molecular Weight (Mn) calc->result

Caption: Workflow for calculating Mn from NMR end-group analysis.

Comparison with Alternative Techniques

While NMR is a powerful tool, a comprehensive validation often involves complementary techniques.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Absolute copolymer composition, microstructure, end-groups, Mn.Quantitative without calibration, detailed structural insights.Lower sensitivity for high Mn polymers, can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, simple sample preparation, sensitive to chemical bonds.[1][2]Not inherently quantitative, provides limited structural detail.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Molecular weight distribution (Mw, Mn, PDI).Excellent for determining polydispersity.Requires calibration with standards, provides no compositional data.
Differential Scanning Calorimetry (DSC) Thermal properties (Tg, Tm, crystallinity).Provides information on physical properties.[1][2]Indirect structural information.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable technique for the rigorous structural validation of 6,6-dimethyloxan-2-one copolymers. Its ability to provide absolute, quantitative data on composition, end-groups, and microstructure is unmatched by other common analytical methods.[5] By following robust experimental protocols and carefully interpreting the spectral data, researchers, scientists, and drug development professionals can gain a deep and accurate understanding of their polymer's structure, ensuring the development of materials with tailored and reproducible properties.

References

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Comparative

A Comparative Guide to Molecular Weight Determination of Poly(6,6-dimethyloxan-2-one) via Gel Permeation Chromatography (GPC)

Introduction: The Critical Role of Molecular Weight in Polyester Performance Poly(6,6-dimethyloxan-2-one), a derivative of the broader polycaprolactone family, is a biodegradable polyester with significant potential in d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Molecular Weight in Polyester Performance

Poly(6,6-dimethyloxan-2-one), a derivative of the broader polycaprolactone family, is a biodegradable polyester with significant potential in drug delivery, medical implants, and specialized thermoplastic applications. The molecular weight (MW) and molecular weight distribution (MWD) are not mere numbers; they are fundamental characteristics that dictate the polymer's mechanical properties, degradation kinetics, and ultimately, its performance.[1][2] For instance, higher molecular weight generally imparts greater strength and toughness, while a narrow MWD ensures uniform and predictable material behavior.[2] Therefore, accurate and reliable determination of these parameters is a cornerstone of quality control, research, and development in any application involving this polymer.[3]

This guide provides an in-depth exploration of Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), as the principal technique for characterizing poly(6,6-dimethyloxan-2-one).[3][4][5] We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare GPC with alternative analytical methodologies, supported by experimental insights.

The Workhorse Technique: Gel Permeation Chromatography (GPC/SEC)

GPC is a powerful and widely used form of liquid chromatography that separates dissolved polymer molecules based on their size in solution.[3][4][5] The fundamental principle is size exclusion, not molecular weight itself, although the two are intrinsically linked.[6]

Principle of Separation

The core of a GPC system is a column packed with porous gel beads.[4][7] When a polymer solution passes through the column, the separation occurs based on the hydrodynamic volume of the polymer chains.

  • Large Molecules: Larger polymer coils cannot enter the small pores of the gel beads and are therefore excluded. They travel through the column only in the volume between the beads (the interstitial volume), eluting first.[4][8]

  • Small Molecules: Smaller molecules can explore a larger portion of the pore volume within the beads. This extended path length means they take longer to travel through the column and elute later.[4][8]

This process effectively sorts the polymer molecules by size, with the largest eluting first and the smallest last.[8] A detector measures the concentration of the polymer as it elutes, generating a chromatogram which is a plot of detector response versus elution time (or volume).

The GPC System: An Experimental Workflow

The successful GPC analysis of poly(6,6-dimethyloxan-2-one) hinges on the careful selection and optimization of each component of the system.

GPC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Solvent Mobile Phase (e.g., THF) Degassing Pump Isocratic Pump (Constant Flow Rate) Solvent->Pump Eluent Sample Polymer Sample Dissolution (THF) Filtration (0.45 µm) Injector Autosampler/ Manual Injector Sample->Injector Standards Calibration Standards (e.g., Polystyrene) Serial Dilution Standards->Injector Pump->Injector Column GPC Column Set (Styragel, 40°C) Injector->Column Detector Detector (RI, UV, LS, Visc.) Column->Detector Software Chromatography Software Detector->Software Calibration Calibration Curve Generation Software->Calibration Analysis Peak Integration & MW Calculation (Mn, Mw, PDI) Calibration->Analysis Report Final Report Analysis->Report

Caption: High-level workflow for GPC analysis.

  • Mobile Phase (Eluent): Tetrahydrofuran (THF) is the most common and effective solvent for polyesters like poly(6,6-dimethyloxan-2-one) at moderate temperatures.[9] It is crucial to use high-purity, stabilized THF to prevent peroxide formation and ensure a stable baseline. The solvent must be thoroughly degassed to prevent bubble formation in the pump and detector.

  • Column Set: A set of columns with a range of pore sizes (e.g., Styragel columns) is necessary to separate the broad distribution of molecular weights typically found in polymers. For polyesters, maintaining the columns at a slightly elevated temperature (e.g., 40 °C) ensures good solubility and reproducible results.[9]

  • Detectors:

    • Differential Refractive Index (DRI) Detector: This is the most common universal detector for GPC. It measures the difference in the refractive index between the eluent and the sample solution. Its response is proportional to the concentration of the polymer.

    • Advanced Detectors: For a more comprehensive analysis, multi-detector systems are employed. A light scattering (LS) detector can measure the absolute molecular weight directly, while a viscometer detector provides information about the intrinsic viscosity and polymer structure.[4][10]

The GPC Protocol: A Self-Validating System

This protocol is designed to ensure accuracy and reproducibility for the analysis of poly(6,6-dimethyloxan-2-one).

Objective: To determine the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI = Mw/Mn) of poly(6,6-dimethyloxan-2-one).

Materials & Equipment:

  • GPC System with Isocratic Pump, Autosampler, Column Oven, and DRI Detector.

  • Agilent ResiPore Columns (or equivalent), 2 x 7.5 x 300 mm.[9]

  • Mobile Phase: HPLC-grade, stabilized Tetrahydrofuran (THF).

  • Polymer Sample: Poly(6,6-dimethyloxan-2-one).

  • Calibration Standards: Narrow MWD Polystyrene (PS) standards (e.g., EasiVial kits).[10]

  • Class A Volumetric Flasks, Syringes, and 0.45 µm PTFE syringe filters.

Step-by-Step Methodology:

  • System Preparation:

    • Purge the GPC pump with fresh, degassed THF.

    • Set the system flow rate to 1.0 mL/min.[9]

    • Set the column oven and detector temperature to 40 °C.[9]

    • Allow the system to equilibrate until a stable baseline is achieved (typically 1-2 hours). A stable baseline is critical for accurate peak integration.

  • Calibration Curve Generation (Trustworthiness Pillar):

    • Prepare a series of polystyrene standards of known molecular weight (e.g., from 2,000 to 2,000,000 g/mol ) at a concentration of approximately 1 mg/mL in THF.[1]

    • Inject each standard solution into the GPC system.

    • Record the peak retention time (or volume) for each standard.

    • Plot the logarithm of the peak molecular weight (log M) against the retention time. This creates the calibration curve, which is the foundation for measuring unknown samples. This step is a core part of standardized methods like ASTM D5296.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of poly(6,6-dimethyloxan-2-one) into a 10 mL volumetric flask.

    • Dissolve the polymer in THF by gentle agitation. Complete dissolution is essential; allow the sample to dissolve overnight if necessary to avoid under-representing the high molecular weight fraction.[11]

    • Filter the sample solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial. This removes any particulates that could damage the columns.

  • Analysis:

    • Inject the prepared sample solution into the GPC system.

    • Record the chromatogram until the polymer has fully eluted.

  • Data Processing & Analysis:

    • Using the chromatography software, integrate the area under the sample peak.

    • The software will slice the chromatogram into narrow time intervals. For each slice, it uses the retention time to determine a corresponding molecular weight from the polystyrene calibration curve.

    • The software then calculates Mn, Mw, and PDI based on the molecular weight and detector response (concentration) at each slice.

GPC vs. The Alternatives: A Comparative Analysis

While GPC is a robust and versatile technique, it is not the only method for polymer characterization. Understanding its relationship to other techniques is crucial for a comprehensive material analysis.[12]

Tech_Comparison GPC GPC (SEC) Principle: Size Exclusion Measures: Mn, Mw, PDI (relative) Pros: MWD information, Robust Cons: Calibration needed, Not absolute SLS Static Light Scattering (SLS) Principle: Light Scattering Intensity Measures: Mw (absolute) Pros: Absolute Mw, No calibration Cons: No MWD, Sample clarity critical Viscometry Dilute Solution Viscometry Principle: Viscosity Increase Measures: Mv (Viscosity Average) Pros: Inexpensive, Simple Cons: Single average, Needs K & a values MALDI MALDI-TOF MS Principle: Mass-to-Charge Ratio Measures: Mn, Mw (absolute, low PDI) Pros: Absolute Mn, End-group analysis Cons: Limited to lower MW, Fragmentation risk Polymer Polymer Characterization Polymer->GPC Polymer->SLS Polymer->Viscometry Polymer->MALDI

Caption: Comparison of polymer characterization techniques.

The "Relative" vs. "Absolute" Molecular Weight Dilemma

A standard GPC setup with only a DRI detector provides a relative molecular weight.[6] The results are relative to the calibration standards (e.g., polystyrene). Since poly(6,6-dimethyloxan-2-one) and polystyrene have different chemical structures, their hydrodynamic volumes at the same molecular weight will differ.[13] This can lead to inaccuracies in the absolute values.[13]

  • Universal Calibration: This issue can be partially overcome using the principle of Universal Calibration, which relies on the Mark-Houwink equation ([η] = K * M^a).[14][15] This equation relates intrinsic viscosity ([η]) to molecular weight (M).[16] By using a viscometer detector alongside the DRI, a calibration curve based on the product of M and [η] (which is proportional to hydrodynamic volume) can be constructed, providing more accurate MW values.

  • GPC with Light Scattering (Absolute Method): The most accurate approach is to couple GPC with a multi-angle light scattering (MALS) detector.[6] A light scattering detector measures the intensity of scattered light from the polymer molecules, which is directly proportional to the product of their concentration and molecular weight.[17] This allows for the direct calculation of the absolute molecular weight for each slice of the chromatogram without relying on column calibration for molecular weight determination.[6][10] This approach provides a much higher degree of confidence in the reported molecular weights.[10]

Performance Comparison Table

The following table summarizes the key performance characteristics of GPC compared to other common techniques.

FeatureGPC (DRI Detector)GPC (with MALS)Static Light Scattering (SLS)Dilute Solution Viscometry
Principle Size ExclusionSize Exclusion & Light ScatteringLight Scattering IntensityIncrease in Solution Viscosity
MW Information Mn, Mw, Mz, PDI (Relative)Mn, Mw, Mz, PDI (Absolute)Mw (Absolute)Mv (Viscosity Average)
Provides MWD? YesYesNoNo
Calibration Required (e.g., PS standards)Not for MW (only for flow rate)Not RequiredRequires Mark-Houwink constants (K and a)
Key Advantage Full MWD profile, widely usedAbsolute MW and MWD"Gold standard" for absolute MwLow cost, simple instrumentation
Key Limitation Relative MW valuesHigher instrument costOnly provides an average MwSingle average value, no distribution info
Best For Routine QC, batch-to-batch comparisonAccurate polymer characterization, R&DVerifying absolute Mw of standardsQuick estimation of an average MW

Conclusion: Selecting the Right Tool for the Job

For the comprehensive characterization of poly(6,6-dimethyloxan-2-one), Gel Permeation Chromatography is the most powerful and informative single technique. It is the only common method that provides a full picture of the molecular weight distribution, which is essential for understanding and predicting polymer properties.

  • For routine quality control and process monitoring , a standard GPC system with a DRI detector and polystyrene calibration provides excellent comparative data to ensure batch-to-batch consistency.[13]

  • For in-depth research, material development, and applications where absolute molecular weight is critical (e.g., for regulatory submissions in drug development), a GPC system equipped with a multi-angle light scattering (MALS) detector is the superior choice. It eliminates the potential inaccuracies of relative calibration and provides true, absolute molecular weight values.

By understanding the principles behind GPC, implementing a robust and self-validating protocol, and appreciating its strengths in comparison to other techniques, researchers can confidently characterize poly(6,6-dimethyloxan-2-one) and accelerate the development of innovative new materials.

References

  • ResolveMass Laboratories Inc. (2025). Gel permeation chromatography principle.
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  • Jordi Labs. (n.d.). Polyethylene Molecular Weight Determination using Standardized GPC and Light Scattering.
  • ASTM International. (2020). D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography.
  • PNAS. (2022). Visualizing molecular weights differences in supramolecular polymers.
  • CD Bioparticles. (n.d.). Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues.
  • Agilent Technologies, Inc. (2016). CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM.
  • JYX Digital Repository. (2018). Gel permeation chromatography methods in the analysis of lactide-based polymers.
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Validation

A Comparative Guide to the Thermal Analysis of Aliphatic Polyesters: Poly(6,6-dimethyloxan-2-one) vs. Poly(ε-caprolactone)

This guide provides a detailed comparative analysis of the thermal properties of poly(6,6-dimethyloxan-2-one) and the widely-used biodegradable polymer, poly(ε-caprolactone) (PCL). The primary analytical technique discus...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the thermal properties of poly(6,6-dimethyloxan-2-one) and the widely-used biodegradable polymer, poly(ε-caprolactone) (PCL). The primary analytical technique discussed is Differential Scanning Calorimetry (DSC), a cornerstone for materials characterization in research and development. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of biodegradable polyesters in their applications.

Introduction: The Significance of Thermal Properties in Biodegradable Polymers

Aliphatic polyesters are a critical class of polymers in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability. Poly(ε-caprolactone) (PCL) is a well-established semi-crystalline polyester with a low glass transition temperature and melting point, making it suitable for a variety of applications, including long-term implants and controlled drug release systems.[1]

Poly(6,6-dimethyloxan-2-one), a derivative of PCL, features gem-dimethyl groups on the carbon atom adjacent to the oxygen in the ester linkage. This structural modification is anticipated to significantly alter the polymer's physical and thermal properties. Understanding these changes is paramount for predicting the material's behavior during processing, storage, and in its final application. Differential Scanning Calorimetry (DSC) is an indispensable tool for elucidating these key thermal characteristics.

This guide will delve into the principles of DSC, provide a robust experimental protocol, present a comparative analysis of the thermal behavior of PCL and poly(6,6-dimethyloxan-2-one), and offer insights into how their structural differences influence their thermal properties and, consequently, their potential applications.

The Principles of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature. As the sample is subjected to a controlled temperature program (heating or cooling at a constant rate), it undergoes various physical transitions. These transitions are accompanied by changes in enthalpy, which are detected by the DSC instrument.

The key thermal events observed in a DSC thermogram for a semi-crystalline polymer are:

  • Glass Transition Temperature (Tg): This is a reversible transition in amorphous regions of a polymer from a hard, glassy state to a more flexible, rubbery state. It appears as a step-like change in the heat capacity. Below the Tg, the polymer chains have limited mobility. Above the Tg, the chains have sufficient energy to move, leading to a more flexible material.

  • Crystallization Temperature (Tc): Upon cooling from the melt, amorphous polymer chains can organize into ordered crystalline structures. This is an exothermic process, observed as a peak on the DSC curve.

  • Melting Temperature (Tm): When a semi-crystalline polymer is heated, the crystalline regions melt and become disordered. This is an endothermic process, appearing as a peak on the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion (ΔHm), which is related to the degree of crystallinity of the polymer.

Experimental Protocol: DSC Analysis of Polyesters

To ensure accurate and reproducible DSC data, a standardized experimental protocol is essential. The following is a detailed methodology for the thermal analysis of polyesters like PCL and its derivatives.

3.1. Sample Preparation

  • Ensure the polymer sample is completely dry to avoid any endothermic peaks from water evaporation, which can interfere with the thermal transitions of interest. Dry the sample under vacuum at a temperature below its melting point for at least 24 hours.

  • Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.

  • Hermetically seal the pan to ensure good thermal contact and to prevent any loss of sample during the analysis.

3.2. DSC Instrument Parameters

  • Instrument: A calibrated heat-flux or power-compensation DSC instrument.

  • Pans: Standard aluminum pans.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a purge gas flow rate of 50 mL/min to prevent oxidative degradation of the polymer at elevated temperatures.[2]

  • Calibration: Calibrate the instrument for temperature and enthalpy using high-purity standards (e.g., indium) before running the samples.

3.3. Thermal Program

A "heat-cool-heat" cycle is typically employed to erase the previous thermal history of the polymer and to obtain data on a sample with a controlled morphology.

  • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -100 °C) to a temperature well above its expected melting point (e.g., 100 °C for PCL) at a constant heating rate of 10 °C/min. This scan provides information on the initial state of the material.

  • Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting and to erase the previous thermal history.

  • Cooling Scan: Cool the sample to the starting sub-ambient temperature at a controlled cooling rate (e.g., 10 °C/min). This scan reveals the crystallization behavior of the polymer.

  • Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The data from this second heating scan is typically used for analysis as it reflects the intrinsic thermal properties of the material under controlled conditions.

3.4. Data Analysis

  • The glass transition temperature (Tg) is determined as the midpoint of the step-like transition in the heat flow curve.

  • The melting temperature (Tm) is taken as the peak temperature of the endothermic melting event.

  • The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.

Comparative DSC Analysis

This section presents a comparison of the expected thermal properties of poly(6,6-dimethyloxan-2-one) with the well-characterized poly(ε-caprolactone).

4.1. Poly(ε-caprolactone) (PCL): A Benchmark

PCL is a semi-crystalline polymer with a low glass transition temperature and a relatively low melting point. These properties are well-documented in the scientific literature.

Thermal PropertyTypical Value for PCLReference
Glass Transition Temperature (Tg)~ -60 °C[1][3]
Melting Temperature (Tm)~ 60 °C[1]

The low Tg of PCL means that at room temperature, its amorphous regions are in a rubbery state, contributing to its flexibility. The melting temperature of around 60 °C allows for easy processing using techniques like melt extrusion and 3D printing.[1]

4.2. Poly(6,6-dimethyloxan-2-one): A Theoretical Comparison

The introduction of two methyl groups on the sixth carbon of the caprolactone ring is expected to have a significant impact on the polymer chain's mobility and its ability to pack into a crystalline lattice. This is often referred to as the "gem-dimethyl effect" or "Thorpe-Ingold effect".

  • Expected Impact on Glass Transition Temperature (Tg): The gem-dimethyl groups are bulky and will restrict the rotational freedom of the polymer backbone. This increased steric hindrance is expected to raise the glass transition temperature of poly(6,6-dimethyloxan-2-one) compared to PCL. A higher Tg would imply that the polymer is more rigid at room temperature.

  • Expected Impact on Melting Temperature (Tm) and Crystallinity: The presence of the bulky gem-dimethyl groups can disrupt the regular packing of the polymer chains, making it more difficult for them to form a highly ordered crystalline structure. This could lead to a lower degree of crystallinity and potentially a lower melting temperature compared to PCL. However, in some cases, gem-disubstitution can lead to polymers with enhanced thermal properties. A detailed experimental investigation is necessary to confirm the precise effect on the melting behavior.

In-Depth Discussion: Structure, Properties, and Applications

The predicted differences in the thermal properties of poly(6,6-dimethyloxan-2-one) and PCL have significant implications for their potential applications, particularly in the field of drug delivery.

A higher Tg for poly(6,6-dimethyloxan-2-one) would result in a more rigid material at physiological temperatures. This could be advantageous for applications requiring mechanical integrity, such as orthopedic implants or stents. However, the drug release kinetics from a more rigid polymer matrix would likely be slower compared to the more flexible PCL matrix.

The potential for a lower degree of crystallinity in poly(6,6-dimethyloxan-2-one) could lead to a faster degradation rate, as the amorphous regions of a polymer are more susceptible to hydrolysis than the crystalline regions. This could be beneficial for applications where a more rapid release of a therapeutic agent is desired.

The interplay between a potentially higher Tg and a possibly lower crystallinity creates a complex scenario where the overall performance of poly(6,6-dimethyloxan-2-one) as a drug delivery vehicle would need to be carefully evaluated experimentally.

Conclusion

Differential Scanning Calorimetry is an essential technique for characterizing the thermal properties of biodegradable polyesters, providing crucial information for material selection and application development. While poly(ε-caprolactone) is a well-understood benchmark material, the introduction of structural modifications, such as the gem-dimethyl groups in poly(6,6-dimethyloxan-2-one), is expected to significantly alter its thermal behavior.

Based on fundamental polymer science principles, poly(6,6-dimethyloxan-2-one) is predicted to exhibit a higher glass transition temperature and potentially a different crystalline morphology compared to PCL. These differences would have a profound impact on its mechanical properties, degradation rate, and drug release profile. Further experimental investigation is warranted to fully elucidate the thermal properties of this promising polymer and to explore its potential in advanced biomedical and pharmaceutical applications.

Visualization of the DSC Experimental Workflow

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Dry Dry Polymer Sample Weigh Weigh 5-10 mg Dry->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample into DSC Seal->Load Heat1 First Heating Scan (Erase Thermal History) Load->Heat1 Cool Controlled Cooling Scan (Crystallization) Heat1->Cool Heat2 Second Heating Scan (Data Acquisition) Cool->Heat2 Thermogram Obtain DSC Thermogram Heat2->Thermogram Determine_Tg Determine Tg Thermogram->Determine_Tg Determine_Tm Determine Tm and ΔHm Thermogram->Determine_Tm

Caption: A flowchart of the standard DSC experimental workflow.

References

  • Polycaprolactone. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]

  • Thermal and Morphological Properties of Poly(L-Lactic Acid)/Poly(D-Lactic Acid)-B-Polycaprolactone Diblock Copolymer Blends. Polymers (Basel). 2020;12(11):2633. [Link]

  • DSC glass transition temperature in the PCL phase, T g-PCL, and... ResearchGate. Accessed January 16, 2026. [Link]

  • Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. Polymers (Basel). 2021;13(19):3273. [Link]

  • DSC glass transition temperatures for PCL/Gt blends (U samples). ResearchGate. Accessed January 16, 2026. [Link]

  • Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. International Journal of Polymer Science. 2012;2012:518789. [Link]

  • 6,6-Dimethyloxan-2-one. PubChem. Accessed January 16, 2026. [Link]

  • 6,6-dimethyl tetrahydropyran-2-one. FlavScents. Accessed January 16, 2026. [Link]

  • Reaction of Lactone-Containing Poly(benzofuran-co-arylacetic acid) with Diamines to Cross-Linked Products of Improved Thermal Conductivity. Polymers (Basel). 2024;16(1):11. [Link]

  • Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. Membranes (Basel). 2023;13(4):428. [Link]

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Comparative

A Comparative Guide to Enhancing Polylactide Performance: Copolymerization with 6,6-Dimethyloxan-2-one vs. Standard Monomers

Introduction: Beyond the Brittleness of Polylactide Polylactide (PLA), a bioresorbable aliphatic polyester derived from renewable resources, stands as a cornerstone in the development of medical devices, drug delivery sy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Brittleness of Polylactide

Polylactide (PLA), a bioresorbable aliphatic polyester derived from renewable resources, stands as a cornerstone in the development of medical devices, drug delivery systems, and tissue engineering scaffolds.[1] Its excellent biocompatibility and tunable degradation are well-established. However, the intrinsic brittleness and low toughness of PLA homopolymers limit their application in areas requiring flexibility and elasticity, such as soft tissue engineering or flexible implants.[2]

A proven strategy to overcome these limitations is copolymerization, which introduces different monomer units into the PLA backbone to disrupt chain regularity and modify thermomechanical properties. The most common approach involves copolymerizing lactide with ε-caprolactone (CL) to yield poly(lactide-co-ε-caprolactone) (P(LA-co-CL)), a copolymer that synergizes the stiffness of PLA with the flexibility of polycaprolactone (PCL).[2]

This guide provides an in-depth comparison of the performance of a "designer" monomer, 6,6-dimethyloxan-2-one (a gem-dimethyl substituted ε-caprolactone, hereafter referred to as dmCL), in copolymerization with lactide. While direct, extensive experimental data on P(LA-co-dmCL) is not widely published, we will build a robust performance profile by contrasting the well-documented P(LA-co-CL) system with the predicted outcomes for P(LA-co-dmCL), grounded in fundamental principles of polymer chemistry and data from related substituted lactones.[3] We will explore how the addition of gem-dimethyl groups on the caprolactone ring is anticipated to influence polymerization kinetics, thermal properties, mechanical performance, and degradation profiles.

The Foundational Chemistry: Ring-Opening Polymerization (ROP)

The synthesis of these copolymers is predominantly achieved through Ring-Opening Polymerization (ROP) of the cyclic ester monomers. This process typically requires a catalyst, with stannous octoate (Sn(Oct)₂) being widely used due to its high efficiency and acceptance in biomedical applications. The polymerization proceeds via a coordination-insertion mechanism where the catalyst activates the monomer, allowing it to be inserted into the growing polymer chain.[4]

ROP_Mechanism cluster_monomers Monomers Lactide Lactide ActiveCenter Active Polymer Chain ~[Polymer]-O-Sn Lactide->ActiveCenter Insertion dmCL 6,6-Dimethyloxan-2-one (dmCL) dmCL->ActiveCenter Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->ActiveCenter Initiator Initiator (e.g., Alcohol, R-OH) Initiator->ActiveCenter Activation Copolymer P(LA-co-dmCL) Copolymer ActiveCenter->Copolymer Propagation

Caption: General mechanism of Ring-Opening Copolymerization (ROP).

The Benchmark: Performance of Poly(L-lactide-co-ε-caprolactone) Copolymers

To understand the potential of dmCL, we must first establish the performance of the standard P(LA-co-CL) copolymer. The properties of P(LA-co-CL) are highly tunable and directly dependent on the molar ratio of lactide to ε-caprolactone in the polymer backbone.[5][6]

  • Thermal Properties: Pure PCL has a very low glass transition temperature (Tg) of approximately -60°C, while pure PLLA has a Tg around 60°C. In their statistical copolymers, a single Tg is observed, which systematically increases with increasing lactide content.[6] This transition reflects the shift from a rubbery, flexible material to a rigid, glassy one. Crystallinity is significantly reduced compared to the homopolymers due to the disruption of chain packing, with copolymers containing 30 mol% or more of ε-CL often being completely amorphous.[6]

  • Mechanical Properties: The mechanical profile of P(LA-co-CL) spans a vast range. Copolymers rich in CL are soft, elastomeric thermoplastics. As the molar content of LA increases from ~66% to 90%, the material transitions to a glassy plastic, with the tensile modulus increasing dramatically from as low as 12.0 MPa to over 1343.1 MPa.[5] This tunability is the primary advantage of this copolymer system.

  • Degradation: The degradation rate can be controlled by the composition. The amorphous regions degrade faster than crystalline ones, and the presence of the more rapidly hydrolyzing lactide units can accelerate the degradation of the PCL segments.

Performance Projection: The Role of the 6,6-Dimethyl Substituent

Introducing two methyl groups at the 6-position of the oxan-2-one ring fundamentally alters the monomer's steric profile and hydrophobicity. These changes are projected to have significant consequences for the resulting copolymer's performance compared to the standard P(LA-co-CL).

Hypothesized Impact on Copolymer Properties
  • Polymerization Kinetics: The steric hindrance caused by the bulky gem-dimethyl groups adjacent to the ester linkage is expected to reduce the monomer's reactivity. Studies on other alkyl-substituted caprolactones have shown that substituents can significantly slow the rate of polymerization.[3] Therefore, achieving high molecular weight P(LA-co-dmCL) may require longer reaction times or higher catalyst concentrations compared to P(LA-co-CL) synthesis.

  • Thermal Properties:

    • Glass Transition (Tg): The gem-dimethyl groups will severely restrict the rotational freedom of the polymer backbone. This increased chain rigidity is predicted to cause a significant increase in the Tg of the resulting copolymer compared to a P(LA-co-CL) of an equivalent molar ratio. This could be advantageous for applications requiring better thermal stability and shape retention at physiological temperatures.

    • Crystallinity: The bulky substituents are expected to be highly effective at disrupting chain packing. This will likely lead to a copolymer that is more amorphous than its P(LA-co-CL) counterpart, potentially suppressing crystallization entirely across a wider range of compositions.

  • Mechanical Performance: The combination of a higher Tg and a more amorphous structure would likely yield a material that is tougher and more rigid than P(LA-co-CL) but still more ductile than pure PLA. It would likely behave as a tough, glassy amorphous polymer, potentially with improved impact resistance.

  • Degradation Profile: The degradation of polyesters occurs via hydrolysis of the ester bonds. The steric bulk of the gem-dimethyl groups is expected to shield the adjacent ester linkages from hydrolytic attack. Furthermore, the two additional methyl groups per dmCL unit increase the overall hydrophobicity of the polymer chain, which would reduce water uptake. Both factors strongly suggest that P(LA-co-dmCL) will exhibit a slower degradation rate than P(LA-co-CL).

Comparative Data Summary

The following table compares the established properties of the base homopolymers and the standard P(LA-co-CL) copolymer with the projected properties of the P(LA-co-dmCL) system.

PropertyPLLA (Homopolymer)P(LA-co-CL) (50:50)P(LA-co-dmCL) (50:50) (Projected) PCL (Homopolymer)
Glass Transition (Tg) ~60 °C-5 to 10 °C[6]Higher (e.g., 20-35 °C)~ -60 °C
Melting Temp. (Tm) ~175 °C[6]Amorphous or low Tm[6]Likely Amorphous ~60 °C
Tensile Modulus High (~2-4 GPa)Low to Medium (~50-400 MPa)[5]Medium to High (Higher than P(LA-co-CL))Low (~400 MPa)
Elongation at Break Low (<10%)[6]High (>500%)[2]Moderate to High (Lower than P(LA-co-CL))High (>700%)
Degradation Rate ModerateTunable (Moderate to Fast)Slow (Slower than P(LA-co-CL))Slow
Key Feature Rigid, BrittleFlexible, ElasticTough, Thermally Stable, Slow-Degrading Flexible, Ductile

Experimental Workflows and Protocols

Validating the projected performance of P(LA-co-dmCL) requires empirical testing. The following protocols for synthesis and characterization of P(LA-co-CL) can be adapted for the novel copolymer.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers 1. Dry Monomers (Lactide, dmCL) Catalyst 2. Add Catalyst/Initiator (Sn(Oct)₂, Alcohol) Monomers->Catalyst ROP 3. Bulk Polymerization (e.g., 140°C, N₂ atm) Catalyst->ROP Purify 4. Dissolve & Precipitate (DCM -> Ethanol) ROP->Purify Dry 5. Dry under Vacuum Purify->Dry FinalPolymer Purified Copolymer Dry->FinalPolymer NMR Composition (¹H NMR) GPC Molecular Wt. (GPC) DSC Thermal Props. (DSC) Tensile Mechanical Props. (Tensile Test) FinalPolymer->NMR FinalPolymer->GPC FinalPolymer->DSC FinalPolymer->Tensile

Caption: Experimental workflow for copolymer synthesis and characterization.

Protocol 1: Synthesis of P(LA-co-dmCL) via ROP

This protocol is adapted from established methods for P(LA-co-CL) synthesis.[2]

  • Preparation: Dry L-lactide and 6,6-dimethyloxan-2-one (dmCL) under vacuum at 40°C for 24 hours to remove moisture.

  • Charging Reactor: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired molar amounts of L-lactide and dmCL (e.g., for a 50:50 feed ratio). Heat the flask in an oil bath to melt the monomers (e.g., 140°C).

  • Initiation: Prepare a stock solution of the catalyst, stannous octoate (Sn(Oct)₂), in anhydrous toluene. Add the catalyst to the molten monomers using a syringe. A typical comonomer-to-catalyst molar ratio is 2000:1 to 5000:1.[2][5]

  • Polymerization: Allow the reaction to proceed with continuous magnetic stirring under nitrogen at 140°C. Reaction time will need to be optimized (e.g., 6-24 hours), likely requiring longer times than for unsubstituted ε-caprolactone.

  • Purification: After cooling to room temperature, dissolve the crude polymer in dichloromethane (DCM). Precipitate the copolymer by slowly adding the DCM solution to a large volume of cold ethanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Characterization
  • Composition (¹H NMR): Dissolve ~10 mg of the dried copolymer in deuterated chloroform (CDCl₃). The molar composition can be calculated by integrating the characteristic peaks for the lactide methine proton (~5.1 ppm) and the dmCL methylene protons adjacent to the ester oxygen (~4.0 ppm).

  • Molecular Weight (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) using gel permeation chromatography (GPC) with tetrahydrofuran (THF) as the mobile phase and polystyrene standards for calibration.

  • Thermal Properties (DSC): Use differential scanning calorimetry (DSC) to determine the Tg, melting temperature (Tm), and crystallization temperature (Tc). A typical procedure involves heating the sample from -80°C to 200°C at 10°C/min (to erase thermal history), cooling to -80°C, and then a second heating scan at 10°C/min from which data is reported.[5]

  • Mechanical Properties: Prepare films by solution casting or melt pressing. Perform tensile testing according to ASTM D882 standards to determine the tensile modulus, ultimate tensile strength, and elongation at break.

Conclusion and Field Insights

The copolymerization of lactide with ε-caprolactone is a robust and well-understood method for creating flexible, biodegradable polymers. The resulting P(LA-co-CL) materials offer a broad spectrum of mechanical properties controlled simply by adjusting the comonomer feed ratio.

This guide posits that 6,6-dimethyloxan-2-one represents a logical next step in the rational design of biodegradable polyesters. The introduction of the gem-dimethyl group is projected to yield copolymers with a distinct property profile: higher thermal stability (Tg), a more amorphous nature, and a slower, more controlled degradation rate. These characteristics could be highly desirable for applications such as long-term implantable devices where maintaining mechanical integrity over an extended period is critical, or in drug delivery systems requiring near zero-order release kinetics.

While the synthesis may require optimization to account for potentially slower kinetics, the prospective benefits warrant experimental investigation. Researchers and drug development professionals should consider this substituted monomer as a strategic tool to access a new domain of material properties, moving beyond the established baseline of P(LA-co-CL) to create next-generation biomaterials tailored to more demanding applications.

References

  • Phetsuk, S., Molloy, R., Nalampang, K., Meepowpan, P., Topham, P.D., Tighe, B.J. and Punyodom, W. (2020). Physical and thermal properties of l‐lactide/ϵ‐caprolactone copolymers: the role of microstructural design. Polymer International. [Link]

  • Cai, Y., et al. (2018). Copolymerization of l-lactide and ε-caprolactone catalyzed by mono-and dinuclear salen aluminum complexes bearing bulky 6,6′-dimethylbipheyl-bridge: random and tapered copolymer. RSC Publishing. [Link]

  • Clamor, C., Beament, J., Wright, P. M., Cattoz, B. N., O'Reilly, R. K., & Dove, A. P. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry. [Link]

  • Phetsuk, S., et al. (2020). Physical and thermal properties of l-lactide/ϵ-caprolactone copolymers: the role of microstructural design. Aston Research Explorer. [Link]

  • Larrañaga, A., et al. (2014). Synthesis, structure and properties of poly(L-lactide-co-ε-caprolactone) statistical copolymers. PubMed. [Link]

  • Phetsuk, S., et al. (2019). Physical and thermal properties of l‐lactide/ϵ‐caprolactone copolymers: the role of microstructural design. ResearchGate. [Link]

  • Phetsuk, S., et al. (2019). Physical and thermal properties of l‐ lactide/ϵ‐caprolactone copolymers: the role of microstructural design. Sci-Hub. [Link]

  • Lee, J. H., et al. (2018). Thermal properties of poly(ε-caprolactone-co-lactide) (PCLA) copolymers. ResearchGate. [Link]

  • Wang, X., et al. (2021). Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity. MDPI. [Link]

  • Wang, X., et al. (2021). Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity. ResearchGate. [Link]

  • Grijpma, D. W., et al. (2021). Synthesis of Poly(L–lactide)–poly(ε–caprolactone)–poly(ethylene glycol) Terpolymer Grafted onto Partially Oxidized Carbon Nanotube Nanocomposites for Drug Delivery. PMC - NIH. [Link]

  • Zhang, L., et al. (2004). Block Copolymerization of ϵ‐Caprolactone and L‐Lactide by Lanthanum tris(2,6‐Dimethylphenolate)s. Taylor & Francis Online. [Link]

  • Song, S., et al. (2001). Synthesis and Characterization of Poly(l-lactide)−Poly(ε-caprolactone) Multiblock Copolymers. ResearchGate. [Link]

  • ten Breteler, M.R., et al. (2002). Ring-opening polymerization of substituted e-caprolactones with chiral (salen) AIOiPr complex. University of Twente Research Information. [Link]

  • Zhang, Z., et al. (2023). Stereogradient polycaprolactones formed by asymmetric kinetic resolution polymerization of 6-methyl-ε-caprolactone. Polymer Chemistry (RSC Publishing). [Link]

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  • Miranda Campos, B., et al. (2022). Poly(L-lactide-co-ε-caprolactone)-matrix composites produced in one step by in situ polymerization in TP-RTM. LillOA. [Link]

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Validation

A Senior Application Scientist's Guide to Catalytic Systems for the Ring-Opening Polymerization of 6,6-Dimethyloxan-2-one

The synthesis of well-defined, biodegradable aliphatic polyesters is a cornerstone of advanced drug delivery, tissue engineering, and sustainable materials development. Among these, poly(6,6-dimethyloxan-2-one) offers un...

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of well-defined, biodegradable aliphatic polyesters is a cornerstone of advanced drug delivery, tissue engineering, and sustainable materials development. Among these, poly(6,6-dimethyloxan-2-one) offers unique thermal and mechanical properties due to the gem-dimethyl group on the carbon adjacent to the oxygen atom of the ester. The effective synthesis of this polymer hinges on the ring-opening polymerization (ROP) of its parent lactone, a process whose efficiency, control, and ultimate polymer characteristics are dictated by the choice of catalytic system.

This guide provides an in-depth comparison of the primary catalytic methodologies for the ROP of lactones, with a specific focus on their application to 6,6-dimethyloxan-2-one. We will move beyond mere protocols to explore the mechanistic rationale and practical implications of each system, empowering researchers to make informed decisions for their specific application.

Organometallic Catalysis: The Workhorse of Lactone Polymerization

Organometallic complexes, particularly those based on tin, aluminum, zinc, and rare-earth metals, have historically been the most prevalent catalysts for lactone ROP due to their high activity.[1]

Causality Behind the Mechanism: Coordination-Insertion

The predominant mechanism for these catalysts is coordination-insertion.[2] The process is initiated by the coordination of the lactone's carbonyl oxygen to the Lewis acidic metal center of the catalyst. This coordination polarizes the carbonyl group, rendering the acyl-carbon more susceptible to nucleophilic attack by an initiator, typically an alkoxide group attached to the metal center. The subsequent cleavage of the acyl-oxygen bond results in the ring opening of the monomer and the extension of the polymer chain, which remains attached to the metal center.

G cluster_0 Coordination-Insertion Mechanism M_OR M-OR (Catalyst-Initiator) Activated_Complex Coordinated Complex (Activated Monomer) M_OR->Activated_Complex Coordination Lactone Lactone Monomer Lactone->Activated_Complex Propagation Chain Propagation (Ring-Opened) Activated_Complex->Propagation Nucleophilic Attack & Ring Opening Propagation->M_OR Propagating Chain Ready for next monomer

Caption: Organometallic-catalyzed Ring-Opening Polymerization.

Performance Analysis
  • Activity: Generally very high. Tin(II) octoate (Sn(Oct)₂), for instance, is a widely used, highly active catalyst, though it often requires elevated temperatures ( >100 °C) and can lead to broad molecular weight distributions.[1] More sophisticated single-site catalysts, like well-defined aluminum or zinc complexes, can achieve high activity even at ambient temperatures.[2][3]

  • Control: The level of control is highly dependent on the specific catalyst structure. While simple catalysts like Sn(Oct)₂ offer poor control, well-defined complexes with bulky ligands can provide living polymerization characteristics, yielding polymers with predictable molecular weights and narrow polydispersities (Đ < 1.2).[2]

  • Limitations & Trustworthiness: The primary drawback is the inevitable presence of residual metal in the final polymer.[1] For biomedical applications, where heavy metal content is strictly regulated (e.g., <10 ppm), extensive and costly purification steps are mandatory.[1] This concern about metal toxicity undermines the trustworthiness of these systems for sensitive applications.

Organocatalysis: The Metal-Free Alternative

To circumvent the issue of metal contamination, organocatalysis has emerged as a powerful and versatile platform for lactone ROP.[4][5] These systems utilize small organic molecules to activate the monomer and/or the initiator.

Causality Behind the Mechanism: Monomer and Initiator Activation

Organocatalytic ROP often employs a bifunctional approach. For example, in a common thiourea/amine system, the thiourea acts as a hydrogen-bond donor, activating the monomer by withdrawing electron density from the carbonyl group. Simultaneously, a basic amine cocatalyst deprotonates the initiator (an alcohol), increasing its nucleophilicity. This dual activation strategy significantly enhances reaction rates under mild conditions.[4][5] Other organocatalysts, such as N-Heterocyclic Carbenes (NHCs) or phosphazenes, function as potent nucleophiles or bases to initiate polymerization.[5][6]

G cluster_1 Bifunctional Organocatalysis Mechanism Monomer Lactone Monomer Activated_Monomer Activated Monomer (via H-Bonding) Monomer->Activated_Monomer Initiator R-OH (Alcohol Initiator) Activated_Initiator Activated Initiator (R-O⁻) Initiator->Activated_Initiator Thiourea Thiourea (H-Bond Donor) Thiourea->Activated_Monomer Activates Base Amine Base Base->Activated_Initiator Activates Polymer Polymer Chain Growth Activated_Monomer->Polymer Activated_Initiator->Polymer Nucleophilic Attack

Caption: Dual activation mechanism in bifunctional organocatalysis.

Performance Analysis
  • Activity: While historically considered less active than their organometallic counterparts, modern organocatalysts, such as strong phosphazene bases, exhibit exceptionally high activity, enabling rapid polymerization even at room temperature.[5]

  • Control: Many organocatalytic systems demonstrate excellent control over polymerization, affording polymers with predictable molecular weights and very narrow dispersities (Đ often approaching 1.05).[4] The living nature of these polymerizations also allows for the synthesis of complex architectures like block copolymers.

  • Advantages & Self-Validation: The most significant advantage is the production of metal-free polymers, which is critical for biomedical and electronic applications. The protocols are often self-validating; a linear relationship between monomer conversion and polymer molecular weight, along with a low Đ, confirms the controlled nature of the polymerization.

Enzymatic Catalysis: The "Green" and Selective Route

Enzymatic ROP leverages biocatalysts, most commonly immobilized lipases such as Candida antarctica Lipase B (CALB, often sold as Novozym-435), to synthesize polyesters under environmentally benign conditions.[7][8]

Causality Behind the Mechanism: Mimicking Nature's Esterification

The mechanism mirrors the enzyme's natural function of ester hydrolysis/synthesis. The reaction occurs within the enzyme's active site. An alcohol initiator first acylates a serine residue in the active site. The lactone monomer then enters the active site, is ring-opened, and acylates the serine, releasing the alcohol-terminated polymer chain. This process repeats, extending the polymer chain in a controlled manner.

Performance Analysis
  • Activity & Conditions: Enzymatic polymerizations are typically slower than organometallic or the most active organocatalytic systems. They often require higher temperatures (60-100 °C) and sometimes reduced pressure to remove condensation byproducts, which can be rate-limiting.[8]

  • Control & Selectivity: While control over molecular weight can be more challenging to predict than in living polymerizations, enzymatic ROP offers remarkable chemo- and regioselectivity. It can polymerize monomers with sensitive functional groups that would be incompatible with many chemical catalysts.

  • Trustworthiness & Limitations: The key advantage is the biocompatibility of the catalyst, which can often be filtered off at the end of the reaction, leading to exceptionally pure polymers. However, enzymes are more expensive and can be sensitive to the solvent and temperature, with potential for denaturation. The reusability of the immobilized enzyme is a key factor in its economic viability.[8]

Comparative Performance Analysis

The choice of a catalytic system is a trade-off between speed, control, cost, and the required purity of the final polymer.

FeatureOrganometallic CatalystsOrganocatalystsEnzymatic Catalysts
Typical Catalysts Sn(Oct)₂, Al(OⁱPr)₃, Zn(Et)₂TBD, DBU, Phosphazenes, ThioureasCandida antarctica Lipase B (CALB)
Polymerization Control Variable; from poor to excellentGenerally excellent; living characteristicsModerate to good
Reaction Rate High to very highModerate to very highLow to moderate
Reaction Temperature 25 - 150 °C0 - 100 °C60 - 100 °C
Polymer Purity Requires extensive purification to remove metal residues[1]High; metal-freeVery high; catalyst easily removed
Key Advantage High activity, low cost (for simple systems)Metal-free polymers, high control, architectural complexity"Green" process, high selectivity, biocompatible
Key Disadvantage Metal contamination, toxicity concerns[1]Can be sensitive to impurities, higher costSlower reactions, catalyst cost & stability

Experimental Protocols & Workflow

A robust and reproducible polymerization requires meticulous attention to experimental detail, particularly the exclusion of water, which can act as an uncontrolled initiator.

G Start Start: Reagent Preparation Purify_Monomer 1. Purify & Dry Monomer (e.g., Distillation over CaH₂) Start->Purify_Monomer Prepare_Initiator 2. Prepare Initiator/ Catalyst Stock Solutions Purify_Monomer->Prepare_Initiator Assemble_Rxn 3. Assemble Glassware (Flame-dried, under N₂/Ar) Prepare_Initiator->Assemble_Rxn Run_Rxn 4. Conduct Polymerization (Controlled Temp. & Time) Assemble_Rxn->Run_Rxn Quench 5. Quench Reaction (e.g., Acidic Methanol) Run_Rxn->Quench Precipitate 6. Precipitate Polymer (e.g., in cold Methanol/Hexane) Quench->Precipitate Isolate 7. Isolate & Dry Polymer (Filtration, Vacuum Oven) Precipitate->Isolate Characterize 8. Characterize Product Isolate->Characterize NMR ¹H NMR: Conversion, End-group analysis Characterize->NMR GPC GPC/SEC: Mn, Mw, Đ Characterize->GPC DSC DSC/TGA: Thermal Properties (Tg, Tm) Characterize->DSC

Caption: A self-validating experimental workflow for ROP.

Protocol 1: Organometallic-Catalyzed ROP using Sn(Oct)₂
  • Rationale: This protocol exemplifies a bulk polymerization, which minimizes solvent waste and simplifies purification. Sn(Oct)₂ is chosen for its commonality, though it offers limited control.

  • Methodology:

    • Preparation: Add 6,6-dimethyloxan-2-one (e.g., 5.0 g, 39 mmol) and an initiator (e.g., benzyl alcohol, 42.2 mg, 0.39 mmol for a target degree of polymerization of 100) to a flame-dried Schlenk flask under inert atmosphere (N₂ or Ar).

    • Catalyst Addition: Add a stock solution of Sn(Oct)₂ in dry toluene (e.g., to achieve a monomer-to-catalyst ratio of 5000:1).

    • Polymerization: Immerse the flask in a preheated oil bath at 120 °C and stir for 4-12 hours. The viscosity of the mixture will increase significantly.

    • Isolation: Cool the reaction to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane (DCM), and precipitate it by adding the solution dropwise into a large volume of cold methanol.

    • Purification: Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Organocatalyzed ROP using DBU/Thiourea
  • Rationale: This protocol demonstrates a controlled polymerization under mild conditions, yielding a metal-free polymer. The DBU/Thiourea system is a well-established bifunctional catalyst.

  • Methodology:

    • Preparation: In a glovebox, add 6,6-dimethyloxan-2-one (e.g., 1.0 g, 7.8 mmol), thiourea (e.g., 1.5 mg, 0.02 mmol, 0.25 mol%), and benzyl alcohol initiator (e.g., 8.4 mg, 0.078 mmol for a target DP of 100) to a vial containing a stir bar. Dissolve in dry toluene (e.g., 2 mL).

    • Initiation: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3.0 mg, 0.02 mmol, 0.25 mol%) to start the polymerization.

    • Polymerization: Stir the reaction at room temperature (25 °C). Monitor the reaction by taking aliquots for ¹H NMR analysis to determine monomer conversion.

    • Isolation: Once the desired conversion is reached (e.g., >95%), quench the reaction with a few drops of benzoic acid solution in DCM. Precipitate the polymer in cold methanol.

    • Purification: Filter the polymer and dry under vacuum to a constant weight. The resulting polymer should have a predictable molecular weight and a narrow polydispersity (Đ < 1.15).

Conclusion and Recommendations

The choice of a catalytic system for the polymerization of 6,6-dimethyloxan-2-one is not a one-size-fits-all decision. It is a strategic choice based on the end-use application of the resulting polymer.

  • For bulk industrial production where cost is paramount and trace metal content is acceptable, traditional organometallic catalysts like Sn(Oct)₂ remain a viable, albeit uncontrolled, option.

  • For high-performance materials and biomedical applications , where metal contamination is unacceptable and precise control over polymer architecture is required, organocatalysis is the superior choice. Systems like phosphazenes or bifunctional amine/thioureas offer rapid, controlled polymerizations at mild temperatures.

  • For applications demanding the absolute highest purity and biocompatibility, or for the polymerization of highly functionalized lactones, enzymatic catalysis with agents like CALB provides a "green" and highly selective, albeit slower, synthetic route.

By understanding the fundamental mechanisms and trade-offs of each system, researchers can effectively harness the ring-opening polymerization of 6,6-dimethyloxan-2-one to develop next-generation biodegradable materials.

References

  • Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited st
  • Synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. DigitalCommons@URI.
  • Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI.
  • Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst.
  • Chapter 5: Ring-opening Polymeriz
  • Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts.
  • Advances in the One-Step Approach of Polymeric Materials Using Enzym
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  • Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI.

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Comparative

A Spectroscopic Showdown: Differentiating 6,6-Dimethyloxan-2-one from its Constitutional Isomers

An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development In the nuanced world of molecular characterization, the ability to distinguish between constitutional isomers—molecules sharing the same molec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development

In the nuanced world of molecular characterization, the ability to distinguish between constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—is paramount. This guide provides a comprehensive spectroscopic comparison of 6,6-dimethyloxan-2-one (a δ-lactone) with its constitutional isomers, focusing on the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these subtle yet significant spectral differences is crucial for unambiguous structural elucidation and ensuring the purity of synthesized compounds.

The Challenge of Isomeric Differentiation

Constitutional isomers of the molecular formula C7H12O2, such as 6,6-dimethyloxan-2-one, present a classic challenge in analytical chemistry. While they share the same mass, their distinct atomic arrangements give rise to unique spectroscopic fingerprints. This guide will delve into the spectral characteristics of 6,6-dimethyloxan-2-one and compare them with representative acyclic and cyclic isomers to highlight the diagnostic power of modern spectroscopic techniques.

Core Compounds Under Investigation

For this comparative analysis, we will focus on the following constitutional isomers of C7H12O2:

  • 6,6-Dimethyloxan-2-one: Our primary compound, a six-membered cyclic ester (δ-lactone).

  • Ethyl 4-pentenoate: An acyclic ester isomer.

  • Methyl 5-hexenoate: Another acyclic ester isomer with a different ester group and double bond position.

  • (E)-Hept-3-enoic acid: A carboxylic acid isomer.

The Spectroscopic Toolkit: A Methodological Overview

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for obtaining the NMR, IR, and MS spectra discussed in this guide.

Experimental Workflow: From Sample Preparation to Spectral Analysis

Caption: A streamlined workflow for the spectroscopic analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and connectivity of each isomer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[3][4]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in each isomer, particularly the carbonyl group.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5][6] For solid samples, apply firm pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The evanescent wave penetrates a few micrometers into the sample, and the absorbed radiation is detected.[5][6]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after each measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of each isomer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer.

    • Ionization: The molecules are ionized, typically by electron impact (EI), which creates a molecular ion (M⁺) and various fragment ions.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

    • Detection: The abundance of each ion is measured, generating a mass spectrum.

  • Data Analysis: The mass spectrum provides the molecular weight of the compound (from the molecular ion peak) and a characteristic fragmentation pattern that can be used for structural elucidation and library matching.[7]

Spectroscopic Comparison: Unmasking the Isomers

The following sections detail the expected spectroscopic data for 6,6-dimethyloxan-2-one and its constitutional isomers, highlighting the key differences.

¹H and ¹³C NMR Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported in CDCl₃)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
6,6-Dimethyloxan-2-one Singlet (~1.4 ppm, 6H, 2 x CH₃); Multiplets for CH₂ groupsCarbonyl carbon (~172 ppm); Quaternary carbon (~82 ppm); Methyl carbons (~28 ppm)
Ethyl 4-pentenoate Terminal vinyl protons (~5.0 and ~5.8 ppm); Quartet (~4.1 ppm, 2H, OCH₂); Triplet (~1.2 ppm, 3H, OCH₂CH₃)Carbonyl carbon (~173 ppm); Vinyl carbons (~115 and ~137 ppm); OCH₂ (~60 ppm); OCH₂CH₃ (~14 ppm)
Methyl 5-hexenoate Terminal vinyl protons (~5.0 and ~5.8 ppm); Singlet (~3.7 ppm, 3H, OCH₃)Carbonyl carbon (~174 ppm); Vinyl carbons (~115 and ~138 ppm); OCH₃ (~51 ppm)
(E)-Hept-3-enoic acid Vinylic protons (~5.5-5.8 ppm); Carboxylic acid proton (broad singlet, >10 ppm)Carboxyl carbon (>175 ppm); Vinylic carbons (~120-145 ppm)

Interpretation and Causality:

  • Distinguishing Cyclic vs. Acyclic Structures: The most striking difference is the absence of vinylic proton signals (δ 5-6 ppm) in the ¹H NMR spectrum of the saturated lactone, 6,6-dimethyloxan-2-one. Conversely, the acyclic isomers all exhibit characteristic signals for their C=C double bonds.

  • The Gem-Dimethyl Group: 6,6-dimethyloxan-2-one is uniquely identified by a prominent singlet in its ¹H NMR spectrum integrating to six protons, corresponding to the two equivalent methyl groups attached to the same carbon (a gem-dimethyl group). In the ¹³C NMR spectrum, the quaternary carbon to which these methyls are attached appears at a distinct chemical shift (~82 ppm).

  • Ester and Acid Functionalities: The ¹H NMR spectra of the esters are distinguished by the signals for their alkoxy groups: a quartet and a triplet for the ethyl group in ethyl 4-pentenoate, and a singlet for the methyl group in methyl 5-hexenoate.[8] The carboxylic acid is readily identified by the highly deshielded, broad singlet of the acidic proton. The carbonyl carbons in the ¹³C NMR spectra also show subtle but consistent differences, with the carboxylic acid carbonyl typically appearing at the highest chemical shift.

Caption: Decision tree for isomer identification based on ¹H NMR data.

Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy provides a rapid and effective method for identifying the type of carbonyl group present in each isomer.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchOther Key Absorptions
6,6-Dimethyloxan-2-one ~1735-1750C-O stretch (~1250-1111)
Ethyl 4-pentenoate ~1735-1750C=C stretch (~1640), C-O stretch (~1300-1000)
Methyl 5-hexenoate ~1735-1750C=C stretch (~1640), C-O stretch (~1300-1000)
(E)-Hept-3-enoic acid ~1700-1725Broad O-H stretch (~2500-3300), C=C stretch (~1650)

Interpretation and Causality:

  • Lactone vs. Acyclic Ester: Saturated six-membered lactones (δ-lactones) exhibit a C=O stretching frequency in a similar region to acyclic esters (~1735-1750 cm⁻¹).[9] Therefore, IR spectroscopy alone may not be sufficient to distinguish between these two classes if other functional groups are absent.

  • The Carboxylic Acid Marker: The most diagnostic feature in the IR spectra is the broad O-H stretching absorption of the carboxylic acid, which spans a wide range from approximately 2500 to 3300 cm⁻¹. This, combined with a slightly lower C=O stretching frequency (~1700-1725 cm⁻¹) due to hydrogen bonding, makes carboxylic acids easily distinguishable from esters.

  • Unsaturation: The acyclic isomers will also show a C=C stretching absorption around 1640-1650 cm⁻¹, which is absent in the saturated lactone.

Mass Spectrometry: Fragmentation as a Structural Clue

Mass spectrometry provides the molecular weight of the isomers and, more importantly, distinct fragmentation patterns that reflect their underlying structures.

Table 3: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
6,6-Dimethyloxan-2-one 128Loss of CH₃ (m/z 113), Loss of C₃H₇ (m/z 85), McLafferty-type rearrangements
Ethyl 4-pentenoate 128Loss of OC₂H₅ (m/z 83), McLafferty rearrangement (m/z 88)
Methyl 5-hexenoate 128Loss of OCH₃ (m/z 97), McLafferty rearrangement (m/z 74)
(E)-Hept-3-enoic acid 128Fragments characteristic of carboxylic acids, McLafferty rearrangement (m/z 60)

Interpretation and Causality:

  • Molecular Ion Peak: All isomers will show a molecular ion peak at m/z 128, confirming their shared molecular formula.

  • Ester Fragmentation: Acyclic esters are known to undergo characteristic α-cleavage (loss of the -OR group) and McLafferty rearrangements. The mass of the fragment from the McLafferty rearrangement is diagnostic of the ester type: m/z 74 for methyl esters and m/z 88 for ethyl esters.[10][11]

  • Lactone Fragmentation: The fragmentation of cyclic esters is often more complex.[11][12] For 6,6-dimethyloxan-2-one, a prominent fragment is often observed at m/z 113, corresponding to the loss of a methyl group, which is a favorable fragmentation due to the formation of a stable tertiary carbocation.

  • Carboxylic Acid Fragmentation: Carboxylic acids also undergo a characteristic McLafferty rearrangement, typically resulting in a fragment at m/z 60 for simple aliphatic acids.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of constitutional isomers like 6,6-dimethyloxan-2-one requires a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. While IR spectroscopy can quickly identify the presence of key functional groups, and mass spectrometry can confirm the molecular weight and provide fragmentation clues, it is NMR spectroscopy that offers the most definitive evidence of atomic connectivity. By carefully analyzing the chemical shifts, coupling patterns, and integration in ¹H and ¹³C NMR spectra, in conjunction with IR and MS data, researchers can confidently distinguish between even closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6,6-dimethyloxan-2-one

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6,6-dimethyloxan-2-one, ensuring compliance and environmental stewardship. The procedures outlined are grounded in established safety principles for managing hazardous chemical waste.

Hazard Identification and Immediate Safety Precautions

Before beginning any work that will generate 6,6-dimethyloxan-2-one waste, it is critical to understand its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6,6-dimethyloxan-2-one is classified as an irritant.[1]

Primary Hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.[1]
Body Protection Standard laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6,6-dimethyloxan-2-one is to manage it as hazardous chemical waste.[3][4] Adherence to all institutional, local, state, and federal regulations is mandatory.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

  • Isolate the Waste Stream: Do not mix 6,6-dimethyloxan-2-one waste with other chemical waste streams unless compatibility has been explicitly confirmed.[3][4] Incompatible materials can lead to dangerous reactions.

  • Collect All Contaminated Materials: Place all waste containing 6,6-dimethyloxan-2-one, including residual amounts in reaction vessels, contaminated pipette tips, gloves, and absorbent materials, into a dedicated hazardous waste container.[5]

Step 2: Containerization

  • Select a Compatible Container: Use a leak-proof container made of a material compatible with organic compounds, such as high-density polyethylene (HDPE) or glass.[3] Ensure the container is in good condition with a secure, tightly fitting cap to prevent leaks and vapor release.[7]

  • Avoid Overfilling: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[7]

Step 3: Labeling

  • Label Clearly and Completely: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6,6-dimethyloxan-2-one," and a description of its primary hazards (e.g., "Irritant").[3][7] This ensures proper handling by all personnel, including your institution's waste management team.

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

  • Safe Storage Conditions: The storage area should be cool, dry, well-ventilated, and away from direct sunlight, heat sources, or open flames.[2][7] Store it separately from incompatible chemicals like strong oxidizing agents.[4][8]

Step 5: Final Disposal

  • Arrange for Pickup: Once the container is full or reaches the maximum accumulation time allowed by your institution (often 6-12 months), arrange for its disposal through your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3] Provide EHS with all necessary information about the waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to ensure safety.

  • Small Spills:

    • Ensure the area is well-ventilated and you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[3][4]

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[3][8]

    • Decontaminate the spill area by wiping it with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[3]

    • Collect all cleaning materials (wipes, solvent rinsate) as hazardous waste.[3]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS department or emergency response team immediately.[3]

Summary of Key Chemical Properties

The following table summarizes key quantitative data for 6,6-dimethyloxan-2-one, which informs its safe handling and disposal.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow clear liquid (est.)[9][10]
Boiling Point 206-207 °C @ 760 mm Hg (est.)[9][10]
Flash Point 74.8 °C (167 °F) (est.)[9][10]
Solubility Soluble in alcohol. Water solubility: 1.171e+004 mg/L @ 25 °C (est.)[9][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6,6-dimethyloxan-2-one in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event A Start: Generate 6,6-dimethyloxan-2-one Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C Proceed to Collection D Collect Waste & Contaminated Items C->D E Label Container: 'Hazardous Waste' '6,6-dimethyloxan-2-one' 'Irritant' D->E F Securely Seal Container E->F Container in Use G Store in Designated Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J End: Proper Disposal by Licensed Contractor I->J Spill Spill Occurs SmallSpill Small Spill: Absorb with Inert Material Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large CollectSpill Collect Absorbed Material into Waste Container SmallSpill->CollectSpill CollectSpill->E

Caption: Disposal Workflow for 6,6-dimethyloxan-2-one.

References

  • Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 6,6-dimethyloxan-2-one. (n.d.). PubChem.
  • Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 6,6-dimethyl tetrahydropyran-2-one. (n.d.). The Good Scents Company.
  • 6,6-dimethyl tetrahydropyran-2-one. (n.d.). FlavScents.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Fisher Scientific.
  • Navigating the Safe Disposal of 4,6-Dimethylheptan-2-one: A Comprehensive Guide. (n.d.). Benchchem.
  • Drain Disposal of Chemicals. (n.d.). Yale Environmental Health & Safety.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,6-dimethyloxan-2-one

This guide provides a comprehensive, field-tested framework for the safe handling of 6,6-dimethyloxan-2-one. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-tested framework for the safe handling of 6,6-dimethyloxan-2-one. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document is structured not as a rigid checklist, but as a dynamic risk-assessment tool. By understanding the why behind each recommendation, you will be empowered to make informed, safety-first decisions in any experimental context involving this compound.

Hazard Assessment: Understanding the Intrinsic Risks of 6,6-dimethyloxan-2-one

6,6-dimethyloxan-2-one is a lactone with specific, well-documented hazards. A thorough understanding of its chemical personality is the foundation of any effective safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a triad of primary risks that directly dictate our PPE strategy.[1]

The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or aerosols are inhaled.[1]

These classifications are not mere labels; they are a direct reflection of the compound's reactivity and its potential interaction with biological tissues. The causality is clear: exposure to 6,6-dimethyloxan-2-one can lead to inflammatory responses in the skin, eyes, and respiratory system. Our choice of PPE is a direct countermeasure to these specific threats.

Table 1: Key Properties and Hazards of 6,6-dimethyloxan-2-one
PropertyValueImplication for Handling
GHS Pictogram Exclamation MarkIndicates that the substance may cause irritation (skin, eye, respiratory), among other hazards.[1]
Hazard Codes H315, H319, H335Dictates the need for skin, eye, and respiratory protection.[1]
Molecular Formula C₇H₁₂O₂-
Molecular Weight 128.17 g/mol -
Appearance Colorless to pale yellow clear liquid (est)Spills may not be easily visible; requires diligent cleanup.[3][4]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (est)Low volatility at room temperature, but vapor pressure increases with heat.[3][4][5]
Flash Point 74.8 °C (167.0 °F) TCC (est)Combustible liquid. Must be kept away from ignition sources.[3][4][5]
Vapor Pressure 0.239 mmHg @ 25.00 °C (est)Poses an inhalation risk, especially in poorly ventilated areas or upon heating.[3][4][5]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is a direct response to the hazards identified above. The goal is to establish an impermeable barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable First Line

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[6]

  • Causality: 6,6-dimethyloxan-2-one causes serious eye irritation.[1][2] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and cannot protect against splashes or vapors. Chemical splash goggles are essential to prevent any contact with the sensitive mucous membranes of the eyes.

Required for Splash Hazards: A full-face shield worn over chemical splash goggles.

  • Causality: When handling larger volumes (>50 mL), transferring liquids, or performing any operation with a heightened risk of splashing, a face shield is mandatory.[6][7][8] It protects the entire face from direct contact, which is crucial given the compound's skin-irritating properties.

Hand Protection: Preventing Dermal Exposure

Requirement: Chemical-resistant gloves (disposable nitrile gloves are the standard for incidental contact).[6]

  • Causality: To counter the H315 skin irritation hazard, gloves are essential.[1] Nitrile provides a suitable barrier for incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered, and the manufacturer's compatibility data should always be consulted. Always double-glove if the risk assessment indicates a higher potential for exposure.[6]

Body Protection: Shielding Against Spills and Splashes

Requirement: A flame-resistant laboratory coat and closed-toe shoes.

  • Causality: A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and splashes.[9] Given the compound's combustible nature (Flash Point: 74.8 °C), a flame-resistant coat is a prudent choice. Closed-toe shoes are a baseline requirement in any laboratory to protect feet from spills.

Respiratory Protection: Mitigating Inhalation Risks

Requirement: All handling must be performed in a certified chemical fume hood.

  • Causality: The H335 hazard classification indicates a risk of respiratory tract irritation.[1] The most effective way to mitigate this risk is through engineering controls. A chemical fume hood captures vapors at the source, preventing them from entering the breathing zone of the user. In the event of a large spill outside of a fume hood, an appropriate respirator (e.g., an air-purifying respirator with organic vapor cartridges) would be required for emergency response personnel.[10]

Procedural Guidance: From Preparation to Disposal

Proper PPE is only effective when integrated into a rigorous, step-by-step workflow.

PPE Selection and Donning Protocol
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Inspect PPE: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.

  • Donning Sequence:

    • Put on the lab coat, ensuring all buttons are fastened.

    • Don chemical splash goggles.

    • If a splash hazard exists, don the face shield.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • If double-gloving, don the second pair of gloves over the first.

Workflow Diagram: PPE Decision Matrix

The following diagram outlines the logical flow for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_location Location & Engineering Controls cluster_end Execution & Disposal start Start: Handling 6,6-dimethyloxan-2-one task_assessment Assess Task Volume & Splash Potential start->task_assessment ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles task_assessment->ppe_base  Low Volume (<50mL)  No Splash Risk ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloves task_assessment->ppe_enhanced High Volume (>50mL) or Splash Risk   fume_hood Work in Chemical Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood execute Execute Procedure fume_hood->execute disposal Segregate & Dispose of Waste (Chemical & Contaminated PPE) execute->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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